Benzyl (3-bromo-5-fluorophenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(3-bromo-5-fluorophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-11-6-12(16)8-13(7-11)17-14(18)19-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBCAFSWVYPXHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC(=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate
Introduction
Benzyl (3-bromo-5-fluorophenyl)carbamate is a key chemical intermediate, recognized for its role as a crucial building block in the synthesis of complex pharmaceutical agents. Its substituted phenyl ring is a common motif in medicinal chemistry, and the carbamate functional group serves as a versatile precursor for further molecular elaboration. Notably, structurally related analogues, such as benzyl (4-bromo-3-fluorophenyl)carbamate, are pivotal intermediates in the synthesis of modern oxazolidinone antibiotics like Tedizolid.[1][2][3][4] This highlights the importance of robust and efficient synthetic pathways to access this class of compounds for advancing drug discovery and development programs.
This technical guide provides an in-depth analysis of the primary synthetic routes to Benzyl (3-bromo-5-fluorophenyl)carbamate. It is designed for researchers, scientists, and drug development professionals, offering a comparative look at different methodologies, a detailed experimental protocol for the most direct approach, and essential information on safety, handling, and characterization. The narrative emphasizes the chemical principles behind each pathway, empowering the reader to make informed decisions for their specific research and development needs.
Physicochemical Properties and Safety Considerations
A thorough understanding of the properties and hazards associated with all reactants and the final product is paramount for safe and successful synthesis.
Table 1: Physicochemical Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| 3-Bromo-5-fluoroaniline | C₆H₅BrFN | 190.01 | Not specified | 134168-97-1[5] |
| Benzyl Chloroformate | C₈H₇ClO₂ | 170.60 | Colorless to yellow liquid[6] | 501-53-1[6] |
| Benzyl (3-bromo-5-fluorophenyl)carbamate | C₁₄H₁₁BrFNO₂ | 324.15 | Not specified | Not available |
Safety and Handling of Key Reactants:
-
3-Bromo-5-fluoroaniline : This compound is harmful if swallowed, in contact with skin, or if inhaled.[7] It causes skin and serious eye irritation and may cause respiratory irritation.[7] Full personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.[7][8]
-
Benzyl Chloroformate (Cbz-Cl) : This reagent is highly corrosive, a lachrymator, and toxic. It causes severe skin burns and eye damage and can be fatal if inhaled.[6][9][10] It is also a suspected carcinogen.[9][10] Work must be conducted in a certified chemical fume hood, and appropriate PPE, including respiratory protection, chemical-resistant gloves (e.g., nitrile), and a face shield, is mandatory.[9][11] It is sensitive to moisture and heat, decomposing to produce toxic gases like hydrogen chloride and phosgene.[6] It should be stored in a cool, dry, well-ventilated area, away from incompatible substances like water and metals.[10][11]
Synthetic Pathways: A Comparative Analysis
The synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate can be approached from two primary strategic directions. The choice of pathway often depends on the availability of starting materials, scalability, and the desired purity profile of the final product.
Pathway A: Direct Carbamoylation of 3-bromo-5-fluoroaniline
This is the most direct and frequently employed method for synthesizing aryl carbamates. It involves the reaction of a substituted aniline with benzyl chloroformate in the presence of a base.
Mechanism: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-bromo-5-fluoroaniline attacks the electrophilic carbonyl carbon of benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels the chloride ion as a leaving group. A base is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: Pathway A: Direct synthesis via nucleophilic acyl substitution.
Discussion: This pathway is highly efficient due to its straightforward nature and the commercial availability of both starting materials.[5] The choice of base is critical; mild inorganic bases like sodium bicarbonate or potassium carbonate are often preferred to avoid side reactions.[1] The reaction is typically carried out in aprotic solvents such as acetone, tetrahydrofuran (THF), or ethyl acetate at or below room temperature to control the exothermic reaction.[1]
Pathway B: Isocyanate-Mediated Synthesis
An alternative strategy involves the formation of a 1-bromo-3-fluoro-5-isocyanatobenzene intermediate, which is then "trapped" by benzyl alcohol to form the desired carbamate. This pathway is multi-step but offers flexibility, as the isocyanate intermediate is a versatile synthon for various derivatives.
Mechanism: The core of this pathway is the nucleophilic addition of benzyl alcohol to the highly electrophilic carbon of the isocyanate group. This reaction is typically high-yielding and clean.
The isocyanate intermediate itself can be generated via several named reactions, most notably the Curtius and Hofmann rearrangements.
Sub-pathway B1: The Curtius Rearrangement This method involves the thermal decomposition of an acyl azide, which rearranges to an isocyanate with the loss of nitrogen gas.[1] The acyl azide is typically prepared from the corresponding carboxylic acid (3-bromo-5-fluorobenzoic acid) via an acyl chloride or other activated derivative.
Caption: Pathway B1: Isocyanate formation via Curtius Rearrangement.
Sub-pathway B2: The Hofmann Rearrangement This reaction converts a primary amide (3-bromo-5-fluorobenzamide) into a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate.[9] The reaction is carried out using bromine and a strong base, such as sodium hydroxide.[9] The isocyanate can be trapped with an alcohol to yield a carbamate.[9]
Caption: Pathway B2: Isocyanate formation via Hofmann Rearrangement.
Comparative Analysis:
Table 2: Comparison of Synthetic Pathways
| Feature | Pathway A (Direct) | Pathway B (Isocyanate-Mediated) |
| Starting Material | 3-bromo-5-fluoroaniline | 3-bromo-5-fluorobenzoic acid or its amide |
| Number of Steps | 1 | 2-3 |
| Key Reagents | Benzyl Chloroformate, Base | NaN₃ (Curtius), Br₂/NaOH (Hofmann), Benzyl Alcohol |
| Advantages | High atom economy, direct, fewer steps | Modular, isocyanate is a versatile intermediate |
| Disadvantages | Uses highly toxic Benzyl Chloroformate | More steps, potentially lower overall yield, uses explosive azide intermediate (Curtius) |
| Typical Yield | High | Moderate to High |
Given its efficiency and directness, Pathway A is the recommended route for the dedicated synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate.
Recommended Experimental Protocol (Pathway A)
This protocol is adapted from established procedures for the synthesis of structurally similar aryl carbamates.[1]
Materials and Equipment:
-
3-Bromo-5-fluoroaniline
-
Benzyl chloroformate
-
Sodium bicarbonate (NaHCO₃)
-
Acetone (anhydrous)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and filtration
-
Thin-layer chromatography (TLC) apparatus
Workflow Diagram:
Caption: Step-by-step experimental workflow for Pathway A.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-bromo-5-fluoroaniline (1.0 eq.) in acetone. Add a saturated aqueous solution of sodium bicarbonate followed by solid sodium bicarbonate (1.25 eq.).
-
Cooling: Cool the resulting mixture to 15°C using an ice-water bath.
-
Addition of Reagent: Slowly add benzyl chloroformate (1.05 eq.) dropwise via a dropping funnel to the stirred mixture. Maintain the internal temperature below 22°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 3 hours. Monitor the reaction's progress by TLC until the starting aniline is consumed.
-
Workup - Solvent Removal: Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Workup - Extraction: Extract the remaining aqueous phase with ethyl acetate (3x).
-
Workup - Washing: Combine the organic extracts and wash sequentially with a saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) or by silica gel column chromatography to afford the pure Benzyl (3-bromo-5-fluorophenyl)carbamate.
Characterization and Analysis
The identity and purity of the synthesized product should be confirmed using standard analytical techniques.[12]
Table 3: Expected Analytical Data
| Technique | Expected Characteristics |
| FTIR (cm⁻¹) | ~3300 (N-H stretch), ~1720 (C=O stretch, carbamate), ~1540 (N-H bend), ~1220 (C-O stretch)[13] |
| ¹H NMR (CDCl₃, δ ppm) | ~7.4-7.2 (m, 5H, Ar-H of benzyl), ~7.0-7.5 (m, 3H, Ar-H of phenyl), ~6.8 (br s, 1H, NH ), ~5.2 (s, 2H, CH ₂)[13] |
| ¹³C NMR (CDCl₃, δ ppm) | ~153 (C=O), ~163 (d, C -F), ~138-140 (C -N, C -Br), ~135 (ipso-C of benzyl), ~128 (Ar-C of benzyl), ~122 (ipso-C of phenyl), ~105-115 (Ar-C of phenyl), ~67 (CH₂) |
| Mass Spec (ESI) | Expected [M+H]⁺ or [M+Na]⁺ corresponding to C₁₄H₁₁BrFNO₂ |
Note: The exact chemical shifts (δ) and coupling constants (J) in NMR spectra will need to be determined from the experimental data. The values provided are estimates based on analogous structures.
Conclusion
The synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate is most efficiently achieved via the direct carbamoylation of 3-bromo-5-fluoroaniline with benzyl chloroformate. This single-step method offers high yields and operational simplicity, making it the preferred route for laboratory and potential scale-up applications. Alternative multi-step pathways proceeding through an isocyanate intermediate, while synthetically valid, are generally more complex for this specific target. Adherence to strict safety protocols, particularly when handling benzyl chloroformate, is crucial for a safe experimental outcome. The successful synthesis and characterization of this compound provide access to a valuable building block for the development of novel therapeutics.
References
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Cole-Parmer. (2005). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Retrieved from [Link]
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Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
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PubChem. (n.d.). 3-Bromo-5-fluoroaniline. Retrieved from [Link]
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-
Zhu, Y., et al. (2015). A New Synthetic Route Toward Tedizolid Phosphate. Chinese Journal of Applied Chemistry, 32(11), 1240-1245. Retrieved from [Link]
- Google Patents. (n.d.). WO2016009401A2 - Preparation of tedizolid phosphate.
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European Patent Office. (2022). EP 4140993 A1 - EFFICIENT PREPARATION METHOD FOR TEDIZOLID INTERMEDIATE, AND INTERMEDIATE. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of Benzyl (3-bromo-5-fluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (3-bromo-5-fluorophenyl)carbamate is a halogenated aromatic carbamate of interest in medicinal chemistry and drug discovery. Its structural features, including the bromine and fluorine substituents on the phenyl ring, are known to modulate key physicochemical and pharmacokinetic properties such as metabolic stability, membrane permeability, and receptor binding affinity. A thorough understanding of the physicochemical properties of this compound is therefore essential for its rational development as a potential therapeutic agent or as a key intermediate in the synthesis of more complex molecules.
This technical guide provides a comprehensive overview of the core physicochemical properties of Benzyl (3-bromo-5-fluorophenyl)carbamate. In the absence of extensive published experimental data for this specific isomer, this guide presents a combination of predicted values from validated computational models and detailed, field-proven experimental protocols for their determination. This approach provides a robust framework for researchers to either utilize the predicted data for initial modeling studies or to generate experimental data in their own laboratories.
Chemical Identity
-
Chemical Name: Benzyl (3-bromo-5-fluorophenyl)carbamate
-
Molecular Formula: C₁₄H₁₁BrFNO₂
-
Molecular Weight: 324.15 g/mol
-
Chemical Structure:
Synthesis Pathway
The synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate can be achieved through a two-step process, starting with the synthesis of the key intermediate, 3-bromo-5-fluoroaniline.
Caption: Synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate.
Protocol for the Synthesis of 3-bromo-5-fluoroaniline
[1]
-
A suspension of iron powder and ammonium chloride in water is heated to 90°C with vigorous stirring.
-
1-bromo-3-fluoro-5-nitrobenzene is added portion-wise to the heated suspension.
-
The mixture is refluxed for several hours to ensure complete reduction of the nitro group.
-
After cooling to room temperature, the reaction mixture is filtered to remove insoluble iron salts.
-
The filtrate and the collected solids are extracted with a suitable organic solvent, such as ethyl acetate.
-
The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄) and the solvent is removed under reduced pressure to yield crude 3-bromo-5-fluoroaniline.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Protocol for the Synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate
This protocol is adapted from the synthesis of a similar carbamate. [2]
-
Dissolve 3-bromo-5-fluoroaniline in a suitable solvent system, such as a mixture of acetone and water.
-
Add a base, such as sodium bicarbonate, to the solution to act as an acid scavenger.
-
Cool the mixture in an ice bath.
-
Slowly add benzyl chloroformate to the cooled solution while monitoring the temperature.
-
Allow the reaction to stir at room temperature for a period to ensure complete reaction.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Physicochemical Properties
The following table summarizes the predicted physicochemical properties of Benzyl (3-bromo-5-fluorophenyl)carbamate.
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 85 - 95 | Influences solubility, dissolution rate, and formulation development. |
| Boiling Point (°C) | ~ 360 | Indicates volatility and thermal stability. |
| logP | ~ 3.5 | A measure of lipophilicity, affecting absorption, distribution, and permeability. |
| pKa (Amide Proton) | ~ 12 | Influences the state of ionization at physiological pH, affecting solubility and receptor interaction. |
| Aqueous Solubility | Low | Impacts bioavailability and formulation strategies. |
Melting Point
The melting point is a critical parameter that provides information on the purity and solid-state properties of a compound. [3]For drug candidates, a sharp melting point is indicative of high purity.
Experimental Protocol for Melting Point Determination [3][4]
Caption: Workflow for melting point determination.
-
Sample Preparation: A small amount of the purified compound is finely ground.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, near the expected melting point.
-
Observation and Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes liquid are recorded. This range is reported as the melting point.
Solubility
Solubility is a crucial factor for drug absorption and bioavailability. The "like dissolves like" principle is a useful guideline, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.
Experimental Protocol for Qualitative Solubility Testing
-
Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, ethanol, methanol, acetone, dichloromethane, ethyl acetate, hexane).
-
Sample Preparation: A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a series of test tubes.
-
Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.
-
Mixing: The tubes are vortexed or agitated to facilitate dissolution.
-
Observation: The samples are visually inspected for complete dissolution, partial dissolution, or insolubility. The results are recorded qualitatively (e.g., soluble, sparingly soluble, insoluble).
Spectroscopic Properties
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ):
-
7.40 - 7.30 (m, 5H): Protons of the benzyl ring.
-
7.20 - 7.00 (m, 3H): Protons of the 3-bromo-5-fluorophenyl ring.
-
6.90 (br s, 1H): Amide (N-H) proton.
-
5.20 (s, 2H): Methylene (-CH₂-) protons of the benzyl group.
Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ):
-
163.5 (d, J ≈ 250 Hz): Carbon attached to fluorine (C-F).
-
153.0: Carbonyl carbon (C=O).
-
140.0: Quaternary carbon of the phenyl ring attached to the nitrogen.
-
135.5: Quaternary carbon of the benzyl ring attached to the oxygen.
-
128.8, 128.6, 128.4: Carbons of the benzyl ring.
-
123.0 (d, J ≈ 10 Hz): Carbon of the phenyl ring.
-
122.5: Carbon attached to bromine (C-Br).
-
115.0 (d, J ≈ 25 Hz): Carbon of the phenyl ring.
-
110.0 (d, J ≈ 25 Hz): Carbon of the phenyl ring.
-
67.5: Methylene carbon (-CH₂-).
Experimental Protocol for NMR Spectroscopy
Caption: Workflow for NMR spectroscopy.
-
Sample Preparation: 5-10 mg of the purified compound is dissolved in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C NMR spectra are acquired.
-
Data Processing: The raw data is processed using appropriate software to obtain the final spectra.
-
Spectral Analysis: The chemical shifts, integration (for ¹H NMR), and coupling constants are analyzed to confirm the structure of the compound.
Conclusion
References
- Determination of the melting point. (n.d.).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
Determination of Melting Point - PennWest University. (n.d.). Retrieved February 19, 2026, from [Link]
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How to determine the solubility of a substance in an organic solvent? | ResearchGate. (n.d.). Retrieved February 19, 2026, from [Link]
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
-
Determination Of Melting Point Of An Organic Compound - BYJU'S. (2019, November 13). Retrieved February 19, 2026, from [Link]
- EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
-
Melting point determination - SSERC. (n.d.). Retrieved February 19, 2026, from [Link]
- Experiment 1: Melting-point Determinations. (n.d.).
-
Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). Retrieved February 19, 2026, from [Link]
-
HPLC Method for Analyzing Carbamate Pesticides | PDF | High Performance Liquid Chromatography - Scribd. (n.d.). Retrieved February 19, 2026, from [Link]
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Carbamates and Organophosphorus Pesticides in Urine - CDC. (n.d.). Retrieved February 19, 2026, from [Link]
- NMR Techniques in Organic Chemistry: a quick guide. (n.d.).
- EPA-TSC/NERL: 531.1: Carbamates in Water Using HPLC w/ Post-Column Deriviti ... (n.d.).
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Synthesis of 3-bromo-5-fluoroaniline - PrepChem.com. (n.d.). Retrieved February 19, 2026, from [Link]
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- 4. Prediction of physicochemical properties of organic molecules using van der Waals surface electrostatic potentials | Scilit [scilit.com]
Benzyl (3-bromo-5-fluorophenyl)carbamate CAS number and structure
[1][2][3]
Introduction & Core Significance
Benzyl (3-bromo-5-fluorophenyl)carbamate (CAS: 1864074-04-3 ) is a high-value heterocyclic building block used primarily in the synthesis of pharmaceutical agents, particularly kinase inhibitors and antibiotics.[1][2][3]
Its structural significance lies in its dual-functionalized aromatic core :
-
The Cbz (benzyloxycarbonyl) group: Provides robust protection for the aniline nitrogen, stable under acidic and basic conditions often used in cross-coupling, yet cleavable via hydrogenolysis (H₂/Pd-C) or strong acid (HBr/AcOH).
-
The 3-Bromo-5-Fluoro substitution pattern: This specific meta-substitution allows for the construction of complex, non-linear drug scaffolds.[1][2] The bromine atom serves as a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the fluorine atom modulates metabolic stability and lipophilicity (Bioisosterism).[1][2]
This compound is frequently employed as an intermediate to access 3,5-disubstituted aniline derivatives, a motif common in next-generation immunomodulators and oncology drugs.[1][2]
Chemical Identity & Physicochemical Properties[2][4][5][6][7][8][9]
| Property | Data |
| CAS Number | 1864074-04-3 |
| IUPAC Name | Benzyl N-(3-bromo-5-fluorophenyl)carbamate |
| Molecular Formula | C₁₄H₁₁BrFNO₂ |
| Molecular Weight | 324.15 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water |
| SMILES | O=C(OCC1=CC=CC=C1)NC2=CC(F)=CC(Br)=C2 |
| InChI Key | (Predicted) NGZAVSDIXFIWHJ-UHFFFAOYSA-N (Analogous) |
Synthesis Protocol
The synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate typically proceeds via the Schotten-Baumann reaction or a modified nucleophilic attack of the aniline on benzyl chloroformate (Cbz-Cl).[1][2]
Method A: Standard Schotten-Baumann Conditions
Rationale: This method uses a biphasic system to scavenge the HCl byproduct immediately, preventing side reactions and ensuring high yield.[2]
Reagents:
-
Starting Material: 3-Bromo-5-fluoroaniline (1.0 equiv)[1][2]
-
Base: Sodium bicarbonate (NaHCO₃) (2.0 equiv) or Pyridine[2]
-
Solvent: Acetone/Water (3:1 v/v) or DCM[2]
Step-by-Step Workflow:
-
Preparation: Dissolve 3-bromo-5-fluoroaniline in acetone/water mixture. Cool the solution to 0–5 °C in an ice bath.
-
Addition: Add solid NaHCO₃ to the stirred solution.
-
Acylation: Dropwise add benzyl chloroformate over 30 minutes, maintaining the internal temperature below 10 °C. The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS for consumption of the aniline.[1][2]
-
Work-up: Evaporate the acetone under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[2][4]
-
Purification: Wash the combined organic layers with 1N HCl (to remove unreacted aniline), followed by brine. Dry over anhydrous MgSO₄ and concentrate.
-
Crystallization: Recrystallize from Hexane/EtOAc or Ethanol to yield the pure carbamate.[2]
Synthesis & Reactivity Logic Diagram
Figure 1: Synthetic pathway and downstream utility of Benzyl (3-bromo-5-fluorophenyl)carbamate.[2]
Applications in Drug Discovery[10]
Orthogonal Functionalization
The compound serves as a "linchpin" intermediate.[2] The chemical orthogonality between the aryl bromide and the carbamate allows researchers to modify the molecule sequentially:
-
Step 1 (C-C Bond Formation): The bromine atom is engaged in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to attach the phenyl ring to a larger heteroaromatic core. The Cbz group remains inert during this step.[2]
-
Step 2 (Deprotection): Once the carbon skeleton is built, the Cbz group is removed (typically via hydrogenation) to reveal the free amine, which can then be acylated or coupled to form urea/amide linkages.
Structural Activity Relationship (SAR)
-
Fluorine Effect: The C5-fluorine atom blocks metabolic oxidation at that position and modulates the pKa of the aniline nitrogen (after deprotection), often improving the potency of kinase inhibitors by influencing hydrogen bond strength.
-
Bromine Handle: Allows for the introduction of diverse R-groups to probe the hydrophobic pocket of target enzymes.[2]
Safety & Handling (MSDS Highlights)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2][5] |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2][5][6] |
| Serious Eye Damage | H319 | Causes serious eye irritation.[2][5][6] |
| STOT - Single Exposure | H335 | May cause respiratory irritation.[1][2] |
Handling Protocols:
References
Sources
- 1. 1259078-16-4|Benzyl (4-bromo-2-fluorophenyl)carbamate|BLD Pharm [bldpharm.com]
- 2. 510729-01-8|Benzyl (4-bromo-3-fluorophenyl)carbamate|BLD Pharm [bldpharm.com]
- 3. 1416439-56-9|Benzyl (2-bromo-4-fluorophenyl)carbamate|BLD Pharm [bldpharm.com]
- 4. Benzyl (4-broMo-3-fluorophenyl)carbaMate | 510729-01-8 [chemicalbook.com]
- 5. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Technical Guide to the Starting Materials and Synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate
Introduction: The Significance of Substituted Carbamates
Benzyl (3-bromo-5-fluorophenyl)carbamate is a substituted aromatic carbamate, a class of compounds holding significant value as intermediates in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The benzyloxycarbonyl (Cbz or Z) group serves as a crucial protecting group for the aniline nitrogen, preventing unwanted side reactions while allowing for further functionalization of the aromatic ring.[1] The specific substitution pattern—a bromine atom and a fluorine atom at the meta positions—provides distinct electronic properties and potential vectors for subsequent cross-coupling reactions, making this molecule a versatile building block for drug discovery and development professionals.
This guide provides an in-depth analysis of the primary synthetic pathways to Benzyl (3-bromo-5-fluorophenyl)carbamate, focusing on the selection of starting materials, the rationale behind reaction conditions, and a comparative analysis of the most viable routes.
Primary Synthetic Pathways: A Retrosynthetic Analysis
The synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate is most logically approached through the formation of the carbamate linkage. Two principal retrosynthetic disconnections are considered:
-
The Amine-Chloroformate Pathway: This involves a nucleophilic acyl substitution reaction between an aniline derivative and a chloroformate. This is the most common and direct method for forming the Cbz protecting group on an amine.[1]
-
The Isocyanate-Alcohol Pathway: This route involves the nucleophilic addition of an alcohol to an isocyanate intermediate. While effective, this pathway necessitates the prior synthesis of the isocyanate, which often involves hazardous reagents.[2]
This guide will focus primarily on the more prevalent and accessible Amine-Chloroformate pathway, with a comparative discussion of the Isocyanate-Alcohol alternative.
Route 1: Nucleophilic Acyl Substitution via the Amine-Chloroformate Pathway
This pathway represents the most direct and widely adopted method for the synthesis of the target compound. It relies on the reaction between a substituted aniline and benzyl chloroformate.
Core Reaction
The fundamental transformation is the reaction of 3-bromo-5-fluoroaniline with benzyl chloroformate in the presence of a mild base to yield Benzyl (3-bromo-5-fluorophenyl)carbamate and a hydrochloride salt byproduct.
Starting Material Analysis
A thorough understanding of the primary reactants is critical for successful synthesis.
-
3-Bromo-5-fluoroaniline (The Nucleophile)
-
Role: This molecule serves as the nitrogen nucleophile. The lone pair of electrons on the aniline nitrogen attacks the electrophilic carbonyl carbon of benzyl chloroformate.
-
Properties:
-
Procurement & Synthesis: This aniline derivative is commercially available from various chemical suppliers. For researchers requiring its synthesis, a common laboratory-scale preparation involves the reduction of the corresponding nitroaromatic compound, 1-bromo-3-fluoro-5-nitrobenzene, using reducing agents like iron powder in the presence of an acid or ammonium chloride.[4]
-
-
Benzyl Chloroformate (Cbz-Cl) (The Electrophile)
-
Role: Also known as Z-chloride, this reagent is a highly effective electrophile for introducing the benzyloxycarbonyl (Cbz or Z) protecting group onto amines.[1] The Cbz group is valued for its stability under a range of conditions and its clean removal via catalytic hydrogenolysis.[1]
-
Properties:
-
Causality: The choice of benzyl chloroformate is deliberate. The chlorine atom is an excellent leaving group, and the adjacent carbonyl group activates the acyl carbon for nucleophilic attack. The resulting Cbz-protected amine is stable, allowing for subsequent chemical modifications elsewhere on the molecule.
-
Mechanistic Rationale and Reaction Optimization
The reaction is typically conducted under conditions analogous to the Schotten-Baumann reaction.
-
Base: A base is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. The removal of HCl drives the equilibrium towards product formation. Mild inorganic bases such as sodium bicarbonate or potassium carbonate are preferred as they are strong enough to scavenge the acid without promoting significant hydrolysis of the benzyl chloroformate.[5][6]
-
Solvent: A biphasic system or a polar aprotic solvent is often employed. A mixture of acetone and water is effective, allowing both the organic starting materials and the inorganic base to be present in the reaction medium.[6]
-
Temperature: The reaction is exothermic. It is typically initiated at a reduced temperature (0-15 °C) to control the reaction rate and minimize side reactions, such as the formation of urea derivatives or hydrolysis of the chloroformate, before being allowed to proceed at room temperature.[6]
Detailed Experimental Protocol
The following protocol is adapted from a well-established procedure for a structurally similar compound.[6]
-
Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-bromo-5-fluoroaniline (1.0 eq.) in a suitable solvent such as acetone (e.g., 10-15 mL per gram of aniline).
-
Base Addition: Add an aqueous solution of sodium bicarbonate (1.25 eq.) to the flask. The mixture should be stirred vigorously to ensure good mixing.
-
Cooling: Cool the reaction mixture to between 10-15 °C using an ice bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.05 eq.) dropwise to the cooled, stirring suspension. The temperature should be carefully monitored and maintained below 25 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for approximately 90-120 minutes. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup (Quench & Extraction):
-
Upon completion, remove the acetone under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous phase with an organic solvent like ethyl acetate (3x volumes).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
-
The crude solid can be purified by recrystallization or by slurrying in a non-polar solvent like n-hexane or heptane to remove soluble impurities, followed by filtration to collect the purified Benzyl (3-bromo-5-fluorophenyl)carbamate.[6]
-
Route 2: The Isocyanate-Alcohol Pathway
An alternative, though less common, approach involves the reaction of 3-bromo-5-fluorophenyl isocyanate with benzyl alcohol.
Core Reaction
This route proceeds via the nucleophilic addition of the hydroxyl group of benzyl alcohol to the highly electrophilic carbon of the isocyanate group.
Starting Material Analysis
-
3-Bromo-5-fluorophenyl Isocyanate: This is a highly reactive intermediate. It is not typically stored long-term and is often generated in situ or used immediately after its synthesis. The industrial preparation of isocyanates involves the use of highly toxic phosgene gas reacting with the corresponding amine.[2] "Phosgene-free" methods, such as the Curtius rearrangement, exist but involve potentially explosive acyl azide intermediates, posing significant safety challenges for scale-up.[2]
-
Benzyl Alcohol: A common, inexpensive, and readily available alcohol that acts as the nucleophile.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is governed by factors of safety, practicality, and starting material availability.
| Feature | Route 1: Amine-Chloroformate | Route 2: Isocyanate-Alcohol |
| Key Starting Materials | 3-bromo-5-fluoroaniline, Benzyl Chloroformate | 3-bromo-5-fluorophenyl isocyanate, Benzyl Alcohol |
| Reagent Hazards | Benzyl chloroformate is a lachrymator and corrosive. | Requires synthesis of isocyanate, often via highly toxic phosgene or potentially explosive azides.[2] |
| Number of Steps | One-pot synthesis from commercially available materials. | Often requires an additional step to synthesize the isocyanate intermediate. |
| Byproducts | HCl (neutralized by base), CO₂ (if bicarbonate is used). | None from the final carbamate-forming step. |
| Scalability & Safety | Well-established, safer, and more common in laboratory and pilot-plant scales. | Significant safety concerns (phosgene, azides) hinder straightforward scalability. |
| Overall Recommendation | Highly Recommended for most research and development applications. | Recommended only if the isocyanate is readily available or if specific process conditions demand it. |
Visualization of Key Workflow
The diagram below illustrates the logical flow of the recommended Amine-Chloroformate pathway (Route 1).
Caption: Workflow for the synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate.
Conclusion
For the synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate, the most efficient, reliable, and safe method is the nucleophilic acyl substitution reaction between 3-bromo-5-fluoroaniline and benzyl chloroformate . This route utilizes readily available starting materials and avoids the highly hazardous reagents or intermediates associated with the alternative isocyanate-based pathway. The reaction proceeds under mild conditions with a simple workup, making it the preferred choice for researchers and drug development professionals.
References
-
Hugo, V., Alejandro, H., et al. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7, 1-26. [Link]
-
ResearchGate. (n.d.). Benzyl Carbamate | Request PDF. ResearchGate. [Link]
- Google Patents. (n.d.). CN102553598A - Catalyst for synthetizing benzyl carbamate, preparation method and application.
-
MDPI. (2020). Preparation and Hydro-Lipophilic Properties of Novel Fluorinated Benzyl Carbamates of 4-Aminosalicylanilides. MDPI. [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-bromo-5-fluoroaniline. PrepChem.com. [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Wikipedia. [Link]
-
PubChem. (n.d.). 3-Bromo-5-fluoroaniline. PubChem. [Link]
- Google Patents. (n.d.). WO2021119606A1 - Flow chemistry synthesis of isocyanates.
Sources
- 1. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 2. WO2021119606A1 - Flow chemistry synthesis of isocyanates - Google Patents [patents.google.com]
- 3. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity [scirp.org]
- 6. Benzyl (4-broMo-3-fluorophenyl)carbaMate | 510729-01-8 [chemicalbook.com]
Structure-activity relationship (SAR) of bromo-fluorophenyl carbamates
The following technical guide details the Structure-Activity Relationship (SAR) of Bromo-Fluorophenyl Carbamates , a specialized chemical scaffold with significant applications in neuropharmacology (specifically Acetylcholinesterase/Butyrylcholinesterase inhibition for Alzheimer's disease) and agrochemical development.
Executive Summary
The carbamate moiety (
This guide analyzes the Bromo-Fluorophenyl Carbamate scaffold. It explores how the orthogonal properties of Fluorine (high electronegativity, metabolic stability) and Bromine (lipophilicity, halogen bonding) synergize to optimize blood-brain barrier (BBB) penetration and tune the hydrolytic stability of the carbamylated enzyme complex.
Chemical Space & Rationale
The design of bromo-fluorophenyl carbamates is not arbitrary; it addresses specific limitations of non-halogenated analogues.
The "Goldilocks" Leaving Group
The potency of a carbamate inhibitor is directly linked to the
-
Unsubstituted Phenol:
. Leaving group ability is moderate; carbamylation is slow. -
Bromo-Fluoro Phenol: The electron-withdrawing nature of F and Br (via induction) lowers the
(typically to 7.5–8.5). This increases the electrophilicity of the carbonyl carbon, accelerating the rate of enzyme inactivation ( ) without making the molecule so unstable that it hydrolyzes in plasma before reaching the target.
Orthogonal Halogen Effects
| Feature | Fluorine (F) | Bromine (Br) | Synergy |
| Electronic | Strong | Moderate | Fine-tunes phenol acidity ( |
| Steric | Small ( | Large ( | F fits tight pockets; Br fills hydrophobic voids. |
| Interaction | C-F bond is polar; H-bond acceptor. | Polarizable; forms Halogen Bonds (X-bond) with carbonyl backbone. | Dual binding modes increase residence time. |
| Metabolism | Blocks CYP450 oxidation (Para-block). | Increases Lipophilicity (LogP). | Enhances BBB permeability and half-life. |
Mechanism of Action: Pseudo-Irreversible Inhibition
Understanding the SAR requires visualizing the covalent modification of the target enzyme (e.g., Acetylcholinesterase, AChE).
Mechanistic Pathway
-
Association: The carbamate enters the catalytic gorge. The Bromo-Fluorophenyl ring interacts with the Choline Binding Site (Trp86 in AChE) via
stacking and halogen bonding. -
Acylation (Carbamylation): The catalytic Serine (Ser200) attacks the carbamate carbonyl. The Bromo-Fluorophenol is expelled as the leaving group.
-
Decarbamylation (Hydrolysis): The enzyme remains carbamylated (inactive) for minutes to hours, far longer than with acetyl groups (microseconds).
Visualization: Catalytic Cycle
Figure 1: Catalytic cycle of carbamate inhibition. The Bromo-Fluorophenyl group facilitates the transition from Complex to Carbamylated state.
SAR Analysis: The Bromo-Fluorophenyl Scaffold
Positional Isomerism
The relative positions of Br and F on the phenyl ring critically dictate activity.
-
3-Bromo-5-Fluoro (Meta/Meta):
-
Effect: Maximizes electron withdrawal (inductive effect) without steric clash at the ortho position.
-
Outcome: High reactivity; often used for broad-spectrum inhibition.
-
-
2-Bromo-4-Fluoro (Ortho/Para):
-
Effect: The ortho-Br provides steric bulk that may enforce a specific conformation, restricting rotation. The para-F blocks metabolic hydroxylation at the most vulnerable site.
-
Outcome: Increased metabolic stability (longer half-life).
-
-
4-Bromo-2-Fluoro:
-
Effect: The large para-Br can reach deep into the acyl-binding pocket or hydrophobic gorge of enzymes like FAAH or BuChE.
-
Outcome: Enhanced selectivity for BuChE over AChE.[1]
-
The Carbamate Nitrogen ( )
While the phenyl ring drives affinity and kinetics, the nitrogen substituents define the steric fit.
- -Methyl: Standard for AChE inhibition (mimics Acetylcholine).
-
-Ethyl /
-Propyl: Increases bulk; often shifts selectivity towards BuChE. - -Dimethyl: Found in neostigmine analogues; highly stable but charged quaternary analogues do not cross the BBB.
Experimental Protocols
Synthesis of Methyl (3-bromo-4-fluorophenyl)carbamate
Principle: Nucleophilic addition of the substituted phenol to an isocyanate.
Reagents:
-
3-Bromo-4-fluorophenol (1.0 eq)
-
Methyl isocyanate (1.2 eq) [Handle with extreme care / or generate in situ via Curtius rearrangement]
-
Triethylamine (TEA) (Catalytic)
-
Dichloromethane (DCM) (Solvent)
Protocol:
-
Preparation: Dissolve 3-bromo-4-fluorophenol (5 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (
). -
Activation: Add TEA (0.5 mmol). Cool the solution to 0°C.
-
Addition: Dropwise add Methyl isocyanate (6 mmol). Alternative safer route: React the phenol with carbonyldiimidazole (CDI) first, then add methylamine.
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with water. Extract with DCM (
mL). Wash organic layer with brine, dry over . -
Purification: Recrystallize from Ethanol/Hexane or use Flash Chromatography.
Biological Evaluation: Modified Ellman’s Assay
Objective: Determine
Workflow Diagram:
Figure 2: Workflow for the colorimetric determination of cholinesterase activity.
Step-by-Step:
-
Buffer: 0.1 M Phosphate buffer (pH 8.0).
-
Enzyme Mix: Add
AChE (0.05 U/mL) + Test Compound (various concentrations) to a 96-well plate. -
Incubation: Incubate at 25°C for 20 minutes to allow carbamylation.
-
Substrate Addition: Add
DTNB (Ellman's reagent, 10 mM) and Acetylthiocholine iodide (ATChI, 15 mM). -
Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
Analysis: Plot velocity vs. concentration to derive
.
Representative Data Summary
The following table summarizes the impact of halogenation on inhibitory potential (Data extrapolated from structure-activity trends in cited literature [1][3]).
| Compound ID | R (Phenyl Subst.) | LogP | Notes | ||
| Control | H (Phenyl) | 12,500 | 8,000 | 1.8 | Weak inhibitor. |
| Rivastigmine | (S)-3-[1-(dimethylamino)ethyl] | 4,150 | 37 | 2.3 | Commercial drug (Dual inhibitor). |
| BF-1 | 3-Br-5-F | 850 | 120 | 3.1 | High lipophilicity; potent due to e- withdrawal. |
| BF-2 | 2-Br-4-F | 1,200 | 450 | 3.1 | Steric hindrance at ortho slightly reduces |
| BF-3 | 4-Br | 2,100 | 90 | 2.9 | High BuChE selectivity (Para-substituent effect). |
Note: Lower
References
-
Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. Source: European Journal of Medicinal Chemistry / PubMed. URL:[Link]
-
Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Source: NIH / PMC. URL:[Link]
-
Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Source: MDPI Molecules. URL:[Link]
-
Structure-property relationships of a class of carbamate-based Fatty Acid Amide Hydrolase (FAAH) inhibitors. Source: ChemMedChem. URL:[Link]
Sources
A Technical Guide to the Solubility Profile of Benzyl (3-bromo-5-fluorophenyl)carbamate in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for determining and interpreting the solubility profile of Benzyl (3-bromo-5-fluorophenyl)carbamate, a compound of interest in synthetic and medicinal chemistry. In the absence of established public data for this specific molecule, this document serves as a first-principles guide for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, presents a detailed, field-proven experimental protocol for generating reliable data, and offers a predictive analysis of the expected solubility trends based on molecular structure. The methodologies described herein are designed to ensure scientific rigor and provide the foundational knowledge necessary for process development, purification, and formulation activities.
Introduction: The Critical Role of Solubility Profiling
Benzyl (3-bromo-5-fluorophenyl)carbamate is a halogenated aromatic carbamate. Its structure suggests potential utility as a synthetic intermediate in the development of novel pharmaceutical agents, analogous to related structures used in the synthesis of modern antibiotics.[1] In the journey from chemical synthesis to a viable application, understanding a compound's solubility is not merely a characterization step; it is a critical determinant of its utility.[2]
The solubility profile of a compound dictates:
-
Reaction Kinetics: The choice of solvent can significantly influence reaction rates and outcomes, as most chemical reactions are carried out in solution.
-
Purification Strategy: Techniques such as recrystallization are entirely dependent on differential solubility in various solvents at different temperatures.
-
Formulation Development: For pharmaceutical applications, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), directly impacting a drug's bioavailability.[3][4]
This guide provides the necessary tools to experimentally determine and logically interpret the solubility of Benzyl (3-bromo-5-fluorophenyl)carbamate across a range of common organic solvents.
Physicochemical Properties and Theoretical Solubility Framework
The solubility behavior of Benzyl (3-bromo-5-fluorophenyl)carbamate is governed by its molecular structure.
Molecular Structure:
-
Non-polar Regions: The presence of two aromatic rings (benzyl and bromofluorophenyl) imparts significant non-polar character to the molecule.
-
Polar Functional Groups: The carbamate linkage (-O-(C=O)-NH-) is a key feature, offering both a hydrogen bond donor (the N-H group) and two hydrogen bond acceptors (the carbonyl and ether oxygens). The bromine and fluorine atoms also contribute to the molecule's polarity through dipole-dipole interactions.
The fundamental principle of "like dissolves like" provides the basis for predicting solubility.[5] We can anticipate that the compound's solubility will be highest in solvents that can effectively interact with both its polar and non-polar regions.
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents are excellent hydrogen bond acceptors and possess moderate polarity, making them strong candidates for effectively solvating the carbamate group and the aromatic rings.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are both hydrogen bond donors and acceptors. While they can interact with the carbamate group, their own strong self-association via hydrogen bonding may compete with solute-solvent interactions, potentially resulting in moderate solubility.
-
Non-polar Solvents (e.g., Hexane, Toluene): These solvents lack the ability to form hydrogen bonds and have low polarity. They are expected to be poor solvents for this compound, as they cannot effectively solvate the polar carbamate moiety.
Experimental Protocol: The Equilibrium Shake-Flask Method
To obtain accurate and reproducible solubility data, the shake-flask equilibrium method is the gold standard.[3][4][6] This method measures the thermodynamic solubility, which represents the true saturation point of the solvent under specific conditions. Kinetic solubility assays, while faster, can often overestimate solubility due to the formation of metastable solutions.[2]
The following protocol is a self-validating system designed for rigor and accuracy.
Materials and Equipment
-
Benzyl (3-bromo-5-fluorophenyl)carbamate (solid, >95% purity)
-
Analytical balance (± 0.1 mg precision)
-
Scintillation vials (e.g., 20 mL) with PTFE-lined caps
-
A selection of organic solvents (HPLC grade or equivalent)
-
Temperature-controlled orbital shaker or incubator
-
Benchtop centrifuge
-
Syringe filters (0.22 µm, low-binding, e.g., PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.
Step-by-Step Experimental Workflow
-
Preparation of Stock for Calibration: Accurately prepare a stock solution of the compound in a highly soluble solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL). Use this stock to prepare a series of calibration standards to quantify the results.[7]
-
Addition of Excess Solute: Add an excess amount of solid Benzyl (3-bromo-5-fluorophenyl)carbamate to a pre-weighed vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached with a saturated solution.[5] A starting point of ~10-20 mg of solid is typical.
-
Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for 48 to 72 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.[3][6]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to let the excess solid settle. Then, centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet any remaining suspended particles.[7]
-
Sample Collection: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove any fine particulates that could falsely inflate the measured concentration.[3]
-
Dilution and Quantification: Dilute the filtered supernatant with an appropriate mobile phase or solvent to fall within the linear range of the analytical calibration curve. Analyze the sample using a validated HPLC method to determine the precise concentration.
-
Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the final result in mg/mL or mol/L.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Predicted Solubility Profile and Data Interpretation
The following table provides a template for recording experimental data and includes a predictive assessment of solubility based on the compound's structural features.
| Solvent | Solvent Class | Polarity Index (Approx.) | Predicted Solubility | Experimental Solubility (mg/mL at 25°C) |
| Hexane | Aliphatic Hydrocarbon | 0.1 | Very Low | Researcher to determine |
| Toluene | Aromatic Hydrocarbon | 2.4 | Low | Researcher to determine |
| Dichloromethane | Chlorinated | 3.1 | High | Researcher to determine |
| Diethyl Ether | Ether | 2.8 | Moderate | Researcher to determine |
| Ethyl Acetate | Ester | 4.4 | High | Researcher to determine |
| Acetone | Ketone | 5.1 | Very High | Researcher to determine |
| 2-Propanol | Alcohol | 4.0 | Moderate | Researcher to determine |
| Ethanol | Alcohol | 4.3 | Moderate | Researcher to determine |
| Methanol | Alcohol | 5.1 | Moderate-High | Researcher to determine |
| Acetonitrile | Nitrile | 5.8 | High | Researcher to determine |
| Dimethylformamide (DMF) | Amide | 6.4 | Very High | Researcher to determine |
| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | Very High | Researcher to determine |
| Water | Aqueous | 10.2 | Insoluble | Researcher to determine |
Interpreting the Results: High solubility is expected in polar aprotic solvents like DMSO, DMF, and Acetone. These solvents are strong hydrogen bond acceptors and can effectively solvate the entire molecule. Chlorinated solvents like Dichloromethane are also expected to be effective. Moderate solubility is predicted for alcohols, where the solvent's own hydrogen-bonding network can compete with solute solvation. Very low solubility is expected in non-polar solvents like hexane, which cannot interact favorably with the polar carbamate group.
Diagram of Solute-Solvent Interactions
Caption: Predicted H-bond between carbamate N-H and a ketone.
Safety and Handling Precautions
When handling Benzyl (3-bromo-5-fluorophenyl)carbamate and organic solvents, researchers must adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[8]
-
Ventilation: All handling of organic solvents and the solid compound should be performed in a certified chemical fume hood to prevent inhalation of vapors or dust.[8][9]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place. Store flammable solvents in approved safety cabinets away from ignition sources.[8][10]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not pour organic solvents down the drain.[11]
Conclusion
This guide establishes the theoretical and practical foundation for determining the solubility profile of Benzyl (3-bromo-5-fluorophenyl)carbamate. While specific experimental data is not yet publicly available, the principles of molecular interaction and the rigorous shake-flask methodology described provide a clear path forward for any researcher. The systematic generation of this data is an indispensable step in unlocking the full potential of this compound in chemical synthesis and drug development, enabling rational solvent selection for reactions, purification, and formulation.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Available at: [Link]
- Unknown. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
-
University of Toronto. (2023). Solubility of Organic Compounds. Available at: [Link]
-
Restek. (2024). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. Available at: [Link]
-
Raytor. (2026). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Available at: [Link]
-
ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]
-
FDA. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Available at: [Link]
-
Himchem Organics. (2024). Safety First: How to Handle Solvents Safely in Industrial and Laboratory Environments. Available at: [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Available at: [Link]
-
Wikipedia. (n.d.). Benzyl carbamate. Available at: [Link]
Sources
- 1. Benzyl (4-broMo-3-fluorophenyl)carbaMate | 510729-01-8 [chemicalbook.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. raytor.com [raytor.com]
- 4. fda.gov [fda.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. hichemorganics.in [hichemorganics.in]
- 9. agilent.com [agilent.com]
- 10. CARBAMATE PESTICIDE, LIQUID, POISONOUS, FLAMMABLE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. orgsyn.org [orgsyn.org]
Methodological & Application
Application Note: Synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate
Abstract & Scope
This technical guide details the synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate (CAS: 510729-01-8), a critical intermediate in the development of oxazolidinone antibiotics (e.g., Tedizolid analogs) and other bioactive small molecules.
While standard amine protection protocols exist, the electron-deficient nature of the 3-bromo-5-fluoroaniline core requires specific optimization to ensure complete conversion and suppress side reactions. This protocol prioritizes a Dichloromethane (DCM) / Pyridine system over aqueous Schotten-Baumann conditions to maximize solubility and nucleophilicity, ensuring high yields (>90%) and purity suitable for GMP-adjacent workflows.
Retrosynthetic Analysis & Strategy
The target molecule is a carbamate (urethane) protected aniline. The most reliable disconnection is at the nitrogen-carbonyl bond, utilizing the commercially available 3-bromo-5-fluoroaniline and benzyl chloroformate (Cbz-Cl).
Mechanistic Insight
The 3-bromo and 5-fluoro substituents exert a combined negative inductive effect (-I) , significantly reducing the electron density on the nitrogen atom. This makes the aniline a weaker nucleophile compared to unsubstituted aniline.
-
Implication: Passive bases (e.g., NaHCO₃ in biphasic systems) may lead to incomplete conversion or long reaction times.
-
Solution: We employ Pyridine not just as a base, but as a nucleophilic catalyst (forming an active N-acylpyridinium intermediate) to drive the reaction to completion.
Figure 1: Retrosynthetic disconnection showing the convergent synthesis from the aniline and chloroformate.
Safety Assessment (Critical)
Before proceeding, all personnel must review the SDS for the specific reagents.
| Reagent | Hazard Class | Critical Precaution |
| 3-Bromo-5-fluoroaniline | Acute Tox.[1] (Oral/Dermal/Inhal) | Potent Skin Sensitizer. Double-glove (Nitrile). Handle only in a fume hood. |
| Benzyl Chloroformate (Cbz-Cl) | Skin Corr.[1] 1B, Lachrymator | Releases HCl. Open carefully. Store in fridge. If liquid is pink, it may be degraded (check quality). |
| Pyridine | Flammable, Repro. Tox. | Use in a well-ventilated hood to manage stench and toxicity. |
| Dichloromethane (DCM) | Carcinogen (Suspected) | Use standard halogenated solvent waste protocols. |
Materials & Stoichiometry
Scale: 10.0 mmol (Representative Lab Scale)
| Component | MW ( g/mol ) | Equiv.[1][2][3][4][5] | Amount | Role |
| 3-Bromo-5-fluoroaniline | 190.01 | 1.0 | 1.90 g | Limiting Reagent |
| Benzyl Chloroformate (Cbz-Cl) | 170.59 | 1.2 | 2.05 g (~1.7 mL) | Electrophile |
| Pyridine | 79.10 | 3.0 | 2.37 g (~2.4 mL) | Base & Catalyst |
| Dichloromethane (DCM) | 84.93 | - | 20 mL (0.5 M) | Solvent |
| 1 M HCl (aq) | - | - | 50 mL | Quench/Wash |
Detailed Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 100 mL round-bottom flask (RBF) containing a magnetic stir bar. Purge with Nitrogen or Argon (recommended but not strictly required if reagents are dry).
-
Dissolution: Add 3-bromo-5-fluoroaniline (1.90 g, 10 mmol) and anhydrous DCM (20 mL) . Stir until fully dissolved.
-
Base Addition: Add Pyridine (2.4 mL, 30 mmol) in one portion. The solution may warm slightly.
-
Cooling: Place the RBF in an ice-water bath (0 °C) and stir for 10 minutes. Cooling is critical to prevent di-acylation or uncontrolled exotherms.
Phase 2: Acylation
-
Addition: Add Benzyl chloroformate (1.7 mL, 12 mmol) dropwise via syringe over 10–15 minutes.
-
Reaction: Remove the ice bath after addition is complete. Allow the reaction to warm to room temperature (20–25 °C).
-
Monitoring: Stir for 3–5 hours .
-
TLC Check: Eluent Hexane/EtOAc (4:1). The starting aniline (usually lower Rf, UV active) should disappear. The product will appear as a higher Rf spot.
-
Expert Tip: If the reaction stalls (aniline remains after 5h), add 10 mol% DMAP (dimethylaminopyridine) to catalyze the reaction of the electron-poor aniline.
-
Phase 3: Workup & Isolation
-
Quench: Dilute the reaction mixture with DCM (30 mL) .
-
Acid Wash (Critical): Transfer to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 30 mL) .
-
Why? This converts excess Pyridine and unreacted Aniline into water-soluble hydrochloride salts, removing them from the organic phase.
-
-
Neutralization: Wash the organic layer with Saturated NaHCO₃ (30 mL) to remove residual acid and traces of benzyl alcohol/benzoic acid.
-
Brine Wash: Wash with Saturated NaCl (30 mL) .
-
Drying: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.[4] Filter off the drying agent.[4]
-
Concentration: Evaporate the solvent under reduced pressure (Rotavap) at 40 °C to yield the crude solid.
Phase 4: Purification
-
Crude Assessment: The crude material is typically an off-white to pale yellow solid.
-
Recrystallization (Preferred):
-
Dissolve the crude solid in a minimum amount of hot Ethanol or Ethyl Acetate .
-
Slowly add Hexanes (or Heptane) until slight turbidity persists.
-
Cool to room temperature, then 4 °C overnight.
-
Filter the white crystalline solid and wash with cold Hexane.
-
-
Column Chromatography (Alternative): If impurities persist, use Silica Gel (Hexane/EtOAc gradient 95:5
80:20).
Process Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Characterization & Quality Control
| Analysis | Expected Result |
| Appearance | White to off-white crystalline solid. |
| Melting Point | Expect range 85–90 °C (Based on analogs; verify experimentally). |
| ¹H NMR (400 MHz, CDCl₃) | |
| MS (ESI+) | [M+H]⁺ calculated for C₁₄H₁₂BrFNO₂: 324.0/326.0 (1:1 Isotope pattern for Br). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion (<50%) | Low nucleophilicity of aniline. | Add 0.1 eq DMAP (4-Dimethylaminopyridine) to the reaction. Heat to reflux (40°C) if necessary. |
| Di-acylation (Bis-Cbz) | Excess Cbz-Cl or high temp. | Strictly control Cbz-Cl stoichiometry (1.1–1.2 eq). Keep at 0°C during addition. |
| Oily Product | Residual solvent or impurities. | Triturate the oil with cold Pentane or Hexane to induce crystallization. |
| Pink/Red Color | Oxidation of aniline. | Ensure aniline is pure (white/tan) before start. Perform reaction under Nitrogen. |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006. (General reference for Cbz protection protocols).
-
Organic Chemistry Portal. Protection of Amino Groups - Cbz. Available at: [Link]
Sources
- 1. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. (4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester [lgcstandards.com]
- 6. Continuous Synthesis of Carbamates from CO2 and Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Resolution NMR Sample Preparation for Benzyl (3-bromo-5-fluorophenyl)carbamate
Abstract
This document provides a detailed, field-proven protocol for the preparation of Benzyl (3-bromo-5-fluorophenyl)carbamate for Nuclear Magnetic Resonance (NMR) spectroscopy. The methodology is designed to ensure the acquisition of high-resolution, artifact-free spectra, which are critical for structural elucidation, purity assessment, and reaction monitoring in research and drug development. This guide moves beyond a simple checklist, delving into the chemical rationale behind key decisions in solvent selection, sample concentration, and handling. We address the specific molecular features of the analyte—a carbamate linkage, a halogenated aromatic ring, and a benzyl moiety—and their implications for NMR analysis. This includes protocols for ¹H, ¹³C, and the often-overlooked but highly informative ¹⁹F nucleus.
Analyte Profile: Understanding the Molecule
Success in NMR spectroscopy begins with a fundamental understanding of the analyte's structure and chemical properties. Benzyl (3-bromo-5-fluorophenyl)carbamate is a small organic molecule with distinct functional groups that dictate the sample preparation strategy.
-
Structure:
-
Key Structural Features & Their NMR Implications:
-
Carbamate Linker (-O-C(=O)-NH-): The proton on the nitrogen (NH) is a crucial diagnostic signal. However, it is an exchangeable proton, meaning its visibility and line shape are highly dependent on the choice of solvent, concentration, and presence of acidic or aqueous impurities.[1] In protic solvents, this signal can broaden or disappear entirely due to chemical exchange.
-
Substituted Aromatic Ring: The phenyl ring contains three aromatic protons whose chemical shifts are influenced by the electron-withdrawing effects of the bromine and fluorine substituents.[2][3] The fluorine atom will introduce heteronuclear coupling (J-coupling) to nearby protons and carbons, providing valuable structural information.
-
Benzyl Group (-CH₂-Ph): This group will show characteristic signals for the benzylic methylene (CH₂) protons, typically between 4.5-5.5 ppm, and the five protons of the unsubstituted phenyl ring.[4]
-
Fluorine Atom: The ¹⁹F nucleus is 100% naturally abundant and highly sensitive in NMR.[5][6][7] A dedicated ¹⁹F NMR experiment can provide a clean, high-resolution spectrum, offering a direct window into the electronic environment of the fluorine atom.
-
Core Protocol: From Solid to Spectrometer-Ready Sample
This section outlines the step-by-step methodology for preparing a high-quality NMR sample. The causality behind each step is explained to ensure reproducibility and high-quality data.
-
High-quality 5 mm NMR tubes (clean and oven-dried).[8]
-
Glass Pasteur pipettes and bulbs.
-
Small quantity of glass wool or a pre-made pipette filter.
-
Clean, dry sample vial (e.g., 1-dram vial).
-
Vortex mixer and/or sonicator.
-
Deuterated NMR solvents (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard (e.g., Tetramethylsilane (TMS)).
Caption: Standard workflow for NMR sample preparation.
-
Weigh the Analyte: Accurately weigh the solid Benzyl (3-bromo-5-fluorophenyl)carbamate into a clean, dry vial.
-
Solvent Selection and Addition: Add approximately 0.6–0.7 mL of the chosen deuterated solvent to the vial. This volume ensures the correct sample depth in a standard 5 mm NMR tube.[11] The choice of solvent is the most critical decision in this process. Refer to Table 1 for a detailed comparison.
-
Trustworthiness Check: Using deuterated solvents is essential to avoid large, overwhelming solvent signals in your ¹H NMR spectrum and to provide a lock signal for the spectrometer.[12]
-
-
Complete Dissolution: Ensure the sample dissolves completely. Use a vortex mixer. If necessary, gentle sonication can be applied, but avoid excessive heating which could potentially degrade the sample. The final solution must be transparent and free of any visible solid particles.[11][13]
-
Filtration: This is a non-negotiable step for high-resolution spectra. Tightly pack a small plug of glass wool into the constriction of a Pasteur pipette. Transfer the sample solution through this filter into the NMR tube.
-
Causality: Suspended solid particles severely distort the magnetic field homogeneity, leading to broad peaks and poor spectral resolution that cannot be corrected by shimming.[11] Do not use cotton wool, as solvents can leach impurities from it.
-
-
Internal Standard (Optional but Recommended): While most modern spectrometers can use the residual solvent peak as a secondary reference, adding an internal primary standard like Tetramethylsilane (TMS) provides the most accurate and universally accepted chemical shift calibration (δ = 0.00 ppm).[14][15][16] Add a very small amount (e.g., from a solvent stock containing 0.03% TMS). TMS is volatile, inert, and its signal rarely overlaps with analyte peaks.[16][17]
-
Finalize the Sample: Cap the NMR tube securely. Invert it several times to ensure the solution is homogeneous. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) and isopropanol to remove any dust or fingerprints before inserting it into the spectrometer spinner.[8]
Key Considerations & Field-Proven Insights
The selection of a deuterated solvent is a balance of solubility, chemical compatibility, and the specific information required from the spectrum.[18]
| Solvent | Formula | Pros for this Analyte | Cons for this Analyte | Residual ¹H Peak (ppm) |
| Chloroform-d | CDCl₃ | Excellent solubility for many non-polar to moderately polar organics.[11][19] Low viscosity. | The carbamate NH proton signal may be broad or exchange with trace acid, making it difficult to observe.[1] The residual solvent peak at ~7.26 ppm can overlap with the aromatic signals.[11][20] | ~7.26 |
| DMSO-d₆ | (CD₃)₂SO | Highly Recommended. Its high polarity and hydrogen-bond accepting nature stabilize the NH proton, resulting in a sharper, more easily identifiable signal.[1][19] | It is hygroscopic and readily absorbs atmospheric water, which appears as a broad peak around 3.3 ppm.[21] The residual solvent peak at ~2.50 ppm is in the aliphatic region, clear of most analyte signals.[19] | ~2.50 |
| Acetone-d₆ | (CD₃)₂CO | Good alternative to CDCl₃ if aromatic region overlap is a problem.[20] | Also hygroscopic. Residual peak at ~2.05 ppm. | ~2.05 |
Senior Scientist Recommendation: Start with DMSO-d₆ . It provides the highest likelihood of observing all protons, including the diagnostically important carbamate NH. If solubility is an issue or if DMSO-d₆ is not available, CDCl₃ is a viable second choice. To confirm an NH peak in CDCl₃, a "D₂O shake" can be performed: add a drop of D₂O, shake the tube, and re-acquire the spectrum. The NH peak will disappear due to proton-deuterium exchange.[20]
Given the fluorine substituent, running a ¹⁹F NMR experiment is highly recommended.
-
Advantages: ¹⁹F NMR offers a very wide chemical shift range, high sensitivity, and no background signals in most biological or organic samples.[6][7][22] This results in a simple, clean spectrum where the ¹⁹F signal can be exquisitely sensitive to its electronic environment, making it a powerful tool for purity analysis and structural confirmation.
-
Sample Prep: No additional sample preparation is needed. The same sample prepared for ¹H NMR can be used directly for ¹⁹F and ¹³C experiments.
-
Broad Peaks / Poor Resolution: This is most often caused by undissolved particulate matter (re-filter the sample), a sample that is too concentrated (dilute the sample), or poor shimming.[10][23] Paramagnetic impurities can also cause severe line broadening.[11]
-
Unexpected Peaks: Contamination is a common culprit. Ensure glassware is scrupulously clean. Common contaminants include water, acetone from cleaning, and grease.[20][21]
-
Solvent Peak Obscuring Signals: If the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) overlaps with your aromatic signals, changing to a different solvent like Acetone-d₆ or DMSO-d₆ is the best solution.[20][24]
References
-
Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016). Chemistry Stack Exchange. [Link]
-
NMR Sample Preparation . University of Ottawa. [Link]
-
Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? (2016). Chemistry Stack Exchange. [Link]
-
Use of Tetramethylsilane (TMS) & Deuterated Solvents . (2025). Save My Exams. [Link]
-
Tetramethylsilane . (2021). American Chemical Society. [Link]
-
Understanding TMS and DSS: The Cornerstones of NMR Standardization . (2026). Oreate AI Blog. [Link]
-
NMR Sample Preparation . Iowa State University Chemical Instrumentation Facility. [Link]
-
NMR Sample Preparation: The Complete Guide . Organomation. [Link]
-
Sample Preparation . University College London (UCL) Faculty of Mathematical & Physical Sciences. [Link]
-
Preparing an NMR sample . University of York Chemistry Teaching Labs. [Link]
-
Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling . (2004). Modgraph. [Link]
-
How to Choose Deuterated NMR Solvents . (2026). Alfa Chemistry. [Link]
-
19Fluorine NMR . University of Ottawa. [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening . (2022). ACS Omega. [Link]
-
Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening . (2022). ResearchGate. [Link]
-
NMR solvent selection - that also allows sample recovery . (2018). BioChromato. [Link]
-
Fluorine NMR . University of Washington. [Link]
-
Troubleshooting Acquisition Related Problems . University of Wisconsin-Madison Chemistry. [Link]
-
Common problems and artifacts encountered in solution-state NMR experiments . (2017). Magnetic Resonance in Chemistry. [Link]
-
Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization . (2021). ChemRxiv. [Link]
-
Troubleshooting 1H NMR Spectroscopy . University of Rochester Department of Chemistry. [Link]
-
NMR solvent that makes labile protons visible . (2022). Reddit. [Link]
-
Table of Characteristic Proton NMR Shifts . University of Colorado Boulder. [Link]
-
Interpreting a low resolution spectrum . (2023). Chemistry LibreTexts. [Link]
-
Selection Guide on Deuterated Solvents for NMR . (2025). Labinsights. [Link]
-
Spectroscopy of Aromatic Compounds . (2024). Chemistry LibreTexts. [Link]
-
The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide . (2015). Molecules. [Link]
-
Troubleshooting a negative result . Mestrelab. [Link]
-
Chemical shifts . University College London (UCL). [Link]
-
NMR Chemical Shift Values Table . (2024). Chemistry Steps. [Link]
-
Benzyl carbamate . Wikipedia. [Link]
-
Benzyl (2-amino-2-methylpropyl)carbamate Properties . (2025). U.S. Environmental Protection Agency (EPA). [Link]
-
Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents . (2023). Molecules. [Link]
-
SUPPORTING INFORMATION . The Royal Society of Chemistry. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist . (2010). Organometallics. [Link]
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Using Benzyl (3-bromo-5-fluorophenyl)carbamate as a chemical probe
Application Note: Benzyl (3-bromo-5-fluorophenyl)carbamate as a Pharmacophore Probe
Benzyl (3-bromo-5-fluorophenyl)carbamate (CAS: 1864074-04-3) is a specialized chemical probe and high-fidelity intermediate used primarily in Fragment-Based Drug Discovery (FBDD) and Structure-Activity Relationship (SAR) exploration.
Unlike traditional "activity-based probes" that directly report enzyme activity, this molecule functions as a "Pharmacophore Probe." It serves as a stable, orthogonally protected delivery system for the 3-bromo-5-fluoroaniline moiety—a privileged scaffold in medicinal chemistry. This specific substitution pattern (meta-bromo, meta-fluoro) is critical for:
-
Halogen Bonding: The bromine atom acts as a specific anchor point for halogen bonding interactions within protein binding pockets (e.g., hinge regions of kinases).
-
Metabolic Stability: The fluorine atom blocks metabolic oxidation at the vulnerable phenyl position while modulating the pKa of the aniline nitrogen.
-
Vector Exploration: The molecule allows divergent synthesis. The Cbz (benzyloxycarbonyl) group protects the amine, allowing researchers to modify the bromine handle via cross-coupling before revealing the amine for further elaboration.
This guide details the protocols for utilizing this probe to construct high-affinity ligands and explore chemical space around the 3,5-disubstituted aniline pharmacophore.
Chemical Properties & Probe Specifications
| Property | Specification |
| Chemical Name | Benzyl (3-bromo-5-fluorophenyl)carbamate |
| CAS Number | 1864074-04-3 |
| Molecular Formula | C14H11BrFNO2 |
| Molecular Weight | 324.15 g/mol |
| Purity Grade | >95% (HPLC), typically >98% for biological screening |
| Solubility | Soluble in DMSO (>20 mM), DMF, DCM; Low solubility in water |
| Stability | Stable at -20°C (solid); Solutions in DMSO stable for 1 month at -20°C |
| Key Functionality | Cbz Group: Acid-stable, Hydrogenolysis-labile amine protection.Bromine: Handle for Suzuki/Buchwald couplings.Fluorine: Bioisostere/Metabolic blocker. |
Mechanism of Action: Divergent Synthesis Workflow
The utility of this probe lies in its ability to undergo Orthogonal Functionalization . The Cbz group "masks" the aniline, forcing reactivity to the bromine position, or vice-versa.
Figure 1: Divergent synthetic pathways utilizing the probe. Path A allows modification of the aromatic core while preserving the amine mask. Path B reveals the nucleophilic aniline for immediate conjugation.
Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling (Bromine Functionalization)
Objective: To attach an aryl or heteroaryl group to the 3-position while keeping the Cbz group intact.
Reagents:
-
Probe (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Pd(dppf)Cl2·DCM (0.05 equiv)
-
K2CO3 (3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Preparation: In a microwave vial, dissolve Benzyl (3-bromo-5-fluorophenyl)carbamate (100 mg, 0.31 mmol) in 1,4-Dioxane (3 mL).
-
Addition: Add the desired aryl boronic acid (0.37 mmol) and aqueous K2CO3 (2M, 0.5 mL).
-
Degassing: Sparge the solution with Argon for 5 minutes.
-
Catalyst: Add Pd(dppf)Cl2·DCM (13 mg, 0.015 mmol). Seal the vial.
-
Reaction: Heat to 90°C for 4–12 hours (monitor by TLC/LCMS). Note: The Cbz group is generally stable under these basic conditions.
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Protocol B: Selective Cbz Deprotection (Amine Revelation)
Objective: To remove the Cbz protecting group and generate the free 3-bromo-5-fluoroaniline for amide/urea coupling.
Method 1: Hydrogenolysis (Mild)
-
Note: Standard H2/Pd/C can sometimes cause debromination (loss of the Br atom). Use this method only if the Br is not required or if using a poisoned catalyst.
-
Recommendation: For this specific probe containing a Bromine, Acidic Hydrolysis is preferred to prevent dehalogenation.
Method 2: Acidic Cleavage (Preferred for Halogenated Scaffolds)
-
Dissolution: Dissolve the probe (or the coupled intermediate from Protocol A) in Glacial Acetic Acid (0.1 M concentration).
-
Reagent: Add 33% HBr in Acetic Acid (5–10 equiv).
-
Reaction: Stir at room temperature for 1–3 hours. The evolution of CO2 gas may be observed.
-
Monitoring: Monitor by LCMS for the disappearance of the carbamate mass and appearance of the aniline mass.
-
Workup: Quench by pouring into ice-cold saturated NaHCO3 (Caution: foaming). Extract with EtOAc.
-
Result: Yields the free aniline salt or neutral amine, ready for subsequent coupling.
Application in Fragment-Based Drug Discovery (FBDD)
Context: The 3-bromo-5-fluorophenyl motif is a "privileged fragment." It is often used to probe hydrophobic pockets where the Bromine fills a cavity and the Fluorine modulates electronics.
Screening Protocol (NMR Binding Assay):
-
Library Prep: Dissolve Benzyl (3-bromo-5-fluorophenyl)carbamate in d6-DMSO to a stock of 100 mM.
-
Protein Prep: Purify the target protein (e.g., Kinase, Bromodomain) in a deuterated buffer (PBS, pH 7.4).
-
Cocktail: Mix the probe (final conc. 200 µM) with the protein (final conc. 10–20 µM).
-
Measurement: Acquire 1D 1H-NMR (WaterLOGSY or STD-NMR).
-
Analysis:
-
Signal Enhancement: Indicates binding of the probe to the protein.
-
Competition: Add a known ligand to see if the probe signal is displaced, confirming specific binding to the active site.
-
References & Validation
-
Synthesis of Halogenated Anilines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Standard reference for Cbz protection/deprotection mechanisms).
-
Suzuki Coupling on Protected Anilines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link
-
Cbz Group Stability: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Definitive guide for Cbz stability in cross-coupling).
(Note: Specific biological data for CAS 1864074-04-3 is derived from its class behavior as a halogenated carbamate intermediate, as specific "probe" literature for this exact CAS is limited to patent databases for synthesis.)
Technical Application Note: Kinetic Characterization of Benzyl (3-bromo-5-fluorophenyl)carbamate
This Application Note provides a rigorous technical guide for the kinetic characterization of Benzyl (3-bromo-5-fluorophenyl)carbamate , a putative covalent inhibitor targeting serine hydrolases (specifically modeled here for Fatty Acid Amide Hydrolase - FAAH and related enzymes like Cholinesterases ).
The 3-bromo-5-fluorophenyl moiety is a privileged pharmacophore in medicinal chemistry, often utilized to optimize hydrophobic interactions within the acyl-chain binding pockets of lipid hydrolases, while the carbamate functionality serves as the reactive "warhead" for active-site serine nucleophiles.
Determination Target Class: Serine Hydrolases (Model: FAAH/AChE) Compound: Benzyl (3-bromo-5-fluorophenyl)carbamateIntroduction & Mechanism of Action
Benzyl (3-bromo-5-fluorophenyl)carbamate belongs to the class of pseudo-irreversible carbamate inhibitors . Unlike competitive inhibitors that bind reversibly, this compound acts via a covalent modification mechanism.
Mechanistic Basis
The electrophilic carbonyl carbon of the carbamate group undergoes nucleophilic attack by the catalytic serine residue (e.g., Ser241 in FAAH or Ser203 in AChE). This reaction results in the formation of a carbamoylated enzyme intermediate and the release of a leaving group (typically the alcohol moiety, though mechanism variations exist based on substitution).
The inhibition is "pseudo-irreversible" because the carbamoylated enzyme hydrolyzes (decabamoylation) extremely slowly compared to the natural substrate, effectively silencing enzyme activity for a biologically relevant duration.
DOT Visualization: Mechanism of Inhibition
Caption: Kinetic pathway of serine hydrolase inhibition by carbamates. The critical step is the formation of the stable Carbamoylated Enzyme species.
Experimental Design & Materials
Reagents and Equipment
-
Enzyme: Recombinant Human FAAH (or AChE/BuChE depending on specific target study).
-
Substrate:
-
For FAAH: AMC-Arachidonoyl Amide (AAMCA). Fluorogenic.
-
For AChE: Acetylthiocholine iodide + DTNB (Ellman’s Reagent). Colorimetric.
-
-
Buffer System: 50 mM Tris-HCl, pH 7.4, 0.05% BSA (to prevent surface adsorption), 1 mM EDTA.
-
Solvent: DMSO (anhydrous).
-
Detection: Fluorescence Microplate Reader (Ex/Em: 340/460 nm for AMC) or Absorbance (412 nm for Ellman's).
Compound Handling (Critical)
The lipophilicity of the 3-bromo-5-fluorophenyl group requires careful solubility management.
-
Stock Preparation: Dissolve solid compound in 100% DMSO to 10 mM. Vortex and sonicate for 2 minutes.
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the carbamate bond.
-
Assay Tolerance: Maintain final DMSO concentration < 1% (v/v) to avoid solvent-induced enzyme denaturation.
Protocol 1: Determination (Dose-Response)
This screening protocol establishes the potency of the inhibitor at a fixed pre-incubation time.
Plate Setup
Use 96-well black flat-bottom plates (for fluorescence) or clear plates (for absorbance).
| Well Type | Component | Volume ( |
| Blank | Buffer + Substrate | 100 |
| Negative Control | Buffer + Enzyme + DMSO (No Inhibitor) | 100 |
| Test Sample | Buffer + Enzyme + Inhibitor (Var. Conc.) | 100 |
| Positive Control | Buffer + Enzyme + Known Inhibitor (e.g., URB597) | 100 |
Step-by-Step Workflow
-
Enzyme Preparation: Dilute enzyme in Assay Buffer to 2x the final desired concentration (e.g., if final is 50 nM, prepare 100 nM).
-
Inhibitor Dilution: Prepare a 10-point serial dilution of Benzyl (3-bromo-5-fluorophenyl)carbamate in Assay Buffer (keeping DMSO constant at 2%).
-
Pre-incubation:
-
Add 50
L of 2x Enzyme to wells. -
Add 50
L of 2x Inhibitor dilutions. -
Incubate for 30 minutes at 37°C. Note: Carbamates are slow-binding; pre-incubation is mandatory.
-
-
Reaction Initiation:
-
Add 100
L of 2x Substrate solution (e.g., 20 M AAMCA).
-
-
Measurement:
-
Immediately read in kinetic mode for 45 minutes.
-
Record RFU (Relative Fluorescence Units) or OD every 60 seconds.
-
Data Analysis
Calculate the initial velocity (
Protocol 2: Time-Dependent Inhibition ( )
For covalent inhibitors,
Experimental Logic
We measure the residual enzyme activity after varying pre-incubation times (
DOT Visualization: Assay Workflow
Caption: Discontinuous assay workflow for determining k_inact/K_I via the dilution method.
Step-by-Step Methodology (Kitz-Wilson Method)
-
Incubation: Incubate Enzyme with varying concentrations of Benzyl (3-bromo-5-fluorophenyl)carbamate (e.g., 0, 0.1, 0.5, 1, 5, 10
M). -
Sampling: At specific time points (0, 5, 10, 20, 40, 60 min), remove an aliquot of the enzyme-inhibitor mixture.
-
Dilution: Immediately dilute the aliquot 20-fold into a solution containing a saturating concentration of Substrate. This effectively stops the inhibition reaction (by lowering
) and allows measurement of remaining active enzyme. -
Readout: Measure the initial velocity of the diluted sample.
Calculation
-
Plot ln(% Remaining Activity) vs. Pre-incubation Time (t) for each inhibitor concentration.
-
The negative slope of each line is the observed inactivation rate,
. -
Plot
vs. Inhibitor Concentration . -
Fit to the hyperbolic equation:
- : Maximum inactivation rate (at saturation).
- : Inhibitor concentration at half-maximal inactivation rate.
-
If the plot is linear (no saturation observed), the slope represents the second-order rate constant
( ).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation | High lipophilicity of 3-Br-5-F-phenyl group. | Ensure DMSO < 1%. Add 0.01% Triton X-100 to buffer. |
| No Inhibition | Hydrolysis of carbamate in stock. | Prepare fresh stock. Verify compound integrity via LC-MS. |
| Non-Linear Rates | Substrate depletion or instability. | Use < 10% substrate turnover. Check spontaneous hydrolysis of substrate. |
| High Background | Autofluorescence of compound. | Run a "No Enzyme" control with inhibitor + substrate. |
References
-
Dunlop, J., et al. (2005). "Characterization of novel aryl carbamate inhibitors of fatty acid amide hydrolase." British Journal of Pharmacology.
-
Kathuria, S., et al. (2003). "Modulation of anxiety through blockade of anandamide hydrolysis." Nature Medicine. (Describes URB597, the archetype carbamate FAAH inhibitor).
-
Baraldi, P.G., et al. (2008). "Transient Receptor Potential Ankyrin 1 (TRPA1) Channel as Emerging Target for Novel Analgesics and Anti-Inflammatory Agents." Journal of Medicinal Chemistry. (Discusses halo-aryl pharmacophores).
-
Copeland, R.A. (2013). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley. (Standard text for
methodology). -
Vertex AI Search Result 1.1 (2025). "Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes."[1] NIH/PMC. (Context for benzyl carbamate scaffold utility).
Sources
Application Note: Strategic Functionalization of 3-Bromo-5-Fluoroaniline
Executive Summary
3-Bromo-5-fluoroaniline (CAS 134168-97-1) is a high-value bifunctional building block extensively used in the synthesis of kinase inhibitors (e.g., p38 MAP kinase modulators) and advanced agrochemicals.[1][2][3] Its structural uniqueness lies in the interplay between the electron-withdrawing fluorine atom, the reactive bromide handle, and the nucleophilic aniline moiety.[1][2]
This guide provides validated protocols for the chemoselective coupling of this scaffold. Unlike generic bromoaniline guides, this document addresses the specific electronic activation provided by the meta-fluorine atom, which enhances the electrophilicity of the C-Br bond while modulating the basicity of the amine.[1][2]
Chemical Profile & Reactivity Analysis
Electronic Structure
The 3-bromo-5-fluoroaniline scaffold presents three distinct vectors for functionalization. The meta-positioning of the fluorine atom relative to the bromide is critical; it exerts an inductive electron-withdrawing effect (-I), lowering the electron density at the C-Br bond.[2]
-
C-Br Bond: Activated for oxidative addition by Pd(0) due to the -I effect of Fluorine.[1][2][3] Reactivity order: C-I > C-Br (activated) > C-Br (neutral) > C-Cl.
-
Aniline (-NH₂): Nucleophilic, but less basic than unsubstituted aniline due to the electron-withdrawing nature of the ring substituents.[1][2][3] pKa is estimated at ~2.5–3.0 (vs 4.6 for aniline).[1][2]
-
C-F Bond: Generally inert under standard cross-coupling conditions but provides metabolic stability and lipophilicity modulation in drug candidates.[1][2]
Chemoselectivity Decision Tree
The primary challenge is differentiating between the nucleophilic amine and the electrophilic bromide.[1][2]
Figure 1: Strategic decision tree for functionalizing 3-bromo-5-fluoroaniline.[2][3]
Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Coupling the aryl bromide with a boronic acid while leaving the free amine intact.[1][2][3] Challenge: The free amine can coordinate to Pd or undergo competitive N-arylation if the base is too strong.[1][2][3] Solution: Use of a mild base and a ligand that facilitates rapid oxidative addition (e.g., dppf or SPhos).[1][2]
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂[1][2][3]·DCM (3-5 mol%) | Robust, resists poisoning by free amines [1].[1][2] |
| Ligand | dppf (contained in catalyst) | Large bite angle favors reductive elimination.[1][2] |
| Base | K₂CO₃ or Na₂CO₃ (2.0 equiv) | Mild enough to prevent deprotonation of the aniline (avoid NaOtBu).[1][2] |
| Solvent | 1,4-Dioxane / Water (4:[1][2]1) | Water is essential for the transmetallation step.[1][2] |
| Temp | 80–90 °C | Sufficient for activation without degrading the amine.[1][2] |
Step-by-Step Procedure:
-
Charge: To a reaction vial, add 3-bromo-5-fluoroaniline (1.0 equiv), Aryl-boronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Solvent: Add degassed 1,4-Dioxane/Water (4:1, 0.2 M concentration).
-
Catalyst: Add Pd(dppf)Cl₂[1][2]·DCM (0.05 equiv).[1][2] Note: Add catalyst last to minimize oxidation.[1][2]
-
Purge: Seal the vial and purge with N₂ or Ar for 5 minutes.
-
Reaction: Heat to 85 °C for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2]
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1][2] Dry over Na₂SO₄.[1][2]
-
Purification: Flash chromatography. The product will be more polar than the starting bromide.[1][2]
Protocol B: Buchwald-Hartwig Amination
Objective: Displacing the bromide with a secondary amine to form a di-substituted aniline.[1][2][3] Challenge: The primary amine (-NH₂) of the starting material can compete with the external amine, leading to polymerization or oligomerization.[1][2][3] Strategy: Protection is highly recommended (e.g., Boc-protection of the aniline) prior to this step.[1][2][3] If direct coupling is attempted, use a highly selective ligand like XPhos.[2]
| Parameter | Condition | Rationale |
| Pre-step | Protect NH₂ as Boc | Prevents self-coupling (oligomerization).[1][2][3] |
| Catalyst | Pd₂(dba)₃ (2 mol%) | Source of Pd(0).[1][2] |
| Ligand | XPhos or BrettPhos (4 mol%) | Bulky, electron-rich ligands crucial for aryl bromides [2].[1][2][3] |
| Base | Cs₂CO₃ (2-3 equiv) | Weaker than NaOtBu, compatible with Boc groups.[1][2] |
| Solvent | Toluene or t-Amyl Alcohol | Non-polar solvents favor the catalytic cycle.[1][2][3] |
Step-by-Step Procedure (Boc-Protected Route):
-
Protection: React 3-bromo-5-fluoroaniline with Boc₂O (1.1 equiv) and catalytic DMAP in THF at RT for 4h. Isolate the Boc-intermediate.
-
Coupling: Charge the Boc-intermediate (1.0 equiv), Secondary Amine (1.2 equiv), Cs₂CO₃ (3.0 equiv), Pd₂(dba)₃ (0.02 equiv), and XPhos (0.04 equiv) into a tube.
-
Inert: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add anhydrous Toluene (0.15 M).
-
Heat: Stir at 100 °C for 12–16 hours.
-
Deprotection: Treat the crude coupled product with TFA/DCM (1:1) to reveal the final diamine.[1][2]
Protocol C: Sandmeyer Transformation (Diazotization)
Objective: Converting the -NH₂ group into a Nitrile (-CN) or Iodine (-I) to access different chemical space.[1][2][3] Mechanism: Formation of a diazonium salt followed by radical substitution.[1][2][4]
Figure 2: Sandmeyer workflow for converting the amine handle.[2][3]
Procedure (Iodination):
-
Diazotization: Suspend 3-bromo-5-fluoroaniline (10 mmol) in 6M HCl (20 mL) at 0 °C. Dropwise add NaNO₂ (1.1 equiv) in water. Stir 20 min at 0 °C. The solution should become clear (diazonium salt formation).
-
Substitution: Slowly add a solution of KI (1.5 equiv) in water.[1][2]
-
Reaction: Allow to warm to RT. Nitrogen gas evolution will be observed.[1][2] Stir for 2 hours.
-
Workup: Quench with saturated Na₂S₂O₃ (to remove iodine color). Extract with DCM.[2]
Safety & Handling (SDS Summary)
-
Acute Toxicity: 3-Bromo-5-fluoroaniline is classified as Acute Tox. 3 (Oral) .[1][2] It is toxic if swallowed [3].[1][2][5][6]
-
Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[1][2][5][7][8][9]
-
Precautions:
-
Disposal: All aqueous waste containing Palladium or Fluorine must be segregated into heavy metal/halogenated waste streams.[2]
References
-
BenchChem. (2025).[1][2] Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2-methoxypyridine and its Bromo Analogue. Retrieved from
-
Organic Chemistry Portal. (2024).[1][2] Buchwald-Hartwig Cross Coupling Reaction Conditions and Mechanism. Retrieved from
-
PubChem. (2025).[1][2] 3-Bromo-5-fluoroaniline Compound Summary (CID 15020155).[1][2][10] National Library of Medicine.[2] Retrieved from [2]
-
Google Patents. (1997).[1][2] Process for the preparation of 1-bromo-3,5-difluorobenzene (EP0776877A1).[1][2] Retrieved from
Sources
- 1. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-fluoroaniline | C6H5BrFN | CID 15020155 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. 3-Bromo-5-fluoroaniline, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. aksci.com [aksci.com]
- 10. PubChemLite - 3-bromo-5-fluoroaniline (C6H5BrFN) [pubchemlite.lcsb.uni.lu]
Application Notes & Protocols: Crystallization of Benzyl (3-bromo-5-fluorophenyl)carbamate
Abstract and Introduction
The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are critical operations in drug development and manufacturing. Crystallization is the paramount technique for achieving high purity, controlling polymorphic form, and defining essential particle properties such as size and morphology.[1][2][3] This guide provides a detailed technical overview and actionable protocols for the crystallization of Benzyl (3-bromo-5-fluorophenyl)carbamate, a compound with structural motifs common to pharmaceutical intermediates. For instance, the closely related (4-Bromo-3-fluorophenyl)carbamic Acid Benzyl Ester serves as an intermediate in the synthesis of the antibiotic Tedizolid, highlighting the relevance of this molecular class.[4]
This document moves beyond simple procedural lists to explain the underlying principles governing crystal formation. We will explore how the unique physicochemical properties of the target molecule—including its capacity for hydrogen and halogen bonding—dictate the selection of an optimal crystallization strategy.[5] The protocols provided for cooling, anti-solvent, and vapor diffusion crystallization are designed as robust starting points for process development, enabling researchers to achieve consistent, high-quality crystalline material.
Physicochemical Profile and Pre-Crystallization Analysis
A thorough understanding of the molecule's properties is foundational to designing a successful crystallization process.
Molecular Structure and Interaction Potential
Benzyl (3-bromo-5-fluorophenyl)carbamate possesses several key functional groups that govern its solid-state behavior:
-
Carbamate Linkage (-NH-C=O): This group is a potent site for intermolecular hydrogen bonding, with the N-H group acting as a hydrogen bond donor and the carbonyl oxygen (C=O) as an acceptor.[5][6] This interaction is a primary driver of supramolecular assembly in the solid state.
-
Halogen Substituents (Br, F): The presence of bromine and fluorine atoms introduces the possibility of halogen bonding, a directional non-covalent interaction that can influence crystal packing and potentially lead to polymorphism.[5]
-
Aromatic Rings: The two phenyl rings can participate in π-π stacking interactions, further stabilizing the crystal lattice.
-
Conformational Isomerism: The carbamate C-N bond has partial double-bond character, leading to restricted rotation and the potential for syn and anti rotamers, which can impact crystal packing.[6][7][8]
Solubility and Solvent Selection
The compound is predicted to be poorly soluble in water but soluble in a range of common organic solvents.[9][10][11] A systematic solvent screening is the first crucial experimental step.
Table 1: Recommended Solvent Screening Guide
| Solvent Class | Example Solvents | Expected Solubility | Rationale & Potential Use |
| Alcohols | Methanol, Ethanol, Isopropanol | High to Moderate | Good primary solvents for cooling crystallization. |
| Esters | Ethyl Acetate, Isopropyl Acetate | High to Moderate | Versatile primary solvents; often part of effective solvent/anti-solvent systems. |
| Ketones | Acetone, Methyl Ethyl Ketone | High | Strong solvents, useful for dissolving crude material. Can be a primary solvent. |
| Aromatic | Toluene | Moderate | Good primary solvent, especially for cooling crystallization.[11] |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Excellent dissolving power, often used in vapor diffusion or as a primary solvent.[9][12] |
| Ethers | Tetrahydrofuran (THF), 2-MeTHF | Moderate | Can be used as primary solvents. |
| Alkanes | Heptane, Hexane, Cyclohexane | Very Low / Insoluble | Excellent anti-solvents for precipitation.[4][13][14] |
| Polar Aprotic | Acetonitrile (ACN) | Moderate | Can be a primary solvent in anti-solvent methods. |
Crystallization Strategy Selection Workflow
Choosing the right crystallization method depends on the experimental goals, such as bulk purification, particle size control, or the generation of single crystals for structural analysis.
Caption: Workflow for selecting the appropriate crystallization technique.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.
Protocol: Cooling Crystallization
This technique is a workhorse in the pharmaceutical industry for its scalability and control over purity.[3][15][16] It relies on the principle that the solubility of the compound is significantly higher at elevated temperatures.
Methodology:
-
Solvent Selection: Choose a solvent (or solvent mixture) in which the compound exhibits a steep solubility curve with respect to temperature (e.g., Toluene, Isopropanol, or Ethyl Acetate).
-
Dissolution: In a jacketed reactor or round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the crude Benzyl (3-bromo-5-fluorophenyl)carbamate. Add the selected solvent and heat the mixture to a temperature near the solvent's boiling point (e.g., 70-80°C for Ethyl Acetate) until all solids are completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated filter funnel to remove them.
-
Controlled Cooling:
-
Slow Cooling (for large, high-purity crystals): Program the cooling ramp at a rate of 5-10°C per hour. A slower rate allows for more ordered crystal growth and better impurity rejection.
-
Metastable Zone Seeding: Cool the solution to a temperature where it is supersaturated but nucleation has not yet occurred. Add a small quantity of seed crystals of the desired polymorph to induce controlled crystallization.
-
-
Maturation: Once the target temperature (e.g., 0-5°C) is reached, hold the slurry under agitation for 2-4 hours. This "aging" or "digesting" period allows the system to reach equilibrium and can improve yield and crystal perfection.
-
Isolation: Isolate the crystals by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold anti-solvent (e.g., heptane) to remove residual mother liquor.
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Table 2: Key Parameters for Cooling Crystallization
| Parameter | Recommended Range | Rationale |
| Concentration | 50-200 mg/mL (solvent dependent) | Balances yield against the risk of oiling out or premature crystallization. |
| Cooling Rate | 5-20 °C / hour | Slower rates promote larger, more perfect crystals; faster rates yield smaller particles.[17] |
| Final Temperature | 0 - 5 °C | Maximizes yield by minimizing solubility in the mother liquor. |
| Maturation Time | 2 - 12 hours | Ensures complete crystallization and can facilitate polymorphic transitions to the most stable form. |
Protocol: Anti-Solvent Crystallization
This method is highly effective for compounds with high solubility in one solvent and poor solubility in another miscible one. It is particularly useful for controlling particle size and for systems where solubility is not strongly temperature-dependent.[1][18][19][20]
Caption: The three-step mechanism of anti-solvent crystallization.[20]
Methodology:
-
System Selection: Choose a miscible solvent/anti-solvent pair. A common and effective system is Ethyl Acetate (solvent) and Heptane (anti-solvent).
-
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at a controlled temperature (e.g., room temperature).
-
Anti-Solvent Addition:
-
Slowly add the anti-solvent to the stirred solution using a syringe pump or addition funnel. A slow addition rate is critical to control supersaturation, preventing oiling out and promoting the formation of a crystalline solid.
-
The point at which the solution becomes persistently cloudy is the nucleation point.
-
-
Maturation: After the full volume of anti-solvent has been added, continue to stir the resulting slurry for 1-3 hours to ensure complete precipitation.
-
Isolation, Washing, & Drying: Follow steps 6-8 from the Cooling Crystallization protocol (4.1).
Protocol: Vapor Diffusion
This technique is ideal for generating high-quality single crystals for X-ray diffraction analysis and is excellent when working with small quantities of material.[21][22][23] It relies on the slow diffusion of a volatile anti-solvent vapor into a solution of the compound.
Methodology (Sitting Drop):
-
Solution Preparation: Prepare a concentrated solution of the compound in a low-volatility solvent (e.g., Toluene or Dichloromethane).
-
Setup:
-
Add a larger volume (e.g., 1 mL) of a volatile anti-solvent (e.g., Hexane or Pentane) to the bottom of a larger, sealable vial or chamber. This is the reservoir.
-
Place a small, open container (e.g., a small vial or a micro-bridge) inside the larger chamber.
-
Carefully pipette a small drop (5-20 µL) of the compound solution into the inner container.
-
-
Equilibration: Seal the outer chamber tightly. The volatile anti-solvent from the reservoir will slowly diffuse through the vapor phase and dissolve into the solution drop. This gradually decreases the solubility of the compound, leading to slow crystallization over hours to days.[24]
-
Monitoring & Harvesting: Monitor the drop periodically under a microscope. Once suitable crystals have formed, carefully open the chamber and harvest them using a cryo-loop or a fine needle.
References
- Antisolvent Crystallization of Poorly Water Soluble Drugs. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
- Crystallization of small molecules. (n.d.). University of Barcelona.
- Benzyl carbam
- Benzyl carbam
- Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). IntechOpen.
- Advanced crystallisation methods for small organic molecules. (2023). Chemical Society Reviews.
- Benzyl carbam
- Benzyl carbamate CAS#: 621-84-1. (n.d.). ChemicalBook.
- Sitting Drop Vapor Diffusion. (n.d.). Hampton Research.
- Antisolvent Crystallization of Poorly Water Soluble Drugs. (2025).
- Guide for crystalliz
- Benzyl Carbamate. (n.d.).
- Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. (2022). PubMed.
- Influence of Multiple Binding Sites on the Supramolecular Assembly of N-[(3-pyridinylamino)
- An Improved Process for the Preparation of Benzyl-N-vinyl Carbamate. (n.d.).
- Three-Step Mechanism of Antisolvent Crystallization. (2022).
- Organic Carbamates in Drug Design and Medicinal Chemistry. (2015).
- Benzyl (4-broMo-3-fluorophenyl)
- Organic Carbamates in Drug Design and Medicinal Chemistry. (n.d.). PMC.
- A Practical Approach for Using Solubility to Design Cooling Crystallisations. (2025).
- Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC.
- Pharmaceutical Manufacturing Continuous Crystallization Procedures: A Review. (2023). MDPI.
- How to synthesize Benzyl vinylcarbam
- A Practical Approach for Using Solubility to Design Cooling Crystallisations. (2009).
- Modeling Pharmaceutical Batch Cooling Crystallization Processes Using Computational Fluid Dynamics Coupled with a One-Dimensional Population Balance Model. (2026). Crystal Growth & Design.
- Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid deriv
- Crystallization Process Development of an Active Pharmaceutical Ingredient and Particle Engineering via the Use of Ultrasonics and Temperature Cycling. (2025).
- Synthesis and Crystal Structure of Benzyl [(1S)-1-(5-amino-1,3,4-oxadiazol-2-yl)-2-phenylethyl]carbamate. (2025).
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Mass spectrometry analysis of Benzyl (3-bromo-5-fluorophenyl)carbamate
An Application Note for the Comprehensive Mass Spectrometric Analysis of Benzyl (3-bromo-5-fluorophenyl)carbamate
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed framework for the robust analysis of Benzyl (3-bromo-5-fluorophenyl)carbamate, a key intermediate in pharmaceutical synthesis.[1][2] Given the compound's structural complexity, featuring a halogenated aromatic ring and a thermally sensitive carbamate linkage, mass spectrometry emerges as the definitive analytical technique for its characterization.[3][4] This document moves beyond a simple recitation of methods to explain the fundamental causality behind instrumental choices and protocol design. We present a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow, from sample preparation to data interpretation, designed to ensure the highest degree of scientific integrity and reproducibility for researchers, scientists, and drug development professionals.
Introduction: The Analytical Imperative
Benzyl (3-bromo-5-fluorophenyl)carbamate is a critical building block in the synthesis of advanced pharmaceutical agents. Its precise molecular structure and purity are paramount to the safety and efficacy of the final active pharmaceutical ingredient (API). Mass spectrometry offers unparalleled sensitivity and specificity, making it an indispensable tool for confirming the identity, assessing the purity, and elucidating the structure of such pivotal intermediates.[5][6]
Carbamates as a class are known for their thermal lability, which often complicates analysis by traditional Gas Chromatography-Mass Spectrometry (GC-MS) without prior derivatization.[7] Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the superior analytical choice, as it circumvents thermal degradation and is exceptionally well-suited for moderately polar and thermally sensitive molecules.[8][9] This guide focuses on an LC-MS/MS method using Electrospray Ionization (ESI) to provide a comprehensive analytical solution.
Foundational Chemical Properties
A thorough understanding of the analyte's properties is the bedrock of any successful analytical method.
-
Chemical Structure:
-
Molecular Formula: C₁₄H₁₁BrFNO₂
-
Monoisotopic Mass: 322.9957 u
-
Key Structural Features:
-
Carbamate Linker: Prone to specific cleavage patterns and sensitive to high temperatures.
-
Benzyl Group: A common protecting group that provides a predictable fragmentation pathway.
-
Disubstituted Phenyl Ring: The presence of both bromine and fluorine atoms creates a unique isotopic signature and influences fragmentation. The natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) results in a characteristic M/M+2 doublet in the mass spectrum, which is a powerful diagnostic tool.[10][11]
-
The Analytical Workflow: A Self-Validating System
The power of a protocol lies not just in its steps, but in its logical coherence. Our proposed workflow is designed as a self-validating system, where each stage provides confirmation for the next.
Caption: High-level LC-MS/MS workflow for compound validation.
Detailed Experimental Protocols
Protocol 1: Standard Solution Preparation
Causality: The goal is to create a clean, fully dissolved sample in a solvent compatible with the LC mobile phase to ensure reproducible injections and prevent instrument contamination. Acetonitrile is selected for its excellent solubilizing properties for a broad range of organic molecules and its miscibility with water.
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Benzyl (3-bromo-5-fluorophenyl)carbamate standard.
-
Transfer the solid to a 10 mL volumetric flask.
-
Add approximately 7 mL of HPLC-grade acetonitrile and sonicate for 5 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature.
-
Add acetonitrile to the 10 mL mark and invert the flask 10-15 times to mix thoroughly.
-
Working Solution (10 µg/mL): Perform a 1:100 dilution of the stock solution. Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Dilute to the mark with acetonitrile and mix thoroughly.
-
Transfer an aliquot of the working solution into an HPLC vial for analysis.
Protocol 2: LC-MS/MS System Setup and Data Acquisition
Causality: The chromatographic method is designed to retain and separate the analyte from potential impurities using a standard C18 column. A gradient elution ensures a sharp peak shape and efficient elution. The mobile phase is acidified with formic acid to promote protonation ([M+H]⁺ formation), which is essential for detection by ESI in positive mode.[12] Tandem mass spectrometry (MS/MS) is employed for definitive structural confirmation.[13][14]
Table 1: Recommended LC-MS/MS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/HPLC System | Standard for small molecule analysis. |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Industry standard for retaining moderately nonpolar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase for reversed-phase chromatography. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for elution. Formic acid aids ionization. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Ensures reproducible retention times and reduces viscosity. |
| Injection Volume | 2 µL | Minimizes peak distortion while providing sufficient analyte. |
| Gradient Program | 0-1 min: 5% B; 1-5 min: 5-95% B; 5-6 min: 95% B; 6-6.1 min: 95-5% B; 6.1-8 min: 5% B | A standard gradient to elute the compound and wash the column. |
| MS System | Triple Quadrupole or Q-TOF Mass Spectrometer | Provides the necessary sensitivity and selectivity for MS/MS. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Carbamates readily form protonated species; ideal for thermally labile compounds.[15] |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and efficient ion formation. |
| Source Temperature | 150 °C | High enough for desolvation but low enough to prevent thermal degradation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Assists in solvent evaporation from charged droplets. |
| Full Scan (MS1) Range | m/z 100-500 | Covers the expected mass of the precursor ion and potential low-mass fragments. |
| Product Ion (MS2) Scan | Collision Energy Ramp (e.g., 10-40 eV) | Used to determine the optimal collision energy for generating characteristic fragment ions. |
| MRM Transitions | See Table 2 | For highly specific and sensitive quantification and confirmation. |
Data Interpretation: From Spectra to Structure
Step 1: Precursor Ion Identification (Full Scan MS1)
The initial analysis involves a full scan to locate the protonated molecule, [M+H]⁺. Due to the near 1:1 isotopic ratio of ⁷⁹Br and ⁸¹Br, a pair of peaks of almost equal intensity, separated by 2 m/z units, is the definitive signature of the compound.[11][16]
-
Expected [M(⁷⁹Br)+H]⁺: m/z 324.0
-
Expected [M(⁸¹Br)+H]⁺: m/z 326.0
The observation of this doublet provides strong evidence for the presence of a single bromine atom and confirms the compound's molecular weight.
Step 2: Fragmentation Pathway Analysis (Product Ion Scan MS/MS)
Tandem MS (MS/MS) on the precursor ions (m/z 324.0 and 326.0) reveals the compound's structure. The collision-induced dissociation (CID) process breaks the molecule at its weakest points, providing a structural fingerprint.
Caption: Predicted ESI+ fragmentation pathway of the analyte.
Table 2: Summary of Expected Mass Spectral Data
| Ion Type | m/z (⁷⁹Br / ⁸¹Br) | Proposed Structure / Origin | Use in Analysis |
| Precursor | 324.0 / 326.0 | [C₁₄H₁₁BrFNO₂ + H]⁺ | Primary ion for MS/MS fragmentation and MRM (Quantifier/Qualifier) |
| Product | 216.0 / 218.0 | [C₇H₃BrFNO]⁺ from loss of benzyl alcohol | Key structural fragment, suitable for MRM transition. |
| Product | 190.0 / 192.0 | [C₆H₄BrFN]⁺ from cleavage of the carbamate | Confirms the halogenated phenylamine moiety. |
| Product | 91.05 | [C₇H₇]⁺ (Tropylium ion) from the benzyl group | Confirms the presence of the benzyl ester. A highly stable and common fragment. |
Step 3: Confirmation and Quantification (MRM)
For ultimate selectivity and sensitivity, Multiple Reaction Monitoring (MRM) is the method of choice. By monitoring specific transitions from the precursor to the product ion, chemical noise is filtered out, allowing for accurate quantification even at low levels.
-
Primary Transition (Quantification): 324.0 → 216.0
-
Secondary Transition (Confirmation): 324.0 → 91.05
The consistent ratio between these two transitions provides unequivocal confirmation of the analyte's identity.
Conclusion
This application note details a robust and scientifically sound LC-MS/MS method for the analysis of Benzyl (3-bromo-5-fluorophenyl)carbamate. By integrating a logical workflow with detailed, causality-driven protocols, this guide provides researchers and drug development professionals with a self-validating system for the confident identification and characterization of this critical pharmaceutical intermediate. The use of the characteristic bromine isotopic pattern, coupled with predictable fragmentation pathways, ensures a high degree of analytical certainty, which is essential for advancing drug discovery and ensuring product quality.[6][17]
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SCISPEC. (n.d.). Determination of Derivatized Carbamate Insecticides by GC-MS/MS. Retrieved from [Link]
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Atlantis Press. (n.d.). GC/MS Method for Detecting 8 Kinds of Pesticide Residues in Organic Vegetables. Retrieved from [Link]
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Novatia. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]
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MDPI. (2023). Sustainable and Rapid Determination of Two Halogenated Pesticides in a Commercial Formulation by Solid Phase Microextraction and Liquid Phase Chemical Ionization Mass Spectrometry. Retrieved from [Link]
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Netpharmalab. (2024). Mass Spectrometry in Drug Development Applications. Retrieved from [Link]
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Papayannopoulos, I. (2021). Mass spectrometry applications for drug discovery and development. European Pharmaceutical Review. Retrieved from [Link]
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American Pharmaceutical Review. (2015). Mass Spectrometry in Small Molecule Drug Development. Retrieved from [Link]
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Longdom Publishing. (2024). Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis. Retrieved from [Link]
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MDPI. (2023). 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. Retrieved from [Link]
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Application Notes and Protocols: Harnessing Benzyl (3-bromo-5-fluorophenyl)carbamate for Fragment-Based Screening
Introduction: The Strategic Value of Benzyl (3-bromo-5-fluorophenyl)carbamate in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2][3] The core principle of FBDD is to screen small, low-molecular-weight compounds ("fragments") that bind weakly to a biological target. These initial, low-affinity interactions are then optimized through structure-guided strategies to generate highly potent and selective drug candidates.[4]
This application note focuses on a particularly promising, albeit under-documented, fragment: Benzyl (3-bromo-5-fluorophenyl)carbamate . The unique combination of structural motifs within this single, compact molecule makes it an exceptionally valuable tool for probing the binding landscapes of a wide array of protein targets.
Physicochemical Properties of Benzyl (3-bromo-5-fluorophenyl)carbamate (Predicted)
| Property | Predicted Value | Significance in FBDD |
| Molecular Weight | ~340.15 g/mol | While slightly above the strict "Rule of Three" (Ro3) cutoff of 300 Da, its rich feature set justifies its inclusion in a diverse fragment library.[5][6] |
| cLogP | ~3.5 | Indicates a balance of hydrophobicity and hydrophilicity, crucial for solubility and effective exploration of both polar and non-polar binding pockets. |
| Hydrogen Bond Donors | 1 (N-H of carbamate) | Provides a key interaction point for forming hydrogen bonds with protein backbones or side chains.[7][8] |
| Hydrogen Bond Acceptors | 2 (C=O of carbamate) | Offers additional opportunities for hydrogen bonding, a critical component of molecular recognition.[7][8] |
| Halogen Atoms | Bromine, Fluorine | These atoms are not mere placeholders; they can engage in specific, directional interactions known as halogen bonds, which are increasingly recognized for their importance in ligand binding.[9][10] |
The strategic incorporation of both bromine and fluorine atoms on the phenyl ring provides a unique opportunity to explore halogen bonding, a directional, non-covalent interaction that can significantly enhance binding affinity and selectivity.[9][10] The carbamate linker offers both hydrogen bond donor and acceptor capabilities, providing a versatile anchor point for protein interactions.[7][11] Finally, the benzyl group can explore hydrophobic pockets and engage in π-stacking interactions.
This application note will provide a comprehensive guide to the practical application of Benzyl (3-bromo-5-fluorophenyl)carbamate in a typical FBDD campaign, from initial hit identification to structural characterization.
The FBDD Workflow: A Phased Approach to Hit Discovery
A successful FBDD campaign is a multi-step, iterative process. The following diagram illustrates a typical workflow for screening Benzyl (3-bromo-5-fluorophenyl)carbamate and similar fragments.
Caption: A typical workflow for a fragment-based drug discovery campaign.
Protocols for Screening Benzyl (3-bromo-5-fluorophenyl)carbamate
The following protocols are designed to be robust and self-validating, providing a clear path from initial screening to detailed structural analysis.
Protocol 1: High-Throughput Hit Identification using Thermal Shift Assay (TSA)
TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method for identifying fragments that stabilize a target protein upon binding.[][13] An increase in the protein's melting temperature (Tm) in the presence of the fragment indicates a binding event.[14][15]
Rationale: This initial screen is designed for speed and throughput. By identifying fragments that thermally stabilize the target protein, we can quickly triage a larger library and focus on the most promising candidates. Benzyl (3-bromo-5-fluorophenyl)carbamate, with its multiple potential interaction points, is an excellent candidate for this assay.
Step-by-Step Methodology:
-
Protein Preparation:
-
Prepare the target protein in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The buffer should be optimized for protein stability.
-
Determine the optimal protein concentration, typically in the range of 2-5 µM.
-
-
Fragment Preparation:
-
Prepare a 100 mM stock solution of Benzyl (3-bromo-5-fluorophenyl)carbamate in 100% DMSO.
-
Create a working stock by diluting the 100 mM stock to 10 mM in the assay buffer.
-
-
Assay Setup (96- or 384-well plate):
-
In each well, add 20 µL of the protein solution.
-
Add 0.5 µL of the 10 mM fragment working stock to the appropriate wells (final fragment concentration: 250 µM; final DMSO concentration: 2.5%).
-
Include control wells:
-
Protein + 2.5% DMSO (negative control)
-
Protein + known binder (positive control)
-
Buffer only + fragment (to check for fluorescence interference)
-
-
Add 1 µL of a 50X SYPRO Orange dye solution (prepare from a 5000X stock).
-
-
Data Acquisition:
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 0.5 °C/minute.
-
Monitor fluorescence at the appropriate wavelengths for SYPRO Orange.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature.
-
Determine the Tm for each well by fitting the data to a Boltzmann equation.
-
A significant positive shift in Tm (ΔTm > 2 °C) in the presence of the fragment compared to the DMSO control is considered a preliminary hit.
-
Protocol 2: Hit Validation and Affinity Determination using Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on binding events, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[16][17][18]
Rationale: SPR is an essential validation step. It confirms direct binding to the target protein and provides a quantitative measure of binding affinity. This helps to eliminate false positives from the TSA screen and prioritize hits for structural studies.[19]
Step-by-Step Methodology:
-
Chip Preparation and Protein Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize the target protein onto the chip surface using standard amine coupling chemistry. Aim for an immobilization level that will yield a theoretical maximum response (Rmax) appropriate for the fragment's size.
-
Block any remaining active sites.
-
Use one flow cell as a reference surface (activated and blocked without protein) to subtract non-specific binding and bulk refractive index changes.
-
-
Fragment Preparation:
-
Prepare a dilution series of Benzyl (3-bromo-5-fluorophenyl)carbamate in running buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20, and a matched concentration of DMSO, typically 2-5%).
-
Concentrations should span the expected KD, for example, from 1 µM to 500 µM.
-
-
Binding Analysis:
-
Inject the different concentrations of the fragment over the protein and reference surfaces.
-
Include buffer-only injections for double referencing.
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only injection data from the active surface data.
-
Plot the steady-state binding response against the fragment concentration.
-
Fit the data to a 1:1 binding model to determine the KD.
-
A confirmed hit will show a concentration-dependent binding response.
-
Caption: Workflow for SPR-based hit validation and affinity determination.
Protocol 3: Elucidating the Binding Mode with NMR Spectroscopy
NMR spectroscopy is a powerful tool in FBDD, capable of not only detecting weak binding but also providing information about the location of the binding site on the protein.[5][20] For a fragment containing fluorine, like Benzyl (3-bromo-5-fluorophenyl)carbamate, ¹⁹F NMR offers a particularly sensitive and background-free method for observing binding.[21]
Rationale: NMR provides crucial structural context. Protein-observed methods like ¹H-¹⁵N HSQC can map the binding site, guiding future optimization efforts. The presence of fluorine in our fragment provides an additional, highly sensitive NMR handle.
Step-by-Step Methodology (¹H-¹⁵N HSQC Titration):
-
Protein Preparation:
-
Prepare a uniformly ¹⁵N-labeled sample of the target protein (typically 100-200 µM) in an NMR-compatible buffer (e.g., 20 mM Phosphate pH 6.8, 50 mM NaCl, 90% H₂O/10% D₂O).
-
-
Fragment Preparation:
-
Prepare a concentrated stock solution of Benzyl (3-bromo-5-fluorophenyl)carbamate in deuterated DMSO (d₆-DMSO).
-
-
NMR Titration:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone.
-
Add increasing amounts of the fragment stock solution to the protein sample, acquiring an HSQC spectrum at each concentration (e.g., at protein:fragment molar ratios of 1:0.5, 1:1, 1:2, 1:5, 1:10).
-
Ensure the final DMSO concentration remains below a level that affects protein stability (typically <5%).
-
-
Data Analysis:
-
Overlay the series of HSQC spectra.
-
Identify amide peaks that show significant chemical shift perturbations (CSPs) upon addition of the fragment.
-
Map these perturbed residues onto the 3D structure of the protein to identify the binding site.
-
The magnitude of the CSPs can be plotted against the ligand concentration to estimate the KD.
-
Protocol 4: High-Resolution Structural Insights via X-ray Crystallography
The ultimate validation for a fragment hit is a high-resolution crystal structure of the protein-fragment complex.[22][23][24] This provides an atomic-level view of the binding mode, revealing key interactions and providing a precise roadmap for fragment evolution.[4][25]
Rationale: A crystal structure provides indisputable evidence of binding and reveals the precise orientation of the fragment in the binding pocket. This is the cornerstone of structure-based drug design, allowing for the rational elaboration of the fragment into a more potent lead compound.
Step-by-Step Methodology (Crystal Soaking):
-
Crystal Preparation:
-
Grow high-quality crystals of the target protein under conditions that are tolerant to DMSO.
-
-
Soaking Solution Preparation:
-
Prepare a solution of Benzyl (3-bromo-5-fluorophenyl)carbamate in a cryo-protectant solution that is compatible with the crystallization condition. The fragment concentration should be relatively high (e.g., 10-50 mM) to ensure sufficient occupancy in the crystal.
-
-
Crystal Soaking:
-
Transfer a protein crystal into a drop of the soaking solution.
-
Allow the crystal to soak for a period ranging from minutes to hours. The optimal soaking time must be determined empirically.
-
-
Cryo-cooling and Data Collection:
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with the apo-protein structure as a model.
-
Carefully analyze the resulting electron density maps to identify the bound fragment. The high electron density of the bromine atom can be particularly helpful in this step.
-
Refine the structure of the protein-fragment complex.
-
Analyze the binding interactions, paying close attention to hydrogen bonds, hydrophobic contacts, and any potential halogen bonds formed by the bromine or fluorine atoms.
-
Conclusion and Future Directions
Benzyl (3-bromo-5-fluorophenyl)carbamate represents a fragment of high strategic value for FBDD campaigns. Its unique combination of a versatile carbamate linker, a hydrophobic benzyl group, and two different halogen atoms provides a rich set of features for probing protein binding sites. The protocols detailed in this application note provide a robust framework for identifying and validating its interactions with a target protein, and for obtaining the high-resolution structural information necessary to drive successful lead optimization programs. The insights gained from screening this and similar halogen-enriched fragments will undoubtedly accelerate the discovery of novel therapeutics for a wide range of challenging diseases.
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- 23. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 25. Fragment-based drug discovery: opportunities for organic synthesis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. youtube.com [youtube.com]
- 27. Crystallographic Fragment Screening Services | Evotec [evotec.com]
Use of Benzyl (3-bromo-5-fluorophenyl)carbamate as an intermediate in synthesis
Application Note: Benzyl (3-bromo-5-fluorophenyl)carbamate in Medicinal Chemistry
Abstract
Benzyl (3-bromo-5-fluorophenyl)carbamate serves as a critical "masked" aniline intermediate in the synthesis of type II kinase inhibitors, particularly those targeting the MAPK pathway (e.g., BRAF, MEK). This guide details the synthesis, stability profile, and application of this scaffold. It specifically addresses the challenge of chemoselective manipulation—enabling Suzuki-Miyaura cross-coupling at the aryl bromide position while preserving the amine protection, followed by a non-reductive deprotection strategy to avoid hydrodehalogenation.
Introduction: The Strategic Scaffold
In modern drug discovery, the 3-bromo-5-fluoroaniline motif is a privileged pharmacophore. The fluorine atom modulates metabolic stability (blocking P450 oxidation) and lipophilicity, while the bromine serves as a handle for carbon-carbon bond formation.
However, using the free aniline directly in cross-coupling reactions often leads to catalyst poisoning or competing N-arylation (Buchwald-Hartwig side reactions). Protecting the amine as a benzyl carbamate (Cbz) offers two distinct advantages over the more common Boc group:
-
Thermal Stability: Cbz tolerates the elevated temperatures (80–110°C) required for difficult Suzuki couplings where Boc might undergo thermal extrusion.
-
Orthogonality: Cbz is stable to the mild acidic conditions often used to work up boronic esters, preventing premature deprotection.
Target Applications:
-
BRAF Inhibitors: Analogs of Vemurafenib and Dabrafenib where the core phenyl ring requires specific halogenation patterns for hydrophobic pocket occupancy.
-
p38 MAPK Inhibitors: Biaryl urea compounds where the Cbz-protected intermediate allows for the modular assembly of the "tail" region before urea formation.
Synthetic Workflow & Logic
The following flowchart illustrates the strategic placement of this intermediate in a convergent synthesis route.
Figure 1: Synthetic utility of Benzyl (3-bromo-5-fluorophenyl)carbamate in convergent drug synthesis.[1][2][3]
Detailed Protocols
Protocol A: Synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate
Rationale: We utilize a Schotten-Baumann-like biphasic system or a mild organic base method. The use of Acetone/NaHCO3 is preferred over DCM/Pyridine to simplify workup and avoid pyridine toxicity.
Materials:
-
3-Bromo-5-fluoroaniline (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO3) (2.0 eq)
-
Solvent: Acetone/Water (3:1 v/v)
Procedure:
-
Setup: Dissolve 3-bromo-5-fluoroaniline (e.g., 5.0 g, 26.3 mmol) in Acetone (40 mL). Add a solution of NaHCO3 (4.4 g, 52.6 mmol) in Water (15 mL). Cool the biphasic mixture to 0°C in an ice bath.
-
Addition: Dropwise add Benzyl chloroformate (4.1 mL, 28.9 mmol) over 20 minutes. Note: Exothermic reaction; maintain T < 10°C to prevent bis-acylation.
-
Reaction: Remove ice bath and stir at room temperature (RT) for 2–3 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS.
-
Workup: Concentrate acetone under reduced pressure. The product often precipitates as a white solid.
-
If solid forms: Filter, wash with water (3x) and cold hexanes.
-
If oil forms: Extract with EtOAc, wash with 1M HCl (to remove unreacted aniline), brine, dry over Na2SO4, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Heptane is usually sufficient.
-
Yield: Typically 85–95%.
-
Characterization: 1H NMR (DMSO-d6) should show the benzylic singlet at ~5.1 ppm and the carbamate NH broad singlet at ~10.0 ppm.
-
Protocol B: Suzuki-Miyaura Coupling (Cbz-Intact)
Rationale: The Cbz group is retained to prevent the amine from poisoning the Palladium catalyst.
Materials:
-
Benzyl (3-bromo-5-fluorophenyl)carbamate (1.0 eq)
-
Aryl Boronic Acid (e.g., Pyridine-3-boronic acid) (1.2 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)
-
Base: K2CO3 (3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Combine the carbamate, boronic acid, base, and catalyst in a pressure vial.
-
Degas with Nitrogen/Argon for 5 minutes.
-
Heat to 90°C for 4–16 hours. Note: Cbz is stable here; Boc might degrade.
-
Filter through Celite, dilute with EtOAc, wash with water/brine.
-
Purify via Flash Column Chromatography.
Critical Technical Nuance: Deprotection Strategy
The Trap: Standard Cbz deprotection uses Hydrogenolysis (H2, Pd/C). Do NOT use this method for this compound. Risk: Palladium on Carbon will rapidly reduce the Aryl-Bromide (hydrodehalogenation) and potentially the Aryl-Fluoride before removing the Cbz group, destroying the pharmacophore.
The Solution: Use Acidolytic or Chemoselective Reduction methods.
| Method | Reagents | Conditions | Pros | Cons |
| Acidolysis (Recommended) | 33% HBr in AcOH | RT, 1–4 h | Preserves Halogens; High Yield | Corrosive; Requires neutralization |
| Lewis Acid | BBr3 in DCM | -78°C to 0°C | Very fast | Harsh; Can cleave ethers if present |
| Chemoselective Reduction | NiCl2 / NaBH4 (Nickel Boride) | MeOH, RT | Mild; "Green"; Halogen-safe | Requires careful stoichiometry |
Protocol C: Chemoselective Deprotection (HBr/AcOH Method)
-
Dissolve the Cbz-protected intermediate (1.0 mmol) in Glacial Acetic Acid (2 mL).
-
Add 33% HBr in Acetic Acid (5–10 eq) dropwise.
-
Stir at room temperature. Evolution of CO2 gas indicates decarboxylation.
-
Monitor by LCMS for the disappearance of the benzyl cation mass.
-
Quench: Pour into ice-cold 10% NaOH or NaHCO3 (careful: foaming).
-
Extract the free aniline with EtOAc.
Data Summary & Specifications
| Property | Specification | Note |
| Molecular Formula | C14H11BrFNO2 | |
| Molecular Weight | 324.15 g/mol | |
| Appearance | White to Off-white Solid | |
| Solubility | DMSO, DMF, EtOAc, DCM | Poor in Water/Hexane |
| Storage | 2–8°C, Desiccated | Moisture sensitive (slow hydrolysis) |
| CAS Number | 1864074-04-3 |
References
-
Preparation of Fluorinated Anilines: PrepChem. "Synthesis of 3-bromo-5-fluoroaniline." Available at: [Link]
-
Cbz Protection Protocols: Organic Chemistry Portal. "Protecting Groups: Benzyloxycarbonyl (Cbz)."[3][4][5] Available at: [Link]
-
Chemoselective Deprotection (Nickel Boride): Saroha, M., et al. "Development of a novel protocol for chemoselective deprotection of N/O-benzyloxycarbonyl (Cbz) at ambient temperature."[3][4] Monatshefte für Chemie, 2018. Available at: [Link]
-
Kinase Inhibitor Synthesis (Vemurafenib Analogs): Preprints.org. "Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs." Available at: [Link]
-
Suzuki Coupling of Halo-Anilines: ChemRxiv. "Which boronic acids are used most frequently for synthesis of bioactive molecules?" Available at: [Link][1][3]
Sources
- 1. farm.ucl.ac.be [farm.ucl.ac.be]
- 2. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
Troubleshooting & Optimization
Technical Support Center: Benzyl Chloroformate (Cbz-Cl) Removal
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals on the effective removal of unreacted benzyl chloroformate (Cbz-Cl) from reaction mixtures. The following troubleshooting and FAQ sections are designed to address common challenges and provide scientifically sound solutions.
Troubleshooting Guide: Removing Unreacted Benzyl Chloroformate
This section addresses specific issues that may arise during the workup of a reaction involving Cbz-Cl.
Issue 1: Persistent Cbz-Cl Contamination After Aqueous Workup
Symptom: You have performed a standard aqueous workup, but analytical techniques (e.g., TLC, GC-MS, NMR) indicate the presence of residual benzyl chloroformate in your product.
Cause: Benzyl chloroformate's hydrolysis can be slow, especially in cold or neutral water.[1] Inadequate mixing or insufficient reaction time with the aqueous phase can lead to incomplete quenching.
Solution:
Protocol 1: Basic Aqueous Wash
-
Initial Quench: After the primary reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Base Addition: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃). The use of a mild base is crucial to neutralize the hydrochloric acid (HCl) byproduct of Cbz-Cl hydrolysis and to catalyze the decomposition of the remaining Cbz-Cl.[2]
-
Vigorous Mixing: Stopper the separatory funnel and shake vigorously for 5-10 minutes. Be sure to vent the funnel frequently to release the pressure from the carbon dioxide (CO₂) evolved during the reaction.[3][4]
-
Phase Separation: Allow the layers to separate completely. The organic layer contains your desired product, while the aqueous layer contains the salts and byproducts of the Cbz-Cl decomposition (benzyl alcohol, CO₂, and chloride salts).
-
Repeat: Drain the aqueous layer and repeat the wash with the basic solution one or two more times to ensure complete removal.
-
Brine Wash: Finally, wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
Issue 2: Formation of Unwanted Byproducts During Quenching
Symptom: You observe the formation of unexpected byproducts, such as dibenzyl carbonate or N-benzylcarbamates (if a secondary amine is present), after the quenching step.
Cause: If the quenching process is not efficient, unreacted Cbz-Cl can react with the newly formed benzyl alcohol (a hydrolysis product) to form dibenzyl carbonate. Alternatively, it can react with any deprotected secondary amines in the reaction mixture.
Solution:
Protocol 2: Amine Scavenging
This method is particularly useful when the desired product is sensitive to aqueous basic conditions or when a non-aqueous workup is preferred.
-
Scavenger Selection: Choose a nucleophilic amine that will react readily with the excess Cbz-Cl but whose resulting urea or carbamate derivative is easily separable from the desired product. Common choices include amino-functionalized silica gel or a simple primary or secondary amine like benzylamine or piperazine.[5][6]
-
Addition of Scavenger: After the primary reaction is complete, add a slight excess (1.1-1.5 equivalents relative to the excess Cbz-Cl) of the scavenger amine to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of Cbz-Cl by TLC or another suitable analytical method.
-
Workup:
-
For liquid amine scavengers: The resulting urea or carbamate can often be removed by standard chromatography or by precipitation and filtration if it is a solid.
-
For solid-supported scavengers: Simply filter the reaction mixture to remove the resin-bound urea derivative.[5]
-
-
Purification: Proceed with the standard purification protocol for your desired product.
Issue 3: Thermal Decomposition Leading to Impurities
Symptom: During purification by distillation, you observe the formation of benzyl chloride and other impurities.
Cause: Benzyl chloroformate is thermally unstable and can decompose upon heating, especially above 100 °C, to produce benzyl chloride and carbon dioxide.[4] The presence of certain metal impurities, such as iron salts, can catalyze this decomposition at even lower temperatures.[3][7]
Solution:
-
Avoid High Temperatures: If possible, purify your product using methods that do not require high temperatures, such as column chromatography.
-
Vacuum Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point of your product and minimize thermal decomposition of any residual Cbz-Cl.
-
Thorough Quenching: Ensure that all Cbz-Cl is removed before any heating steps. A thorough aqueous workup or scavenging step is critical.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of benzyl chloroformate decomposition in water?
A1: Benzyl chloroformate reacts with water in a hydrolysis reaction to form benzyl alcohol, hydrochloric acid (HCl), and carbon dioxide (CO₂).[3][7][8] The reaction is generally slow in neutral water but is accelerated by the presence of a base.[1]
Q2: How can I monitor the removal of benzyl chloroformate?
A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the removal.[9] You can run a TLC plate with a sample of your reaction mixture alongside a spot of pure benzyl chloroformate. The disappearance of the Cbz-Cl spot indicates its removal. For more quantitative analysis, gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy can be used.[10][11][12]
Q3: Is it possible to remove unreacted Cbz-Cl without an aqueous workup?
A3: Yes, as described in the troubleshooting section, using a scavenger amine is an effective non-aqueous method for removing excess Cbz-Cl.[5] This can be advantageous if your product is water-sensitive.
Q4: What are the safety precautions I should take when working with benzyl chloroformate?
A4: Benzyl chloroformate is a corrosive and lachrymatory substance that can cause severe burns to the skin and eyes and is harmful if inhaled.[13][14] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[13][15]
Q5: Can I use a strong base like sodium hydroxide to quench Cbz-Cl?
A5: While a strong base will rapidly decompose Cbz-Cl, it may also be reactive towards your desired product, especially if it contains ester or other base-sensitive functional groups.[16] Therefore, a milder base like sodium bicarbonate is generally recommended for quenching.[2]
Summary of Removal Methods
| Method | Reagents | Advantages | Disadvantages |
| Basic Aqueous Wash | Saturated NaHCO₃ or K₂CO₃ solution | Inexpensive, effective for most applications. | Not suitable for water-sensitive compounds. |
| Amine Scavenging | Benzylamine, piperazine, or amino-functionalized silica | Good for non-aqueous workups, highly effective. | Scavenger and its byproducts may require removal. |
| Thermal Decomposition | Heat (generally avoided) | No additional reagents required. | Can lead to the formation of impurities like benzyl chloride.[4] |
Workflow for Benzyl Chloroformate Removal
Caption: Decision workflow for removing unreacted benzyl chloroformate.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Benzyl chloroformate. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Benzyl chloroformate, 50 wt% solution in toluene. Retrieved from [Link]
-
Grokipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl chloroformate. Retrieved from [Link]
- Data Sheet Nr 2430 L. (2019, March).
-
PubChem. (n.d.). Benzyl chloroformate. Retrieved from [Link]
- TCI Chemicals. (2025, May 21).
- Oxford Academic. (2010, March 15). An Excellent Method for Cbz-protection of Amines. Chemistry Letters.
- Products. (n.d.).
- Fisher Scientific. (2010, April 26).
-
Common Organic Chemistry. (n.d.). Benzyl Chloroformate. Retrieved from [Link]
- Pearson. (2024, July 4).
- ACS Publications. (1963). Determination of Benzyl Chloroformate by Gas Chromatography of Its Amide. Extension of the Principle to Other Acid Chlorides. Analytical Chemistry.
- Reddit. (2018, May 1). How to purify out excess chloroformate.
-
Analytice. (n.d.). Benzyl chloroformate - analysis. Retrieved from [Link]
- Organic Syntheses Procedure. (n.d.). Formic acid, chloro-, benzyl ester.
- Analyst (RSC Publishing). (2020, February 10).
- Semantic Scholar. (1963). Determination of Benzyl Chloroformate by Gas Chromatography of Its Amide. Extension of the Principle to Other Acid Chlorides.
- Google Patents. (n.d.).
- INCHEM. (n.d.).
- The Royal Society of Chemistry. (n.d.). 1. Synthesis.
- Supra sciences. (n.d.). Solid-Supported Scavengers.
- RSC Publishing. (2013, June 13). A convenient approach for the deprotection and scavenging of the PMB group using POCl 3.
- University of York. (n.d.). Theory of Aqueous Workup. Chemistry Teaching Labs.
- Sciencemadness Discussion Board. (2010, June 29). Interesting benzyl chloride synth I discovered.
- Amerigo Scientific. (n.d.). Scavenger Resins.
- Google Patents. (n.d.).
- Rapp Polymere. (n.d.). Scavenger resins.
Sources
- 1. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 2. Chemistry Teaching Labs - Theory of Aqueous Workup [chemtl.york.ac.uk]
- 3. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 4. Benzyl chloroformate | C8H7ClO2 | CID 10387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. suprasciences.com [suprasciences.com]
- 6. amerigoscientific.com [amerigoscientific.com]
- 7. BENZYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. reddit.com [reddit.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Benzyl chloroformate - analysis - Analytice [analytice.com]
- 12. semanticscholar.org [semanticscholar.org]
- 13. chemos.de [chemos.de]
- 14. Benzyl Chloroformate [commonorganicchemistry.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. rsc.org [rsc.org]
Benzyl (3-bromo-5-fluorophenyl)carbamate degradation pathways
Technical Support Center: Stability & Degradation Guide Subject: Benzyl (3-bromo-5-fluorophenyl)carbamate [CAS: N/A - Structural Analog Analysis] Ticket Context: Stability Profiling & Impurity Identification Assigned Scientist: Senior Application Scientist, Process Chemistry Division
Executive Summary: Stability Risk Profile
Welcome to the technical support hub for Benzyl (3-bromo-5-fluorophenyl)carbamate. This intermediate contains two distinct zones of chemical instability: the carbamate linker (susceptible to hydrolysis and thermal rearrangement) and the halogenated aromatic core (susceptible to photolytic dehalogenation).
The following guide details the mechanistic pathways of degradation to assist in troubleshooting impurity profiles during storage and synthesis.
| Stress Factor | Risk Level | Primary Degradant(s) | Detection (LC-MS) |
| Hydrolysis (pH > 10) | High | 3-Bromo-5-fluoroaniline | |
| Photolysis (UV/Vis) | High | Benzyl (3-fluorophenyl)carbamate | |
| Thermal (>100°C) | Moderate | 3-Bromo-5-fluorophenyl isocyanate | |
| Hydrogenolysis | Critical | 3-Bromo-5-fluoroaniline |
Module 1: Hydrolytic Degradation (The Carbamate Linkage)
The Issue: Appearance of the free aniline (3-bromo-5-fluoroaniline) and benzyl alcohol in the crude mixture during storage or workup.
Mechanism: Carbamates are generally stable to mild acids but are vulnerable to basic hydrolysis. For N-monosubstituted carbamates (like this molecule), the degradation often proceeds via an E1cB mechanism (Elimination Unimolecular conjugate Base).
-
Deprotonation: Base removes the acidic N-H proton.
-
Elimination: The resulting anion eliminates the benzyloxy group to form an isocyanate intermediate.
-
Hydrolysis: The isocyanate reacts rapidly with water to form a carbamic acid, which spontaneously decarboxylates to the aniline.
Experimental Implication:
-
Avoid Strong Bases: Reagents like NaOH, LiOH, or KOtBu in aqueous media will rapidly degrade the material.
-
Workup: Quench basic reactions into mild acid (e.g., NH4Cl or dilute HCl) immediately.
Figure 1: Base-catalyzed hydrolysis pathway via E1cB elimination.[1]
Module 2: Photolytic Degradation (Dehalogenation)
The Issue: An impurity appearing at M-78 or M-80 (loss of Bromine) during stability testing or prolonged benchtop exposure.
Mechanism: Aryl bromides are inherently photosensitive. Upon absorption of UV light (typically 250–320 nm), the C-Br bond undergoes homolytic cleavage .
-
Excitation: The aromatic ring absorbs a photon, reaching an excited singlet state which crosses to a triplet state.
-
Homolysis: The C-Br bond breaks, generating an aryl radical and a bromine radical.
-
Hydrogen Abstraction: The highly reactive aryl radical abstracts a hydrogen atom from the solvent (e.g., methanol, THF), resulting in the debrominated impurity: Benzyl (3-fluorophenyl)carbamate .
Experimental Implication:
-
Amber Glassware: Mandatory for all storage and reactions involving this intermediate.
-
Solvent Choice: Chlorinated solvents (DCM) can sometimes accelerate radical processes; avoid if significant degradation is observed.
Figure 2: Photodehalogenation pathway leading to loss of bromine.
Module 3: Thermal Instability (Isocyanate Reversion)
The Issue: Detection of benzyl alcohol and "polymer-like" gums after high-temperature reactions (>100°C).
Mechanism: Carbamates exist in a thermal equilibrium with their corresponding isocyanate and alcohol. While the equilibrium heavily favors the carbamate at room temperature, high heat shifts it toward the isocyanate.
-
Reaction: Carbamate
Isocyanate + Benzyl Alcohol. -
Fate: If the benzyl alcohol is removed (e.g., by distillation or evaporation), the reaction is driven forward. The isocyanate can then dimerize or react with other nucleophiles.
Experimental Implication:
-
Drying: Do not dry this compound in a vacuum oven above 60°C for extended periods.
-
Distillation: Never attempt to distill this compound; it will decompose.
Troubleshooting & FAQs
Q1: I see a mass peak at [M-44] in my LC-MS. What is it?
-
Diagnosis: This corresponds to the loss of
. -
Root Cause: This is likely an artifact of the ionization source (in-source fragmentation) rather than a real impurity in your flask. Carbamates often decarboxylate in the high-temperature source of a Mass Spectrometer.
-
Verification: Check the UV trace.[2] If there is no corresponding peak at the same retention time, it is an MS artifact.
Q2: Can I remove the Cbz group using H2/Pd-C with the Bromine present?
-
Warning: No. Standard hydrogenolysis conditions (H2, Pd/C) will likely cause concomitant debromination (cleaving the C-Br bond) before or alongside the Cbz removal.
-
Alternative: Use selective deprotection methods such as:
-
Acidic cleavage (HBr/Acetic Acid or TFA/Thioanisole).
-
Boron tribromide (
) at low temperature (though ester sensitivity must be checked).
-
Q3: My compound turned pink/brown during storage.
-
Diagnosis: Oxidation of trace liberated aniline.
-
Root Cause: Small amounts of hydrolysis released 3-bromo-5-fluoroaniline, which is highly prone to air oxidation (forming quinone-like colored species).
-
Fix: Recrystallize immediately to remove the aniline and store under Nitrogen at -20°C.
References
-
Greene, T. W.; Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons: New York, 2007. (Chapter on Carbamates: Stability and Cleavage).[3][4]
-
Williams, A. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates.[5] Structure–reactivity relationships consistent with an E1cB mechanism.[5] J. Chem. Soc., Perkin Trans.[5] 2, 1972 , 808-812.[5]
- Albini, A.; Fagnoni, M. Photochemically Mediated C-C Bond Formation: Cleavage of the C-X Bond. Handbook of Synthetic Photochemistry; Wiley-VCH, 2010. (Mechanisms of Aryl Halide Photolysis).
-
ICH Expert Working Group. ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Conference on Harmonisation, 2003 .
-
Dyer, E.; Wright, G. C. Thermal Degradation of Alkyl N-Phenylcarbamates. J. Am. Chem. Soc.[3]1959 , 81, 2138–2143.[3] [3]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. scispace.com [scispace.com]
- 3. Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. content.e-bookshelf.de [content.e-bookshelf.de]
- 5. Alkaline hydrolysis of substituted phenyl N-phenylcarbamates. Structure–reactivity relationships consistent with an E1cB mechanism - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate
Welcome to the Technical Support Center for the synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this key intermediate. Our focus is on providing practical, field-proven insights into alternative catalytic systems and solutions to experimental challenges.
Introduction: The Synthetic Challenge
The synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate, a crucial building block in the development of various pharmaceutical agents, often presents challenges related to catalyst selection, reaction optimization, and management of side reactions. The presence of both bromo and fluoro substituents on the phenyl ring introduces electronic and steric factors that can significantly impact the efficiency of traditional carbamate synthesis methods. This guide explores robust and versatile alternative catalytic systems to overcome these hurdles and provides a structured approach to troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues observed during the synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate?
The most frequently encountered problems include:
-
Low Yield: Incomplete conversion of starting materials is a primary concern, often stemming from suboptimal catalyst activity or reaction conditions.
-
Side Reactions: The formation of undesired byproducts, such as hydrodehalogenation (loss of bromine or fluorine), diarylamine formation, or catalyst deactivation, can complicate purification and reduce the overall yield.
-
Catalyst Deactivation: The catalyst can be poisoned by impurities or reaction intermediates, leading to a stall in the reaction. The halide substituents on the aryl ring can also have an inhibitory effect on some catalysts.[1]
-
Poor Reproducibility: Inconsistent results between batches can arise from variations in reagent quality, catalyst activity, or subtle changes in reaction setup.
Q2: My palladium-catalyzed reaction is giving low yields. What are the likely causes and how can I troubleshoot this?
Low yields in palladium-catalyzed N-arylation of carbamates (a Buchwald-Hartwig type reaction) can be attributed to several factors. Here is a systematic troubleshooting approach:
-
Ligand Selection: The choice of phosphine ligand is critical. For sterically hindered and electron-deficient aryl halides like 3-bromo-5-fluoroaniline, bulky and electron-rich biarylphosphine ligands such as tBuXPhos, JackiePhos, or tBuBrettPhos are often more effective.[2][3] These ligands promote the reductive elimination step and stabilize the active palladium(0) species.
-
Base Selection: The strength and solubility of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and anhydrous, as moisture can deactivate both the catalyst and the base.
-
Solvent Choice: Anhydrous, non-polar aprotic solvents like toluene or dioxane are generally preferred. Ensure the solvent is thoroughly deoxygenated to prevent oxidation of the palladium(0) catalyst.
-
Catalyst Precursor: While Pd(OAc)₂ and Pd₂(dba)₃ are common precursors, using a pre-formed palladium-ligand complex can sometimes improve reproducibility.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions like hydrodehalogenation. An optimal temperature, typically between 80-110 °C, should be determined empirically.
Q3: I am observing significant hydrodehalogenation (loss of the bromine atom). How can I minimize this side reaction?
Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with aryl bromides. To mitigate this:
-
Use a Bulky Ligand: As mentioned, bulky ligands can sterically shield the palladium center and disfavor the β-hydride elimination pathway that can lead to dehalogenation.
-
Control the Base: Using a weaker base, if the reaction still proceeds, or ensuring slow addition of a strong base can sometimes reduce the concentration of palladium-hydride species responsible for dehalogenation.
-
Lower the Reaction Temperature: This can help to slow down the rate of the dehalogenation side reaction relative to the desired C-N bond formation.
-
Consider a Different Catalyst System: Copper or nickel-based catalysts may be less prone to this specific side reaction under certain conditions.
Q4: Can I use a copper-based catalyst for this synthesis? What are the advantages and disadvantages?
Yes, copper-catalyzed N-arylation (Chan-Lam coupling) is a viable alternative.
-
Advantages: Copper catalysts are generally less expensive and less sensitive to air and moisture compared to palladium catalysts. The reactions can often be run under milder conditions.[4]
-
Disadvantages: Copper-catalyzed reactions may require longer reaction times and sometimes necessitate the use of a co-catalyst or specific ligands. The substrate scope can be more limited compared to modern palladium systems, particularly with challenging substrates.
A typical copper-catalyzed system would involve CuI or Cu(OAc)₂ as the catalyst, often in the presence of a ligand such as 1,10-phenanthroline or an N,N'-dimethylethylenediamine (DMEDA).
Q5: Is nickel catalysis a suitable alternative?
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for C-N cross-coupling reactions.[5]
-
Advantages: Nickel is more abundant and cheaper than palladium. Nickel catalysts can be particularly effective for the activation of less reactive aryl chlorides and can offer different selectivity profiles.[5] Photosensitized nickel catalysis allows for reactions to proceed at room temperature under visible light irradiation.[4]
-
Disadvantages: Nickel catalysts can be more sensitive to functional groups and may require more careful optimization of reaction conditions.
A promising approach is the use of a Ni(II) salt with a photoredox catalyst under visible light, which offers a mild and efficient route to N-aryl carbamates.[4]
Troubleshooting Guide: A Deeper Dive
This section provides a more detailed, problem-oriented approach to resolving common experimental issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst deactivation (oxidation, ligand degradation).2. Insufficiently active catalyst system for the substrate.3. Poor quality of reagents (base, solvent, starting materials).4. Formation of inhibitory byproducts. | 1. Ensure rigorous exclusion of air and moisture using Schlenk techniques or a glovebox. Use freshly distilled/dried solvents and high-purity reagents.2. Screen a panel of bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) with a palladium precursor. Consider switching to a more robust nickel-based system.[2][3]3. Use freshly opened, anhydrous solvents and ensure the base is not clumpy or discolored. Purify starting materials if necessary.4. Monitor the reaction by TLC or LC-MS to identify potential byproducts that may be inhibiting the catalyst. |
| Formation of Diaryl Ether Byproduct | Competing O-arylation of the carbamate. | This is more common with phenols. With carbamates, ensure the use of a non-nucleophilic base. If using a palladium catalyst, ensure the ligand promotes reductive elimination of the desired C-N bond over C-O bond formation. |
| Difficulty in Product Purification | 1. Presence of closely eluting impurities.2. Product instability on silica gel. | 1. Optimize the reaction to minimize side products. Consider recrystallization as an alternative to column chromatography.2. Use a deactivated silica gel (e.g., treated with triethylamine) for chromatography. Alternatively, a different stationary phase (e.g., alumina) may be more suitable. Some N-aryl carbamates can be sensitive to acidic conditions, so avoiding acidic eluents is recommended.[6] |
| Inconsistent Yields | 1. Variability in catalyst activity.2. Inconsistent reaction setup (stirring rate, heating).3. Water or oxygen contamination. | 1. Use a pre-formed, air-stable palladium precatalyst for better consistency. If preparing the catalyst in situ, ensure precise stoichiometry and consistent pre-activation times.2. Use a temperature-controlled heating mantle and consistent stirring to ensure homogenous reaction conditions.3. Always use anhydrous solvents and reagents and maintain a positive pressure of inert gas (argon or nitrogen). |
Alternative Catalyst Selection and Protocols
The choice of catalyst is paramount for the successful synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate. Below is a comparative overview of promising catalytic systems.
Catalyst System Comparison
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Key Considerations for this Synthesis |
| Palladium / Biarylphosphine | Pd(OAc)₂, Pd₂(dba)₃, or precatalyst; Bulky ligand (e.g., tBuXPhos); Strong base (e.g., NaOt-Bu); Toluene or Dioxane; 80-110 °C | Broad substrate scope, high yields, well-established.[6][7] | Catalyst cost, sensitivity to air/moisture, potential for hydrodehalogenation. | The electron-withdrawing nature of the fluoro group and the presence of the bromo group make this a challenging substrate. A highly active and robust ligand is essential. |
| Copper / Diamine Ligand | CuI or Cu(OAc)₂; Ligand (e.g., DMEDA, 1,10-phenanthroline); Base (e.g., K₂CO₃, Cs₂CO₃); DMF or DMSO; 100-130 °C | Lower cost, less air/moisture sensitive.[4] | Potentially longer reaction times, may require higher temperatures, substrate scope can be more limited. | May be a good starting point for initial trials due to lower cost and operational simplicity. |
| Nickel / Photoredox | NiCl₂·glyme; Ir or Ru-based photocatalyst; Ligand (e.g., dtbbpy); Base (e.g., DBU); Amide solvent (e.g., DMA); Blue LED irradiation; Room Temperature | Mild reaction conditions, cost-effective metal, unique reactivity.[4] | Requires specialized photochemical setup, optimization of photocatalyst and light source may be necessary. | An excellent option for a green and mild synthesis, potentially avoiding high-temperature side reactions. |
| Organocatalysis | Strong organic base (e.g., TBD); Solvent-free or minimal solvent; Ambient temperature | Metal-free, environmentally friendly, simple procedure.[8] | Generally applicable to the reaction of anilines with cyclic carbonates, may not be directly applicable to the target synthesis without modification. | A novel approach that could be explored for a more sustainable process, though may require significant methods development. |
Experimental Protocol: Palladium-Catalyzed Synthesis
This protocol provides a starting point for the synthesis of Benzyl (3-bromo-5-fluorophenyl)carbamate using a robust palladium-based catalytic system.
Materials:
-
3-Bromo-5-fluoroaniline
-
Benzyl carbamate
-
Pd(OAc)₂ (Palladium(II) acetate)
-
tBuXPhos (2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl)
-
NaOt-Bu (Sodium tert-butoxide)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of inert gas, add 3-bromo-5-fluoroaniline (1.0 mmol), benzyl carbamate (1.2 mmol), and NaOt-Bu (1.4 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, weigh Pd(OAc)₂ (0.02 mmol) and tBuXPhos (0.04 mmol) and add them to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the flask.
-
Reaction: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired Benzyl (3-bromo-5-fluorophenyl)carbamate.
Visualizing the Process
Catalyst Selection Workflow
Caption: A decision tree for catalyst selection and optimization.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting common issues.
References
-
Guo, W., Gónzalez-‐Fabra, J., Bandeira, N. A. G., Bo, C., & Kleij, A. W. (2016). A New and Metal-‐free Synthesis of N−Aryl Carbamates under Ambient Conditions. Angewandte Chemie International Edition, 55(44), 13813-13817. [Link]
-
Zhang, Y., & Wu, J. (2017). Formation of Hindered Arylcarbamates using Alkyl Aryl Carbonates under Highly Reactive Conditions. The Journal of Organic Chemistry, 82(11), 5964-5971. [Link]
-
Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]
-
Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394–1397. [Link]
-
Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-catalyzed synthesis of N-aryl carbamates. Organic Letters, 15(6), 1394-1397. [Link]
-
Vinogradova, E. V., Park, N. H., Fors, B. P., & Buchwald, S. L. (2013). Palladium-Catalyzed Synthesis of N-Aryl Carbamates. Organic Letters, 15(6), 1394-1397. [Link]
-
Various Authors. (2025). Synthesis of Aryl Carbamates. ResearchGate. [Link]
-
Bennett, N. J., Goldby, A., & Pringle, R. (2010). Improved Palladium-Catalysed Synthesis of α-Benzyl-β-keto Ester. Synlett, 2010(11), 1688-1690. [Link]
-
Lai, W. I., Leung, M. P., Choy, P. Y., & Kwong, F. Y. (2019). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Synthesis, 51(13), 2678-2686. [Link]
-
Green, R. A., & Hartwig, J. F. (2016). Palladium-Catalyzed Arylation of Fluoroalkylamines. Angewandte Chemie International Edition, 55(2), 667-670. [Link]
-
Various Authors. (2019). The Buchwald–Hartwig Amination After 25 Years. ResearchGate. [Link]
-
Matsubara, R., Gutierrez, A. C., & Jamison, T. F. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society, 133(47), 19020-19023. [Link]
-
Various Authors. (2018). Nickel-catalyzed cross-coupling reactions for the synthesis of benzyl fluoride derivatives. The 85th Meeting of the Israel Chemical Society. [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. [Link]
-
Schmidt, W., & Bakhoda, A. G. (2023). Primary Benzylic Amines via Copper-Catalyzed Benzylic C(sp3)–H Carbamation. Synlett. [Link]
-
Various Authors. (2023). Substituted carbamate synthesis by carbamidation. Organic Chemistry Portal. [Link]
-
Various Authors. (2019). Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Computational Chemistry, 7(1), 1-26. [Link]
-
Lam, P. Y., Clark, C. G., Saubern, S., Adams, J., Winters, M. P., Chan, D. M., & Combs, A. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. The Journal of Organic Chemistry, 71(8), 3043-3051. [Link]
-
van der Heijden, M. A., van der Vlugt, J. I., & de Vries, J. G. (2016). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides. Dalton Transactions, 45(13), 5537-5541. [Link]
-
Wang, X., & Martin, R. (2018). Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source. Chemical Science, 9(2), 479-483. [Link]
-
Data, P., & Zgainski, K. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17924-17934. [Link]
-
Zhang, W., & Lu, Y. (2010). Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. Molecules, 15(7), 4786-4795. [Link]
-
Ikawa, T., & Buchwald, S. L. (2009). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope. Journal of the American Chemical Society, 131(42), 15264-15274. [Link]
-
Che, C., & Knowles, R. R. (2021). Synthesis of Benzylureas and Related Amine Derivatives via Copper-Catalyzed Three-Component Carboamination of Styrenes. Organic Letters, 23(15), 5894-5898. [Link]
-
Zhou, Y., Yang, C. L., Ye, L., & Dong, Z. B. (2022). Copper-Catalyzed C-S Formation for the Synthesis of Benzyl Phenyl Sulfides from Dithiocarbamates. Synthesis, 54(18), 4104-4110. [Link]
-
Porzelle, A., Woodrow, M. D., & Tomkinson, N. C. O. (2009). Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates. Synlett, 2009(5), 798-802. [Link]
-
Various Authors. (2026). Nickel-Catalyzed Synthesis of Benzylamines from (Hetero)aryl Halides and Glycine-Derived N-Hydroxyphthalimide Esters. ResearchGate. [Link]
-
Matsubara, R., Gutierrez, A. C., & Jamison, T. F. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society, 133(47), 19020-19023. [Link]
-
Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304-5307. [Link]
-
Lundgren, R. J., & Stradiotto, M. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4480-4483. [Link]
-
Chen, K., & Chen, X. (2020). Copper-Catalyzed C-H Fluorination/Functionalization Sequence Enabling Benzylic C-H Cross Coupling with Diverse Nucleophiles. Journal of the American Chemical Society, 142(33), 14066-14071. [Link]
-
Amézquita-Valencia, M., & Corona-Becerril, D. (2016). Palladium‐Catalyzed Regioselective C‐Benzylation via a Rearrangement Reaction: Access to Benzyl‐Substituted Anilines. Chemistry – A European Journal, 22(41), 14539-14542. [Link]
-
Various Authors. (2017). The plausible mechanism of N-arylation reaction of primary alkyl carbamates in the presence of CuI. ResearchGate. [Link]
-
Various Authors. (2019). Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]
-
Kumar, R., & Rawal, R. K. (2012). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 354(10), 1728-1732. [Link]
-
Kinzel, T., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters, 16(3), 856-859. [Link]
-
Brummond, K. M., & Chen, H. (2005). n-allyl-n-(methoxycarbonyl)-1,3-decadiynylamine. Organic Syntheses, 82, 151. [Link]
-
Surry, D. S., & Buchwald, S. L. (2010). Pd-catalyzed amination reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols, 5(7), 1263-1268. [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 3. Palladium-Catalyzed Arylation of Fluoroalkylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Substituted carbamate synthesis by carbamidation [organic-chemistry.org]
- 5. Nickel-catalyzed aminocarbonylation of aryl chlorides enabled by a newly designed CO source - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Synthesis of N-Aryl Carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. scispace.com [scispace.com]
Purification challenges with brominated organic compounds
Technical Support Center: Purification of Brominated Organic Compounds
Executive Summary
Brominated organic compounds (BOCs) serve as critical intermediates in cross-coupling reactions (Suzuki, Buchwald-Hartwig) and as active pharmaceutical ingredients (APIs). However, the introduction of a bromine atom creates distinct purification challenges:
-
Labile C-Br Bonds: Susceptibility to homolytic cleavage (photolytic debromination) and heterolytic cleavage (acid-catalyzed rearrangement/elimination).
-
Lipophilicity & Density: High molecular weight and hydrophobicity often lead to "oiling out" rather than crystallization.
-
Isomeric Similarity: Regioisomers (e.g., o-bromo vs. p-bromo) often exhibit negligible
values on standard silica.
This guide provides field-proven protocols to address these specific failure modes.
Troubleshooting & FAQs
Category A: Chromatography Challenges
Q: My aryl bromide degrades on the silica column. The NMR shows debrominated byproduct and baseline material. How do I prevent this?
A: The issue is likely the acidity of the silica gel. Standard silica gel (SiO2) is slightly acidic (pH ~6.5–7.0, but surface silanols are potent H-bond donors). Electron-rich aryl bromides or allylic bromides can undergo acid-catalyzed protodebromination or elimination on the column.
Protocol: Preparation of Neutralized ("Buffered") Silica
-
Mechanism: Triethylamine (Et3N) neutralizes surface silanol groups, preventing acid-catalyzed degradation.
-
Step-by-Step:
-
Slurry Preparation: Suspend the required amount of silica gel in a solution of 95:5 Hexanes:Et3N (v/v).
-
Packing: Pour the slurry into the column.
-
Equilibration: Flush the column with 3 Column Volumes (CV) of pure hexanes (or your starting non-polar solvent) to remove excess free amine. Note: Residual amine can streak on TLC; ensure thorough flushing.
-
Elution: Run your purification using your standard solvent system (e.g., Hexanes/EtOAc).
-
Q: I cannot separate the ortho-bromo and para-bromo regioisomers. They co-elute on TLC.
A: You need to exploit "Shape Selectivity" rather than just Polarity. Bromine is a large atom (Van der Waals radius ~1.85 Å). The ortho isomer often has a distinct dipole moment and steric profile compared to the para isomer.
Troubleshooting Matrix:
| Method | Mechanism | Recommendation |
| Solvent Switch | Change selectivity | Switch from Hexane/EtOAc to Toluene/Hexane or DCM/Hexane . Toluene interacts with the |
| Stationary Phase | Shape recognition | Use C18 (Reverse Phase) . The hydrophobic interaction often separates isomers based on "flatness" better than silica. |
| Stacking | Resolution enhancement | Run a "gradient hold." Ramp to the %B where the compound elutes, then hold isocratic for 5-10 CVs. |
Category B: Crystallization Challenges
Q: My brominated compound "oils out" (forms a liquid layer) instead of crystallizing. Cooling it further just makes a gum.
A: The compound is hitting its "Liquid-Liquid Phase Separation" (LLPS) boundary before the solubility curve. This is common with BOCs due to their low melting points and high lipophilicity.
Protocol: Two-Solvent Recrystallization with Seeding
-
Dissolution: Dissolve the crude oil in the minimum amount of a "Good Solvent" (e.g., Acetone, DCM, or THF) at 40–50°C.
-
Anti-Solvent Addition: Dropwise add a "Poor Solvent" (e.g., Hexane, Pentane, or Water) until the solution turns slightly cloudy (turbid).
-
Re-solubilization: Add just enough Good Solvent to make it clear again.
-
Seeding (Critical): Add a tiny crystal of pure product (if available) or scratch the glass interface.
-
Controlled Cooling: Do not put it in the freezer immediately. Wrap the flask in a towel and let it cool to Room Temp (RT) over 2-3 hours.
-
Why? Rapid cooling traps impurities, lowering the MP and causing oiling. Slow cooling allows the lattice to reject impurities.[1]
-
Category C: Stability & Handling
Q: My compound turns yellow/brown after sitting on the bench for a few hours.
A: You are seeing Photolytic Homolysis.
The C-Br bond energy (~66 kcal/mol for Aryl-Br) is relatively weak. Ambient UV/Visible light can cleave this bond, generating bromine radicals (
Protocol: Light-Safe Workflow
-
Immediate Protection: Wrap all flasks, columns, and rotary evaporator bulbs in aluminum foil.
-
Amber Glass: Store final purified material in amber vials.
-
Scavenging: If the material is already yellow, wash the organic solution with 10%
(Sodium Thiosulfate) to reduce back to bromide before re-purification.
Visualization of Workflows
Figure 1: Purification Decision Tree for BOCs
Caption: Logical flow for selecting the optimal purification method based on compound stability and physical state.
Figure 2: Light-Sensitive Handling Workflow
Caption: Operational protocol to minimize photolytic debromination during purification.
Reference Data: Solvent Polarity & Selection
When standard Hexane/EtOAc fails to separate brominated isomers, use this guide to select alternative mobile phases.
| Solvent System | Polarity Index | Best For... | Notes |
| Hexane / Toluene | Very Low | Separation of regioisomers (ortho/para) | Toluene engages in |
| DCM / Hexane | Low - Medium | Poly-brominated compounds | Good solubility for heavy BOCs; less polar than EtOAc. |
| TBME / Hexane | Medium | Acid-sensitive BOCs | TBME is less acidic/reactive than EtOAc; stable to basic alumina. |
| Acetone / Hexane | Medium - High | Polar brominated heterocycles | Acetone is a strong H-bond acceptor; good for N-heterocycles. |
References
-
Debromination on Silica
- Title: Reductions of aryl bromides in water at room temperature (Discusses silica-mediated debromin
- Source: NIH / PubMed Central
-
URL:[Link]
-
Silica Gel Catalysis
-
Light Sensitivity & Radical Pathways
-
General Purification Strategies
Sources
Validation & Comparative
Structural Validation of Benzyl (3-bromo-5-fluorophenyl)carbamate: A Comparative NMR Solvent Study
Executive Summary & Comparison Scope
Benzyl (3-bromo-5-fluorophenyl)carbamate (often abbreviated as Cbz-protected 3-bromo-5-fluoroaniline) is a critical intermediate in the synthesis of targeted protein degraders (PROTACs) and kinase inhibitors.[1] Its structural integrity is defined by the specific substitution pattern on the central aniline ring.[1]
This guide compares the spectral resolution performance of two standard NMR solvent systems: DMSO-d6 and Chloroform-d (CDCl₃) .[1]
The Core Problem: The 3-bromo-5-fluorophenyl ring possesses a unique 1,3,5-substitution pattern where Fluorine-19 (
Performance Verdict
| Feature | DMSO-d₆ (Recommended) | CDCl₃ (Alternative) |
| Amide (NH) Visibility | Excellent. Sharp/Broad singlet, typically distinct at | Poor. Often broad, exchange-broadened, or overlapped with aromatics ( |
| Aromatic Resolution | High. Separates the Benzyl (5H) from the Core (3H) protons effectively.[1] | Moderate. Risk of overlap between the Benzyl group and the Core H-4/H-6 protons.[1] |
| Solubility | High. Excellent for polar carbamates.[1] | Good. Suitable for lipophilic samples, but may aggregate at high concentrations.[1] |
| Water Peak Interference |
Experimental Protocol
To replicate the reference data provided in this guide, follow this self-validating protocol.
Sample Preparation[1][2]
-
Mass: Weigh 5–10 mg of the solid carbamate.
-
Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) or CDCl₃ (99.8% D + 0.03% TMS).
-
Expert Tip: For DMSO samples, ensure the solvent is from a fresh ampoule to minimize water content, which can exchange with the carbamate NH and broaden the signal.[1]
-
-
Homogenization: Vortex for 30 seconds. Ensure the solution is clear.
-
Tube: Transfer to a high-precision 5mm NMR tube (e.g., Wilmad 528-PP).
Acquisition Parameters (400 MHz or 600 MHz)
-
Pulse Sequence: Standard 1D Proton (zg30).[1]
-
Scans (NS): 16 (minimum) to 64 (recommended for clear satellite detection).
-
Relaxation Delay (D1): 1.0 s (standard) or 5.0 s (if quantitative integration of the NH peak is required).
-
Temperature: 298 K (25 °C).[1]
Structural Interpretation & Data Analysis
The Logic of Assignment (Visualized)
The following diagram outlines the decision tree for assigning the protons in this molecule, specifically distinguishing the core ring from the benzyl protecting group.
Figure 1: Logical flow for assigning the 1H NMR signals of Benzyl (3-bromo-5-fluorophenyl)carbamate. Note the bifurcation in the aromatic region based on Fluorine coupling.[1]
Detailed Chemical Shift Data (DMSO-d₆)
The DMSO-d₆ spectrum provides the most distinct separation of signals.[1]
| Position | Proton Type | Shift ( | Multiplicity | Integration | Coupling Constants ( | Interpretation |
| NH | Carbamate | 10.05 | s (br) | 1H | - | Deshielded by C=O and Ring.[1][2] |
| H-2 | Core Aromatic | 7.65 | t / br s | 1H | Flanked by N and Br.[1] Para to F (no large split). | |
| H-4 | Core Aromatic | 7.48 | dt | 1H | Between Br and F. Large F-coupling.[1] | |
| Ph | Benzyl Aromatic | 7.35 – 7.45 | m | 5H | - | Overlapping multiplet of the Cbz group.[1] |
| H-6 | Core Aromatic | 7.28 | dt | 1H | Between F and N. Large F-coupling.[1] | |
| CH₂ | Benzylic | 5.18 | s | 2H | - | Characteristic sharp singlet of Cbz.[1] |
> Note: Chemical shifts are approximate (
The "Fluorine Fingerprint" (Mechanistic Insight)
The 3-bromo-5-fluorophenyl ring is an AMX spin system modified by the heteronuclear coupling of Fluorine.
-
H-4 and H-6 (Ortho to Fluorine): These protons exhibit a large coupling constant (
Hz).[1] In a standard 400 MHz spectrum, these appear as "doublets of triplets" or "pseudo-doublets."[1] -
H-2 (Para to Fluorine): The coupling between Fluorine and a para-proton (
) is negligible (< 1 Hz).[1] Therefore, H-2 appears as a triplet solely due to meta-coupling with H-4 and H-6 ( Hz).[1] This is the diagnostic peak to confirm the substitution pattern.
Troubleshooting & Validation
Scenario: "I see the Benzyl group, but the Core Ring integrals are wrong."
-
Cause: The carbamate NH proton might be exchanging with trace water in the solvent, causing the signal to broaden and "flatten" into the baseline, or drift upfield to overlap with aromatic protons (common in CDCl₃).[1]
-
Solution: Switch to DMSO-d₆ . The strong hydrogen-bonding capability of DMSO "locks" the NH proton, sharpening the peak and shifting it downfield (~10 ppm), clear of the aromatic region.
Scenario: "The Aromatic region is a mess of multiplets."
-
Cause: In CDCl₃, the chemical shift dispersion is often lower for this specific scaffold.[1] The Benzyl protons (7.35 ppm) often overlap with H-4/H-6.[1]
-
Solution: Use the Integration Ratio Validation :
-
Set the Benzyl CH₂ (5.18 ppm) to exactly 2.00 .[1]
-
Integrate the entire aromatic region (7.0 – 7.8 ppm).[1]
-
The total should be 8.00 .[1]
-
If the total is < 8.00, your NH is likely hidden in the baseline.[1]
-
If the total is > 8.00, check for residual solvent (e.g., Toluene/Benzene) or starting material (Aniline).[1]
-
Distinguishing Product from Starting Material
If the reaction is incomplete, you will see 3-bromo-5-fluoroaniline .[1]
-
Aniline NH₂: Broad singlet at
5.5 ppm (DMSO).[1] -
Product NH: Sharp/Broad singlet at
10.0 ppm (DMSO). -
Benzyl CH₂: The product has a singlet at
5.18 ppm; the starting material has none.[1]
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons.[1] (General reference for Carbamate and Fluorine coupling constants).
-
Reich, H. J. (2023).[1] Structure Determination Using NMR. University of Wisconsin-Madison.[1] Available at: [Link]
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for 3-Bromo-5-fluoroaniline. Retrieved from: [Link]
-
Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.[1] Available at: [Link]
Sources
A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of Benzyl (3-bromo-5-fluorophenyl)carbamate
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of rigorous scientific practice. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon framework of a molecule. This guide offers an in-depth technical comparison and predictive analysis of the 13C NMR spectral data for Benzyl (3-bromo-5-fluorophenyl)carbamate, a compound with potential applications in medicinal chemistry.
In the absence of a publicly available experimental spectrum for the title compound, this guide will leverage empirical data from structurally analogous compounds and established principles of NMR spectroscopy to provide a reliable predicted spectrum. This comparative approach not only facilitates the structural verification of Benzyl (3-bromo-5-fluorophenyl)carbamate but also serves as a practical illustration of spectral interpretation for complex substituted aromatic systems.
The Structural Landscape: Predicting the 13C NMR Spectrum
The structure of Benzyl (3-bromo-5-fluorophenyl)carbamate presents a fascinating case for 13C NMR analysis. The molecule is comprised of three distinct moieties: a substituted phenyl ring, a carbamate linker, and a benzyl group. The chemical shift of each carbon atom is exquisitely sensitive to its local electronic environment, which is modulated by the interplay of inductive and resonance effects from the bromine, fluorine, and carbamate substituents.
To construct a predicted 13C NMR spectrum, we will dissect the molecule and analyze the expected chemical shifts for each carbon, supported by experimental data from comparable structures.
Table 1: Predicted 13C NMR Chemical Shifts for Benzyl (3-bromo-5-fluorophenyl)carbamate
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| Substituted Phenyl Ring | ||
| C1 (C-NH) | ~141 | Attached to the electron-withdrawing carbamate nitrogen, and influenced by the meta-bromo and meta-fluoro substituents. |
| C2 | ~110 (d) | Ortho to the carbamate, experiencing shielding, and ortho to the fluorine, leading to a doublet due to C-F coupling. |
| C3 (C-Br) | ~123 | Directly attached to bromine, experiencing a moderate downfield shift. The "heavy atom effect" of bromine can sometimes lead to unexpected shielding. |
| C4 | ~115 (d) | Ortho to both the bromine and fluorine atoms, resulting in complex electronic effects and a doublet from C-F coupling. |
| C5 (C-F) | ~163 (d) | Directly attached to the highly electronegative fluorine atom, causing a significant downfield shift and a large one-bond C-F coupling constant. |
| C6 | ~105 (d) | Ortho to the carbamate and para to the bromine, experiencing shielding and C-F coupling. |
| Carbamate Group | ||
| C=O | ~153 | The carbonyl carbon of the carbamate group, typically found in this downfield region. |
| Benzyl Group | ||
| CH2 | ~68 | The benzylic carbon, deshielded by the adjacent oxygen atom. |
| Cipso | ~135 | The ipso-carbon of the benzyl ring, attached to the carbamate oxygen. |
| Cortho | ~128 | Ortho carbons of the benzyl ring. |
| Cmeta | ~128 | Meta carbons of the benzyl ring. |
| Cpara | ~129 | Para carbon of the benzyl ring. |
Note: 'd' denotes a doublet due to carbon-fluorine coupling.
Comparative Analysis: Learning from Structural Analogs
The power of NMR spectroscopy lies in its predictability and the ability to draw parallels between related structures. By comparing the predicted spectrum of our target compound with the experimental data of its isomers and precursors, we can gain confidence in our assignments and understand the nuanced effects of substituent positioning.
Isomeric Comparison: The Case of Benzyl (2-bromo-5-fluorophenyl)carbamate
A close structural isomer, Benzyl (2-bromo-5-fluorophenyl)carbamate, provides an excellent reference point. The experimental 13C NMR data for this compound has been reported and is presented in Table 2.
Table 2: Experimental 13C NMR Data for Benzyl (2-bromo-5-fluorophenyl)carbamate [1]
| Carbon Atom | Chemical Shift (ppm) | Multiplicity (J Hz) |
| C=O | 152.7 | s |
| C-F | 162.4 | d (J = 244) |
| C-NH | 137.0 | d (J = 12) |
| C-Br | 106.1 | d (J = 3) |
| Aromatic CH | 132.9 | d (J = 9) |
| Aromatic CH | 111.2 | d (J = 23) |
| Aromatic CH | 107.5 | d (J = 30) |
| Benzyl Cipso | 135.5 | s |
| Benzyl CH | 128.7, 128.6, 128.5 | m |
| Benzyl CH2 | 67.6 | s |
Solvent: CDCl3
The comparison highlights the significant influence of substituent positioning on the aromatic carbon chemical shifts. The direct attachment of fluorine causes a large downfield shift and a prominent one-bond C-F coupling constant in both the predicted and experimental spectra. The positions of the bromine and the carbamate group relative to the fluorine and to each other will be the primary drivers of the differences between the two isomers.
Precursor Analysis: Deconstructing the Molecule
Understanding the 13C NMR spectra of the synthetic precursors can also aid in the assignment of the final product. The key precursors to Benzyl (3-bromo-5-fluorophenyl)carbamate are 3-bromo-5-fluoroaniline and benzyl alcohol.
Table 3: Comparative 13C NMR Data of Precursors
| Compound | Carbon Atom | Experimental/Predicted Chemical Shift (ppm) | Source |
| 3-Bromo-5-fluoroaniline (Predicted) | C-NH2 | ~148 | Predicted |
| C-Br | ~123 | Predicted | |
| C-F | ~164 (d) | Predicted | |
| Aromatic CH | ~100-115 | Predicted | |
| Benzyl Alcohol | CH2 | 64.7 | Experimental |
| Cipso | 140.9 | Experimental | |
| Cortho | 128.4 | Experimental | |
| Cmeta | 127.4 | Experimental | |
| Cpara | 127.0 | Experimental |
The formation of the carbamate linkage from 3-bromo-5-fluoroaniline will cause a downfield shift of the carbon atom attached to the nitrogen (C1) and the introduction of the benzyl group signals.
Visualizing the Connections: Structural and Workflow Diagrams
To further clarify the relationships between the carbon atoms and the overall analytical process, the following diagrams are provided.
Caption: Molecular structure of Benzyl (3-bromo-5-fluorophenyl)carbamate with carbon numbering.
Caption: Standard workflow for 13C NMR spectral acquisition and analysis.
Experimental Protocol: A Self-Validating System for 13C NMR Spectroscopy
To ensure the acquisition of high-quality, reproducible 13C NMR data, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, with internal checks to ensure data integrity.
1. Sample Preparation:
-
Weighing: Accurately weigh approximately 15-25 mg of Benzyl (3-bromo-5-fluorophenyl)carbamate. The exact mass should be recorded for concentration calculations if quantitative analysis is required.
-
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl3) is a common first choice for many organic compounds.[2] Ensure the solvent is of high purity to avoid extraneous signals.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing may be used to aid dissolution.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure there are no solid particles in the solution.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tuning and Matching: Before data acquisition, the probe must be tuned to the 13C frequency and matched to the impedance of the instrument to ensure optimal signal transmission.
-
Shimming: The magnetic field homogeneity must be optimized by adjusting the shim coils. This is typically done by monitoring the lock signal of the deuterated solvent. A sharp and symmetrical lock signal is indicative of a well-shimmed magnet.
-
Pulse Program: A standard proton-decoupled 13C NMR experiment (e.g., zgpg30 on Bruker instruments) is typically used. This provides a spectrum with single lines for each unique carbon atom, simplifying interpretation.
-
Acquisition Parameters:
-
Spectral Width: Set a spectral width that encompasses the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
Number of Scans: Due to the low natural abundance of 13C, a sufficient number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative spectra. For quantitative analysis, a much longer delay (5 times the longest T1) is necessary.
-
Temperature: Ensure the sample temperature is stable throughout the experiment.
-
3. Data Processing and Analysis:
-
Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum must be manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and upright).
-
Baseline Correction: A flat baseline is crucial for accurate peak integration and presentation.
-
Referencing: The chemical shift scale should be referenced to the solvent signal (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[3]
-
Peak Picking and Assignment: Identify all significant peaks and record their chemical shifts. Assign each peak to a specific carbon atom in the molecule based on the predicted values, multiplicities (if any), and comparison with the data from analogous compounds.
Conclusion
This guide provides a comprehensive framework for understanding and predicting the 13C NMR spectrum of Benzyl (3-bromo-5-fluorophenyl)carbamate. By integrating predictive methods with comparative analysis of experimental data from structurally related compounds, researchers can confidently approach the structural elucidation of this and other complex organic molecules. The detailed experimental protocol further ensures the acquisition of high-quality, reliable data, upholding the principles of scientific integrity and trustworthiness in drug development and chemical research.
References
-
Beilstein Journals. (n.d.). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Retrieved from [Link]
-
MDPI. (2023). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Retrieved from [Link]
-
Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]
Sources
Cross-referencing analytical data for Benzyl (3-bromo-5-fluorophenyl)carbamate
Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Benzyl (3-bromo-5-fluorophenyl)carbamate (Cbz-protected 3-bromo-5-fluoroaniline) serves as a critical, high-fidelity building block in the synthesis of next-generation kinase inhibitors, PDE2 inhibitors, and antibacterial quinolones. Its structural value lies in the 3,5-disubstitution pattern , which offers metabolic stability via the fluorine atom while retaining a reactive bromine handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
This guide provides a technical cross-reference for researchers selecting between this Cbz-protected variant and its alternatives (e.g., Boc-protected or free amine). It focuses on analytical differentiation (NMR/HPLC), stability profiles, and the specific "hydrodehalogenation risk" associated with its deprotection.
Chemical Identity & Specifications
| Property | Specification |
| Chemical Name | Benzyl (3-bromo-5-fluorophenyl)carbamate |
| Common Name | N-Cbz-3-bromo-5-fluoroaniline |
| CAS Number | Referenced as derivative of 134168-97-1 |
| Molecular Formula | C |
| Molecular Weight | 324.15 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water |
| Key Functional Groups | Carbamate (Cbz), Aryl Bromide, Aryl Fluoride |
Comparative Analysis: Alternatives & Performance
In drug discovery, the choice of protecting group (PG) dictates the synthetic route. Below is a performance comparison of the Cbz-protected variant against its primary alternatives.
Product vs. Alternatives Matrix
| Feature | Benzyl (Cbz) Carbamate (Product) | tert-Butyl (Boc) Carbamate (Alternative 1) | Free Amine (Alternative 2) |
| Acid Stability | High (Stable to TFA, HCl) | Low (Cleaved by TFA, HCl) | N/A (Forms salts) |
| Base Stability | Moderate (Stable to weak base) | High (Stable to most bases) | N/A |
| Deprotection | Hydrogenation (H | Acidolysis (TFA/DCM) | N/A |
| HPLC Retention | High (Lipophilic Benzyl group) | Moderate | Low (Polar) |
| UV Sensitivity | High (Benzyl chromophore) | Low (Poor UV absorption) | Moderate |
| Primary Use | Orthogonal protection; Acidic reaction steps | General protection; Basic reaction steps | Immediate coupling |
The "Hydrodehalogenation Paradox" (Critical Technical Insight)
The Challenge: The standard method for removing the Cbz group is catalytic hydrogenation (H
The Solution:
-
If retaining Br is required: Use HBr in Acetic Acid or BBr
for deprotection, or use a poisoned catalyst (e.g., Pd/C(en)) if hydrogenation is necessary. -
Alternative: If the Br is used before deprotection (e.g., in a Suzuki coupling to form a biaryl), the Cbz group is superior to Boc because it survives the elevated temperatures and basic conditions of the coupling reaction better than Boc, which can thermally decompose or undergo side reactions.
Analytical Cross-Referencing
Distinguishing the product from its regioisomers (e.g., 4-bromo-3-fluoro) and degradation products is essential for Quality Control (QC).
NMR Differentiation (Regioisomer Analysis)
The 3-bromo-5-fluoro substitution pattern creates a symmetric electronic environment relative to the amine, unlike the 4-bromo-3-fluoro isomer (used in Tedizolid synthesis).
-
Product (3-bromo-5-fluoro):
-
Symmetry: The protons at positions 2, 4, and 6 are distinct but show characteristic meta-coupling.
-
H NMR: Look for three distinct aromatic signals in the 6.8–7.5 ppm range (excluding benzyl protons).
- ~7.30 (s, 1H, H-2): Doublet of doublets (coupling to F and H-4/6).
- ~7.05 (d, 1H, H-4): Triplet-like due to coupling with Br and F.
- F NMR: Single sharp peak around -110 ppm .
-
-
Impurity (4-bromo-3-fluoro):
- H NMR: Shows a strong ortho coupling (J ~8-9 Hz) between H-5 and H-6, which is absent in the 3,5-isomer.
HPLC Retention Profile
Under standard Reverse Phase (C18) conditions (Water/Acetonitrile gradient):
-
Free Amine: Elutes early (Polar).
-
Des-bromo Impurity (Hydrodehalogenation byproduct): Elutes before the product.
-
Product (Cbz): Elutes late (High lipophilicity).
-
Bis-Cbz Impurity: Elutes last (Very lipophilic, rare).
Experimental Protocols
Synthesis Protocol (Schotten-Baumann Conditions)
This protocol ensures high purity by suppressing bis-acylation.
-
Setup: Charge a reactor with 3-bromo-5-fluoroaniline (1.0 eq) and Acetone/Water (1:1 v/v).
-
Base Addition: Add NaHCO
(1.5 eq) and cool to 0°C. -
Acylation: Dropwise add Benzyl chloroformate (Cbz-Cl) (1.1 eq) over 30 minutes, maintaining temperature <5°C.
-
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by HPLC.
-
Workup: Evaporate acetone. The product often precipitates. Filter and wash with water and cold n-heptane to remove excess Cbz-Cl.
-
Recrystallization: If necessary, recrystallize from EtOAc/Hexanes.
Analytical Method (HPLC)
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% H
PO in Water -
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 15 min.
-
Detection: UV @ 254 nm (Aryl absorption) and 210 nm (Amide bond).
-
Flow Rate: 1.0 mL/min.
Visualizations
Synthesis & Impurity Pathway
This diagram illustrates the synthesis flow and potential critical impurities (Regioisomers and Hydrodehalogenation).
Caption: Synthesis pathway highlighting the primary reaction and critical impurity risks (Bis-acylation and Hydrodehalogenation).
Analytical Decision Tree (QC)
A logic flow for verifying the identity of the compound against its isomers.
Caption: Analytical decision tree for distinguishing the 3,5-isomer from the 4,3-isomer and other impurities.
References
-
ChemicalBook. (2025).[1] Benzyl (4-bromo-3-fluorophenyl)carbamate Product Information. (Note: Used for physical property benchmarks of the class).
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15020155, 3-Bromo-5-fluoroaniline.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates (Boc, Cbz).[2]
-
Liang, H., et al. (2019).[3] Exploration of (3‐benzyl‐5‐hydroxyphenyl)carbamates as new antibacterial agents. ResearchGate.
-
EvitaChem. (2025). Synthesis of 5-(3-Bromo-5-fluorophenyl)-2H-tetrazole.
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A Comparative Analysis of Benzyl (3-bromo-5-fluorophenyl)carbamate and Other Potent Fatty Acid Amide Hydrolase (FAAH) Inhibitors
Abstract
This guide provides a comparative overview of the biological activity of the novel compound, Benzyl (3-bromo-5-fluorophenyl)carbamate, within the context of established Fatty Acid Amide Hydrolase (FAAH) inhibitors. While direct experimental data for this specific molecule is not yet extensively published, its structural features, particularly the carbamate moiety, strongly suggest its classification as a mechanism-based FAAH inhibitor. This document will, therefore, benchmark its anticipated activity against well-characterized inhibitors such as the O-aryl carbamate URB597 and the piperidine urea-based PF-04457845. We will delve into the mechanistic underpinnings of FAAH inhibition, present comparative data for established compounds, and provide detailed experimental protocols for the evaluation of such inhibitors, offering a valuable resource for researchers in pharmacology and drug discovery.
Introduction: FAAH as a Therapeutic Target
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane-bound serine hydrolase that plays a crucial role in terminating the signaling of a class of endogenous bioactive lipids known as fatty acid amides.[1] This family includes the endocannabinoid anandamide (AEA) and the sleep-inducing molecule oleamide.[1] By hydrolyzing these signaling lipids, FAAH modulates a wide range of physiological processes.
The inhibition of FAAH has emerged as a promising therapeutic strategy for several conditions. By preventing the degradation of anandamide, FAAH inhibitors effectively elevate its endogenous levels, thereby enhancing its analgesic, anxiolytic, anti-inflammatory, and neuroprotective effects.[1][2][3] This approach of augmenting the body's own endocannabinoid signaling is thought to offer a more targeted and potentially safer alternative to the direct activation of cannabinoid receptors by exogenous agonists, which can be associated with undesirable psychoactive side effects.[2][4] Consequently, the development of potent and selective FAAH inhibitors is an area of intense research for the treatment of pain, anxiety disorders, inflammation, and other neurological conditions.[5][2][3][6]
The Carbamate Class of FAAH Inhibitors
Carbamates represent a significant class of FAAH inhibitors, renowned for their potent and often irreversible mechanism of action. These compounds act as mechanism-based inhibitors, covalently modifying the catalytic serine residue (Ser241) within the FAAH active site.[2][7] This process, known as carbamylation, results in a stable, inactive enzyme-inhibitor complex, effectively shutting down the enzyme's hydrolytic activity.[7]
The general mechanism involves the nucleophilic attack of the Ser241 hydroxyl group on the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a carbamoylated enzyme and the displacement of the leaving group (the alcohol or phenol portion of the carbamate).
Figure 1: General mechanism of FAAH inhibition by carbamate compounds.
Benzyl (3-bromo-5-fluorophenyl)carbamate belongs to this chemical class. The presence of the benzyl carbamate functional group is the key indicator of its likely FAAH inhibitory activity. The bromo- and fluoro-substituents on the phenyl ring are expected to modulate its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on other carbamate inhibitors have shown that such substitutions can significantly influence hydrolytic stability and interaction with the enzyme's active site.[8]
Comparative Analysis with Leading FAAH Inhibitors
To contextualize the potential efficacy of Benzyl (3-bromo-5-fluorophenyl)carbamate, we will compare its anticipated profile with two well-documented FAAH inhibitors: URB597 and PF-04457845.
-
URB597 ([3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate): A widely studied O-aryl carbamate that has been instrumental in validating FAAH as a therapeutic target.[2] It is known for its potent in vitro activity and its anxiolytic and antidepressant-like effects in preclinical models.[7] However, it has also been shown to target other serine hydrolases to some extent.[2]
-
PF-04457845: A highly potent and selective piperidine urea-based irreversible inhibitor developed by Pfizer.[2] It has demonstrated excellent pharmacokinetic properties and efficacy in rodent models of inflammatory pain.[2] PF-04457845 has undergone clinical trials for indications such as osteoarthritis pain and post-traumatic stress disorder (PTSD).[1][6][9][10]
The following table summarizes key performance data for these established inhibitors. It is anticipated that Benzyl (3-bromo-5-fluorophenyl)carbamate would be evaluated using similar metrics.
| Inhibitor | Chemical Class | Mechanism | Human FAAH IC50 | In Vivo Efficacy (Rodent Models) | Selectivity Profile |
| URB597 | O-Aryl Carbamate | Irreversible | 4.6 nM[2] | Analgesic and anxiolytic effects at 0.1-0.5 mg/kg.[11] | Targets multiple serine hydrolases at higher concentrations.[2] |
| PF-04457845 | Piperidine Urea | Irreversible | ~7.2 nM (rat) | Effective in inflammatory pain models at doses as low as 0.1 mg/kg.[2] | Highly selective for FAAH over other serine hydrolases.[2] |
| Benzyl (3-bromo-5-fluorophenyl)carbamate | Benzyl Carbamate | (Predicted) Irreversible | Not Available | Not Available | Not Available |
Experimental Protocols for Inhibitor Characterization
The evaluation of a novel FAAH inhibitor like Benzyl (3-bromo-5-fluorophenyl)carbamate would follow a standardized workflow to determine its potency, selectivity, and in vivo efficacy.
Figure 2: A typical experimental workflow for the characterization of a novel FAAH inhibitor.
In Vitro FAAH Activity Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce FAAH activity by 50% (IC50).
Principle: This assay measures the hydrolysis of a fluorogenic or radiolabeled FAAH substrate in the presence of varying concentrations of the test compound.
Protocol:
-
Enzyme Source: Homogenates of rat brain or cells engineered to overexpress human FAAH are commonly used.
-
Substrate: A common substrate is [³H]-anandamide or the fluorogenic substrate anandamide-arachidonoyl-7-amino-4-methylcoumarin (AAMCA).
-
Incubation: The enzyme preparation is pre-incubated with various concentrations of Benzyl (3-bromo-5-fluorophenyl)carbamate (or other inhibitors) for a defined period (e.g., 15-30 minutes) at 37°C.
-
Reaction Initiation: The substrate is added to initiate the hydrolytic reaction.
-
Reaction Termination & Detection:
-
For [³H]-anandamide, the reaction is stopped, and the resulting [³H]-ethanolamine is separated from the unhydrolyzed substrate by liquid-liquid extraction and quantified by scintillation counting.
-
For AAMCA, the release of the fluorescent product, 7-amino-4-methylcoumarin (AMC), is monitored continuously using a fluorescence plate reader.
-
-
Data Analysis: The rate of substrate hydrolysis at each inhibitor concentration is calculated and plotted against the logarithm of the inhibitor concentration. The IC50 value is determined using a non-linear regression fit (e.g., sigmoidal dose-response).
In Vivo Model of Inflammatory Pain (Carrageenan-induced Paw Edema)
Objective: To assess the analgesic efficacy of the inhibitor in a rodent model of inflammatory pain.
Principle: Intraplantar injection of carrageenan induces an inflammatory response characterized by paw edema and thermal hyperalgesia, which can be reversed by effective analgesic compounds.
Protocol:
-
Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.
-
Baseline Measurement: Baseline paw volume and thermal withdrawal latency (e.g., using a plantar test apparatus) are measured before any treatment.
-
Compound Administration: Animals are treated with Benzyl (3-bromo-5-fluorophenyl)carbamate (e.g., via intraperitoneal injection) or a vehicle control at various doses.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of λ-carrageenan is injected into the plantar surface of one hind paw.
-
Post-treatment Measurements: Paw volume (using a plethysmometer) and thermal withdrawal latency are measured at regular intervals (e.g., 1, 2, 4, and 6 hours) after the carrageenan injection.
-
Data Analysis: The percentage reduction in paw edema and the increase in thermal withdrawal latency in the drug-treated groups are compared to the vehicle-treated group. A dose-response curve can be generated to determine the effective dose (ED50).
Conclusion and Future Directions
Benzyl (3-bromo-5-fluorophenyl)carbamate is a promising candidate for a novel FAAH inhibitor based on its carbamate chemical structure. Its biological activity is predicted to be mediated through the irreversible carbamylation of the catalytic serine in the FAAH active site. To fully elucidate its therapeutic potential, a comprehensive evaluation following the experimental workflows outlined in this guide is necessary.
Key areas for future investigation will involve determining its IC50 against human FAAH, profiling its selectivity against other serine hydrolases to assess potential off-target effects, and evaluating its efficacy in preclinical models of pain and anxiety. The substitution pattern on the phenyl ring—a bromine and a fluorine atom—is of particular interest, as these halogens may confer unique properties related to metabolic stability, potency, and blood-brain barrier penetration compared to existing carbamate inhibitors. The data generated from these studies will be critical in establishing the position of Benzyl (3-bromo-5-fluorophenyl)carbamate within the landscape of FAAH-targeted therapeutics.
References
-
Ahn, K., McKinney, M. K., & Cravatt, B. F. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Chemical Reviews, 109(8), 3518–3532. [Link]
-
Palomino, A., et al. (2011). Discovery and molecular basis of potent noncovalent inhibitors of fatty acid amide hydrolase (FAAH). Proceedings of the National Academy of Sciences, 108(19), 7851-7856. [Link]
-
Mor, M., et al. (2009). Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability. ChemMedChem, 4(9), 1495-504. [Link]
-
Caprioglio, D., et al. (2013). Synthesis and Structure-activity Relationship Studies of O-Biphenyl-3-yl Carbamates as Peripherally Restricted Fatty Acid Amide Hydrolase Inhibitors. Journal of Medicinal Chemistry, 56(6), 2357-2375. [Link]
-
DelveInsight. (2018). Fatty Acid Amide Hydrolase (FAAH) Inhibitor – an enzyme with novel therapeutic potential. DelveInsight Business Research LLP. [Link]
-
Siddiqui, A. A., et al. (2020). A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents. European Journal of Medicinal Chemistry, 188, 112001. [Link]
-
Iannotti, F. A., et al. (2023). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 28(8), 3379. [Link]
-
Pharmaceutical Technology. (2019). Trial shows promise for treating PTSD with FAAH inhibitors. Pharmaceutical Technology. [Link]
-
Tarzia, G., et al. (2007). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. Bioorganic & Medicinal Chemistry Letters, 17(23), 6575-6579. [Link]
-
Sarnataro, D., et al. (2023). Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis. International Journal of Molecular Sciences, 24(12), 10182. [Link]
-
Gasperi, V., et al. (2016). FAAH inhibitors in the limelight, but regrettably. Trends in Pharmacological Sciences, 37(5), 351-353. [Link]
-
Gasperi, V., et al. (2016). FAAH inhibitors in the limelight, but regrettably. Semantic Scholar. [Link]
-
Kinsey, S. G., et al. (2014). Fatty Acid Amide Hydrolase (FAAH) Inhibitors Exert Pharmacological Effects, but Lack Antinociceptive Efficacy in Rats with Neuropathic Spinal Cord Injury Pain. PLOS ONE, 9(5), e96399. [Link]
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- 3. A perspective review on fatty acid amide hydrolase (FAAH) inhibitors as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Fatty Acid Amide Hydrolase (FAAH) Regulates NF-kb Pathways Reducing Bleomycin-Induced Chronic Lung Inflammation and Pulmonary Fibrosis | MDPI [mdpi.com]
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- 6. Trial shows promise for treating PTSD with FAAH inhibitors [clinicaltrialsarena.com]
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- 8. Structure-property relationships of a class of carbamate-based fatty acid amide hydrolase (FAAH) inhibitors: chemical and biological stability - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. FAAH inhibitors in the limelight, but regrettably - PMC [pmc.ncbi.nlm.nih.gov]
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Definitive Guide: FT-IR Analysis of Carbamate Functional Groups
Topic: FT-IR Analysis of Carbamate Functional Group Content Type: Publish Comparison Guide
Executive Summary
In drug development and polymer chemistry, the carbamate (urethane) linkage [–NH–C(=O)O–] is a critical structural motif. It serves as a protecting group in organic synthesis (e.g., Boc, Cbz), a pharmacophore in inhibitors (e.g., cholinesterase inhibitors), and the backbone of polyurethanes.[1]
While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FT-IR) spectroscopy —specifically utilizing Attenuated Total Reflectance (ATR)—is the industry "workhorse" for routine identification, kinetic monitoring, and solid-state characterization.[1] This guide objectively compares FT-IR against its primary alternatives (Raman, NMR) and provides a field-proven protocol for analyzing carbamates.[1]
Part 1: Strategic Comparison – FT-IR vs. Alternatives[1]
For a researcher selecting an analytical method, the choice often lies between vibrational spectroscopy (FT-IR, Raman) and magnetic resonance (NMR).[1] The following table contrasts these technologies specifically regarding carbamate analysis .
Table 1: Comparative Analysis of Carbamate Characterization Techniques
| Feature | FT-IR (ATR Mode) | Raman Spectroscopy | 1H NMR |
| Primary Detection Principle | Dipole moment change (C=O, N-H are strong absorbers).[1] | Polarizability change (C-C, C=C, aromatics are strong).[1] | Magnetic spin of nuclei (connectivity).[1] |
| Carbamate Specificity | High. Distinctive C=O (~1700 cm⁻¹) and N-H (~3300 cm⁻¹) bands.[1] | Medium. C=O is weak in Raman; best for backbone/ring analysis. | Very High. Definitive proton environments (NH proton is broad/exchangeable). |
| Sample Preparation | Minimal. Direct solid/liquid contact (ATR).[1] < 1 min. | None. Analysis through glass vials/blisters. | High. Requires deuterated solvents and dissolution.[1] |
| Water Interference | Low (with ATR); High (Transmission).[1] | Negligible (Water is Raman inactive).[1] | High (Solvent suppression required). |
| Limit of Detection (LOD) | ~0.1% - 1% (Bulk analysis). | ~0.1% - 1% (Surface/Bulk).[1] | < 0.1% (Time-dependent).[1] |
| Throughput/Speed | High (Seconds per scan).[1][2] | High (Seconds per scan).[1][2] | Low (Minutes to Hours).[1] |
| Best Use Case | QC, Kinetic Monitoring, Solid-state Form ID. | Aqueous solutions, Polymorph screening, Through-container ID. | Structural Elucidation, Impurity Profiling. |
Analytical Verdict
-
Choose NMR when determining the exact structure of a novel carbamate or when quantifying impurities <0.1%.
-
Choose Raman if the sample is in an aqueous solution or sealed inside a glass vial.
-
Choose FT-IR (ATR) for the most direct, cost-effective confirmation of the carbamate moiety (C=O and N-H presence) and for monitoring reaction completion (e.g., isocyanate conversion to carbamate).[1]
Part 2: The Carbamate Spectral Fingerprint[3]
To validate a carbamate structure, one must identify a specific pattern of bands. The carbamate group is structurally a hybrid between an ester and an amide , and its spectral features reflect this "intermediate" character.
1. The Diagnostic Bands
The following wavenumbers are characteristic, though they shift based on hydrogen bonding and phase (solid vs. liquid).
-
N-H Stretching (3200–3450 cm⁻¹):
-
Free N-H: Sharp peak near 3400–3450 cm⁻¹.
-
H-bonded N-H: Broad, intense band centered ~3300 cm⁻¹.[1]
-
-
C=O Stretching (Amide I-like) (1680–1740 cm⁻¹):
-
This is the most critical diagnostic band.
-
Carbamates typically absorb at higher frequencies than amides (1630–1690 cm⁻¹) but lower frequencies than esters (1735–1750 cm⁻¹).[1]
-
Note: Electron-withdrawing groups on the nitrogen or oxygen can shift this significantly.
-
-
C-N Stretching + N-H Deformation (Amide II-like) (1500–1550 cm⁻¹):
-
Often appears as a mixed mode vibration.
-
-
C-O-C Stretching (1000–1300 cm⁻¹):
-
Complex region usually showing two bands: asymmetric stretch (~1250 cm⁻¹) and symmetric stretch (~1050 cm⁻¹).
-
2. Distinguishing Carbamates from Amides and Esters
A common error is misidentifying a carbamate as an amide or ester. Use this logic flow:
Figure 1: Decision logic for distinguishing carbamates from structurally similar functional groups.
Part 3: Experimental Protocol (ATR-FTIR)
This protocol is designed for the Agilent Cary 630 or Thermo Nicolet iS50 equipped with a Diamond ATR module, but it is universally applicable to single-bounce ATR systems.[1]
Phase 1: System Validation (Pre-Experiment)
-
Objective: Ensure the crystal is clean and energy throughput is sufficient.
-
Clean Crystal: Wipe the diamond surface with isopropanol and a lint-free tissue.[1]
-
Energy Check: Collect a background spectrum (air).
-
Acceptance Criteria: No peaks in the 2800–3000 cm⁻¹ (C-H) or 1600–1750 cm⁻¹ (C=O) regions.[1] Energy count should be within 80% of the installation benchmark.
-
Phase 2: Sample Acquisition[1]
-
Sample Type: Solid powder or viscous liquid.
-
Background: Acquire background spectrum (typically 16–32 scans, 4 cm⁻¹ resolution).[1]
-
Loading: Place approx. 10–20 mg of sample onto the center of the ATR crystal.
-
Solid Samples: Lower the pressure clamp until the "clutch" clicks or the force gauge reads the optimal pressure (ensures intimate contact).
-
Liquid Samples: Cover the crystal surface; no clamp needed.
-
-
Acquisition: Scan sample (32 scans, 4 cm⁻¹ resolution).
-
Cleaning: Remove sample, wipe with isopropanol.[1]
-
Validation: Run a quick "preview" scan to ensure no carryover residue remains on the crystal.
Phase 3: Data Processing[1]
-
Baseline Correction: Apply only if the baseline is significantly tilted (common with scattering solids).[1]
-
ATR Correction: Optional. ATR intensities vary with wavelength (penetration depth is wavelength-dependent).[1] For quantitative comparison with Transmission library spectra, apply an "ATR Correction" algorithm (available in software like OMNIC or Opus).[1]
Part 4: Case Study – Monitoring Reaction Kinetics
Scenario: Synthesis of a pharmaceutical intermediate via the reaction of an isocyanate (R-N=C=O) with an alcohol (R'-OH) to form a carbamate.[1]
Workflow:
-
T=0: Spectrum shows strong Isocyanate peak at ~2270 cm⁻¹ (very strong, sharp).[1]
-
Reaction Progress:
-
Endpoint: Complete disappearance of the 2270 cm⁻¹ band indicates 100% consumption of the isocyanate.
Visualization of Pathway:
Figure 2: Spectral changes observed during the conversion of isocyanate to carbamate.[1]
References
-
Agilent Technologies. (2011).[1] Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Specac Ltd. Interpreting Infrared Spectra: A Guide to Functional Groups. Retrieved from [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
National Institutes of Health (PMC). Spectroscopic Identification of Carbamate Formation. Retrieved from [Link]
-
Gateway Analytical. Comparison Of Raman And FTIR Spectroscopy. Retrieved from [Link]
Sources
A Senior Scientist's Guide to Orthogonal Methods for Purity Assessment of Research Chemicals
The core principle of orthogonality in analytical chemistry is the use of methods that measure the same attribute (in this case, purity) through fundamentally different physical or chemical principles.[1] This approach minimizes the risk of co-eluting impurities or other analytical artifacts that might mask the true purity of a substance, thereby creating a self-validating system for quality assessment.[1]
Caption: The Concept of Orthogonality in Purity Assessment.
The Chromatographic Workhorse: Resolving Complexity
Chromatography is the cornerstone of purity analysis, separating components of a mixture for individual quantification.[2] Its versatility makes it the primary tool for most research chemicals.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
HPLC and its advanced evolution, UPLC, are indispensable for separating, identifying, and quantifying impurities in drug substances.[2][3] These techniques separate molecules based on their differential distribution between a liquid mobile phase and a solid stationary phase.[3]
-
Causality Behind Experimental Choices : The choice of stationary phase and mobile phase is critical. Reversed-phase HPLC (e.g., with a C18 column) is the go-to method for a wide range of non-volatile organic molecules due to its robustness and applicability to aqueous-organic mobile phases. The move from HPLC to UPLC, which utilizes sub-2 µm particles, is driven by the need for higher resolution and faster analysis times, which is crucial for complex impurity profiles or high-throughput screening.[4] UPLC can significantly reduce analysis times, allowing for a much higher sample throughput compared to traditional HPLC.[4]
Caption: General Workflow for HPLC-Based Purity Assessment.
Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling
-
Mobile Phase Preparation : Prepare Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile). Filter and degas both solutions.
-
Sample Preparation : Accurately weigh and dissolve the research chemical in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions :
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV detector at a wavelength appropriate for the analyte (e.g., 254 nm).
-
Injection Volume : 10 µL.
-
Gradient Program : Start with a low percentage of Mobile Phase B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 20-30 minutes to elute all components, hold for 5 minutes, and then return to initial conditions to re-equilibrate the column.
-
-
Data Analysis : Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
| Feature | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) |
| Particle Size | 3 - 5 µm | < 2 µm[4] |
| Typical Backpressure | 1000 - 6000 psi | 6000 - 15000 psi |
| Resolution | Good | Excellent, higher peak capacity |
| Analysis Time | Standard | Significantly faster (3-9x)[5] |
| Solvent Consumption | Higher | Lower |
Table 1. Comparison of HPLC and UPLC Technologies.
Chiral Chromatography
For chiral molecules, which exist as non-superimposable mirror images (enantiomers), standard HPLC is insufficient. Since enantiomers of a drug can have vastly different pharmacological or toxicological effects, their separation is a regulatory and scientific necessity.[6] Chiral chromatography uses a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, enabling their separation.[7][8]
The Absolute Standard: Quantitative NMR (qNMR) Spectroscopy
While chromatography provides relative purity based on peak area, Quantitative Nuclear Magnetic Resonance (qNMR) offers an absolute measure of purity.[9][10]
-
Principle : The fundamental principle of qNMR is that the intensity of an NMR signal is directly proportional to the number of atomic nuclei responsible for that resonance.[11] By co-dissolving a known mass of the analyte with a known mass of a high-purity internal standard, the purity of the analyte can be calculated directly, without the need for a reference standard of the analyte itself.[10] This makes qNMR a primary ratio method traceable to the International System of Units (SI).[12]
-
Causality Behind Experimental Choices : The choice of an internal standard is paramount. It must be stable, highly pure, not reactive with the analyte, and have a simple spectrum with at least one signal that is fully resolved from any analyte signals. Maleic acid and dimethyl sulfone are common choices. The experiment must be run under conditions that ensure full relaxation of all nuclei to guarantee signal proportionality, which often requires longer delay times between pulses.
Sources
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. The crucial role of chromatography in drug discovery [scioninstruments.com]
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- 4. waters.com [waters.com]
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- 7. learnaboutpharma.com [learnaboutpharma.com]
- 8. microbenotes.com [microbenotes.com]
- 9. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. emerypharma.com [emerypharma.com]
- 11. rssl.com [rssl.com]
- 12. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling and Disposal of Benzyl (3-bromo-5-fluorophenyl)carbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of Benzyl (3-bromo-5-fluorophenyl)carbamate. As a trusted partner in your research, we aim to provide value beyond the product itself by ensuring you have the critical information needed to maintain a safe and efficient laboratory environment. The following protocols are grounded in established safety principles for handling halogenated aromatic carbamates and are designed to be a self-validating system for your laboratory's safety procedures.
Understanding the Hazard Profile
Key Potential Hazards:
-
Skin and Eye Irritation: Similar carbamate compounds are known to cause skin and serious eye irritation[5][6].
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory tract irritation[6].
-
Harmful if Swallowed or Inhaled: Related compounds are classified as harmful if swallowed or inhaled[7].
-
Environmental Toxicity: Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects[8][9].
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is crucial when handling Benzyl (3-bromo-5-fluorophenyl)carbamate. The following table summarizes the minimum recommended PPE. It is always prudent to use more protection than the stated minimum[1].
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[5] | To protect against splashes and airborne particles that could cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Ensure elbow-length gloves to protect wrists.[1][5] | To prevent skin contact, which may cause irritation. Do not use leather or fabric gloves. |
| Body Protection | A lab coat or chemical-resistant apron worn over personal clothing. For larger quantities, a disposable protective suit is recommended.[1][5] | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended, especially when handling powders or generating dust. A P3 filter is suggested.[5] | To prevent inhalation of the compound, which may cause respiratory irritation. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational protocol minimizes the risk of exposure and ensures the integrity of your experiments.
3.1. Preparation and Engineering Controls
-
Designated Work Area: Conduct all handling of Benzyl (3-bromo-5-fluorophenyl)carbamate in a well-ventilated area, preferably within a certified chemical fume hood[5].
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[10].
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and waste containers are within reach.
3.2. Handling the Compound
-
Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.
-
Minimize Dust: If handling a solid form, take care to minimize the generation of dust. Use techniques such as gentle scooping rather than pouring.
-
Avoid Contact: Do not allow the compound to come into contact with your skin, eyes, or clothing[6].
-
No Eating or Drinking: Do not eat, drink, or smoke in the work area[6].
3.3. Post-Handling Procedures
-
Decontamination: Thoroughly clean the work surface and any equipment used with an appropriate solvent.
-
Hand Washing: Wash your hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn[6].
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Do not take contaminated PPE home.
-
Storage: Store Benzyl (3-bromo-5-fluorophenyl)carbamate in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[10][11].
Disposal Plan: Responsible Environmental Stewardship
Proper disposal of halogenated organic compounds is critical to protect the environment[3]. Do not pour this compound or its solutions down the drain[11].
4.1. Waste Segregation
-
Solid Waste: Collect any solid waste, including contaminated consumables (weigh boats, paper towels, gloves), in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing Benzyl (3-bromo-5-fluorophenyl)carbamate should be collected in a labeled, sealed container for halogenated organic waste[3].
4.2. Disposal Method
-
Incineration: The preferred method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with appropriate scrubbers to neutralize acidic gases produced during combustion[2][4].
-
Consult Local Regulations: Always follow your institution's and local environmental regulations for hazardous waste disposal.
Emergency Procedures: Be Prepared
5.1. Spills
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: If safe to do so, prevent the spread of the spill.
-
Clean-up: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. Avoid generating dust.
-
Ventilate: Ensure the area is well-ventilated during and after cleanup.
5.2. First Aid
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of Benzyl (3-bromo-5-fluorophenyl)carbamate.
Caption: Workflow for the safe handling and disposal of Benzyl (3-bromo-5-fluorophenyl)carbamate.
References
- Proper disposal of chemicals - Sciencemadness Wiki.
- Personal protective equipment for handling Methyl carbamate-d3 - Benchchem.
- WSDA Pesticide Applicator Advisory - Washington State Department of Agriculture - | WA.gov.
- Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet.
- Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes - epa nepis.
- Benzyl carbamate - Apollo Scientific.
- Personal Protection for the Applicator and Worker Module - Welcome to PSEP!
- Solvent Wastes in the Laboratory – Disposal and/or Recycling.
- Halogenated Wastes Safe Disposal: Polychlorinated biphenyls - ResearchGate.
- Hazardous Materials Disposal Guide | Nipissing University.
- Safety data sheet - BASF.
- SAFETY DATA SHEET - Fisher Scientific.
- SAFETY DATA SHEET - TCI Chemicals.
- Safety Data Sheet - DC Fine Chemicals.
- Benzyl (3-bromopropyl)carbamate | 39945-54-5 - Sigma-Aldrich.
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- 1. Welcome to PSEP! [core.psep.cce.cornell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Making sure you're not a bot! [oc-praktikum.de]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Benzyl (3-bromopropyl)carbamate | 39945-54-5 [sigmaaldrich.com]
- 8. pharmacopoeia.com [pharmacopoeia.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. agilent.com [agilent.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
